molecular formula C9H16ClN5 B166565 Sebuthylazine CAS No. 7286-69-3

Sebuthylazine

货号: B166565
CAS 编号: 7286-69-3
分子量: 229.71 g/mol
InChI 键: BZRUVKZGXNSXMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sebuthylazine is a selective, systemic herbicide historically used for weed control in crops such as corn, potatoes, and tobacco . As a member of the chlorotriazine family, its primary mechanism of action is the inhibition of photosynthesis by targeting the photosystem II complex in susceptible plants . While its agricultural use is now largely obsolete in many regions, it has gained significant importance in scientific research . This compound serves as a critical analytical standard in environmental chemistry for the detection and quantification of triazine herbicides and their transformation products in complex matrices, aiding in method development and validation . Recent environmental studies monitor this compound as a residue or transformation product that can form during the combustion of other herbicide-treated biomass, highlighting its relevance in tracking the environmental fate and impact of agricultural practices . Its value extends to research on herbicide persistence, soil and water contamination, and the ecological consequences of open burning of crop residues .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRUVKZGXNSXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7058171
Record name Sebuthylazine
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Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7286-69-3
Record name Sebuthylazine
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Record name Sebuthylazine [ISO]
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Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylpropyl)-
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Record name Sebuthylazine
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Record name Sebuthylazine
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Record name SEBUTHYLAZINE
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Foundational & Exploratory

Sebuthylazine's Mechanism of Action in Plants: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebuthylazine, a member of the triazine class of herbicides, exerts its phytotoxic effects by potently inhibiting photosynthesis. This technical guide provides an in-depth examination of the molecular mechanism of action of this compound in plants. It details the herbicide's interaction with Photosystem II (PSII), presents quantitative data on its inhibitory effects, and outlines key experimental protocols for its study. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this compound's impact on plant physiology.

Introduction

This compound is a selective, systemic herbicide historically used for the control of broadleaf and grassy weeds in various crops.[1][2] Like other triazine herbicides, its primary mode of action is the disruption of the photosynthetic electron transport chain, a process vital for plant survival.[1][2][3][4][5] Understanding the precise molecular interactions and the physiological consequences of this compound exposure is crucial for the development of new herbicides, the management of herbicide resistance, and the assessment of its environmental impact.

Core Mechanism of Action: Inhibition of Photosystem II

The principal target of this compound in plants is Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[1][3][4][6] PSII is responsible for the light-dependent oxidation of water and the transfer of electrons to plastoquinone (B1678516), initiating the photosynthetic electron transport chain.

This compound acts as a competitive inhibitor, binding to the D1 protein, a core subunit of the PSII reaction center.[6][7][8] Specifically, it occupies the QB binding niche on the D1 protein, thereby preventing the binding of its natural substrate, plastoquinone.[5][7][8] This blockage of the electron flow from the primary quinone acceptor, QA, to QB effectively halts the linear electron transport.

The inhibition of electron transport leads to a cascade of damaging events. The accumulation of highly energized chlorophyll (B73375) molecules results in the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[5] These ROS induce lipid peroxidation, leading to the destruction of cell membranes, chlorophyll bleaching, and ultimately, cell death.[3][4][5] The visual symptoms in susceptible plants include chlorosis (yellowing) followed by necrosis (tissue death), typically appearing first on older leaves.[3][4][6]

Quantitative Data: Inhibitory Potency of Triazines

The inhibitory potency of this compound and its close analog, terbuthylazine (B1195847), has been quantified using various biophysical and biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

A study by Spadotto et al. (2021) on pea ( Pisum sativum) thylakoids provides key quantitative data for terbuthylazine, which shares the same mechanism of action and is structurally very similar to this compound.

HerbicideAssayPlant SpeciesIC50 (µM)Reference
TerbuthylazineDPIP PhotoreductionPea (Pisum sativum)0.06 ± 0.01[4][9]
TerbuthylazineChlorophyll Fluorescence (1-Vj)Pea (Pisum sativum)0.08 ± 0.01[4][9]

These low IC50 values indicate a high affinity of terbuthylazine for the D1 protein's QB binding site and underscore its potency as a photosynthesis inhibitor.[4][9]

Experimental Protocols

The following sections detail the methodologies used to investigate the mechanism of action of this compound.

Thylakoid Membrane Isolation

The isolation of functional thylakoid membranes is a prerequisite for in vitro assays of photosynthetic activity.

Protocol: (Adapted from Spadotto et al., 2021 and other sources)[7][9][10][11]

  • Plant Material: Use fresh, healthy leaves from a suitable plant species (e.g., pea or spinach), kept in the dark for at least one hour before extraction to ensure a uniform state of the photosystems.

  • Homogenization: Homogenize the leaves in a chilled grinding buffer (e.g., 20 mM Tricine-NaOH pH 7.8, 0.4 M NaCl, 2 mM MgCl2, and 1 mM PMSF) using a blender.

  • Filtration: Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.[10]

  • Centrifugation: Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet intact chloroplasts.

  • Lysis: Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 20 mM Tricine-NaOH pH 7.8, 15 mM NaCl, 5 mM MgCl2) to induce osmotic lysis and release the thylakoid membranes.

  • Thylakoid Collection: Centrifuge the lysate at a higher speed (e.g., 4,000 x g for 10 minutes) to pellet the thylakoid membranes.

  • Washing: Wash the thylakoid pellet with a suitable buffer to remove stromal contaminants.

  • Resuspension and Storage: Resuspend the final thylakoid pellet in a small volume of storage buffer and determine the chlorophyll concentration spectrophotometrically. Store the isolated thylakoids at -80°C for future use.[10]

Photochemical Assay: DPIP Photoreduction

This assay measures the rate of photosystem II-mediated electron transport by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP).

Protocol: (Adapted from Spadotto et al., 2021)[9]

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES-NaOH pH 7.2, 100 mM sucrose, 5 mM MgCl2, 10 mM NaCl), DPIP, and isolated thylakoid membranes (at a known chlorophyll concentration).[9]

  • Herbicide Treatment: Add varying concentrations of this compound (or a solvent control) to the reaction mixtures.

  • Illumination: Expose the samples to a saturating light source to drive photosynthesis.

  • Measurement: Monitor the decrease in absorbance of DPIP at a specific wavelength (e.g., 590 nm) over time using a spectrophotometer. The rate of DPIP reduction is proportional to the rate of PSII electron transport.

  • Data Analysis: Calculate the rate of DPIP photoreduction for each herbicide concentration. Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC50 value.

Biophysical Assay: Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive probe of PSII activity. Herbicides that block electron transport cause a characteristic increase in fluorescence yield.[1][2][12][13]

Protocol: (Adapted from Spadotto et al., 2021 and other sources)[2][9]

  • Sample Preparation: Dark-adapt whole leaves or isolated thylakoids for at least 20-30 minutes.[2]

  • Herbicide Application: For whole-plant studies, apply this compound via spraying or root drenching. For in vitro studies, add this compound directly to the isolated thylakoid suspension.

  • Fluorescence Measurement: Use a pulse amplitude modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters. A common measurement is the OJIP transient, which is a rapid fluorescence induction curve.

  • Parameter Extraction: From the OJIP transient, various parameters can be calculated, including F0 (minimum fluorescence), Fm (maximum fluorescence), and Fv/Fm (maximum quantum yield of PSII). The parameter 1-Vj is particularly sensitive to the blockage of electron flow at the QA to QB step.[9]

  • Data Analysis: Plot the change in the selected fluorescence parameter (e.g., 1-Vj) against the herbicide concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

Sebuthylazine_Pathway cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone Blocked ROS Reactive Oxygen Species (ROS) Production Electron_Transport_Chain To Electron Transport Chain Plastoquinone->Electron_Transport_Chain Sebutylazine This compound Sebutylazine->QB_site Binds and Inhibits Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Plant_Death Plant Death Lipid_Peroxidation->Plant_Death Light Light Energy Light->P680

Caption: this compound competitively inhibits plastoquinone binding at the QB site of the D1 protein in PSII.

Experimental Workflow for IC50 Determination

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Inhibitory Assays cluster_data Data Acquisition and Analysis Plant_Material 1. Select Plant Material (e.g., Pea Leaves) Thylakoid_Isolation 2. Isolate Thylakoid Membranes Plant_Material->Thylakoid_Isolation DPIP_Assay 3a. DPIP Photoreduction Assay Thylakoid_Isolation->DPIP_Assay Fluorescence_Assay 3b. Chlorophyll Fluorescence Assay Thylakoid_Isolation->Fluorescence_Assay Spectrophotometer 4a. Measure Absorbance Change (DPIP) DPIP_Assay->Spectrophotometer Fluorometer 4b. Measure Fluorescence Transient (OJIP) Fluorescence_Assay->Fluorometer IC50_Calculation 5. Calculate IC50 Values Spectrophotometer->IC50_Calculation Fluorometer->IC50_Calculation

Caption: Workflow for determining the IC50 of this compound using isolated thylakoids.

Herbicide Resistance

The widespread and continuous use of triazine herbicides has led to the evolution of resistance in numerous weed species.[9][12][14] The primary mechanism of resistance is a target-site mutation in the psbA gene, which codes for the D1 protein.[14] A common mutation involves a serine to glycine (B1666218) substitution at position 264, which reduces the binding affinity of triazine herbicides to the QB site, while maintaining the binding of plastoquinone, thus conferring resistance.

Conclusion

This compound is a potent inhibitor of photosynthesis in susceptible plants, acting through a well-defined mechanism of competitive inhibition at the QB binding site of the D1 protein in Photosystem II. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers investigating triazine herbicides. A thorough understanding of this mechanism is essential for developing novel weed management strategies and for monitoring and mitigating the evolution of herbicide resistance in agricultural systems.

References

An In-depth Technical Guide to the Synthesis of Sebuthylazine from Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Sebuthylazine, a chlorotriazine herbicide, starting from the readily available precursor, cyanuric chloride. The document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, and includes a visual representation of the synthetic pathway.

Introduction

This compound, chemically known as N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine, is a selective herbicide used for the control of broadleaf and grassy weeds. Its synthesis is a well-established process in industrial chemistry, primarily involving the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core. The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise addition of different amine groups.[1] This guide will focus on the most common and industrially relevant synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound from cyanuric chloride is a two-step process. The first step involves the reaction of cyanuric chloride with one equivalent of ethylamine (B1201723) at a low temperature to yield the intermediate, 2,4-dichloro-6-(ethylamino)-s-triazine. In the second step, this intermediate is reacted with one equivalent of sec-butylamine (B1681703) at a higher temperature to afford the final product, this compound. An acid scavenger, typically a base such as sodium hydroxide (B78521) or an organic amine, is used in each step to neutralize the hydrochloric acid byproduct.

The overall reaction scheme is as follows:

Synthesis_Pathway Cyanuric_Chloride Cyanuric Chloride Intermediate 2,4-dichloro-6-(ethylamino)- s-triazine Cyanuric_Chloride->Intermediate + Ethylamine (1 eq.) Low Temperature Ethylamine Ethylamine Sebutylazine This compound Intermediate->Sebutylazine + sec-Butylamine (1 eq.) Elevated Temperature secButylamine sec-Butylamine

Caption: Synthesis pathway of this compound from cyanuric chloride.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally analogous chlorotriazine herbicides.

Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-s-triazine (Intermediate)

Materials:

  • Cyanuric chloride

  • Ethylamine (aqueous solution)

  • Sodium hydroxide (aqueous solution)

  • Acetone or other suitable organic solvent

  • Ice

Procedure:

  • A solution of cyanuric chloride in a suitable organic solvent, such as acetone, is prepared in a reaction vessel equipped with a stirrer and a thermometer.

  • The solution is cooled to a temperature between 0 and 5°C using an ice bath.

  • An aqueous solution of ethylamine (1 equivalent) is added dropwise to the cyanuric chloride solution while maintaining the temperature below 5°C.

  • Simultaneously, an aqueous solution of sodium hydroxide (1 equivalent) is added to neutralize the hydrochloric acid formed during the reaction. The pH of the reaction mixture should be maintained in the neutral to slightly alkaline range.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5°C.

  • The precipitated product, 2,4-dichloro-6-(ethylamino)-s-triazine, is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Step 2: Synthesis of this compound

Materials:

  • 2,4-dichloro-6-(ethylamino)-s-triazine (from Step 1)

  • sec-Butylamine

  • Sodium hydroxide (aqueous solution)

  • Toluene (B28343) or other suitable organic solvent

Procedure:

  • The dried intermediate, 2,4-dichloro-6-(ethylamino)-s-triazine, is suspended in an organic solvent such as toluene in a reaction vessel.

  • sec-Butylamine (1 equivalent) is added to the suspension.

  • The mixture is heated to a temperature between 40 and 60°C.

  • An aqueous solution of sodium hydroxide (1 equivalent) is added portion-wise to the reaction mixture to neutralize the liberated hydrochloric acid.

  • The reaction is monitored by a suitable method (e.g., thin-layer chromatography) until the starting material is consumed. This typically takes several hours.

  • Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with water to remove any remaining salts, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound of high purity.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Cyanuric ChlorideC₃Cl₃N₃184.41145-147
2,4-dichloro-6-(ethylamino)-s-triazineC₅H₆Cl₂N₄193.03107-109[2]
This compoundC₉H₁₆ClN₅229.71[3]177-179 (analog)

Note: The melting point for this compound is estimated based on its close structural analog, Terbuthylazine.[4]

Table 2: Reaction Parameters and Yields

Reaction StepKey ReactantsTemperature (°C)Typical SolventTypical Yield (%)
Synthesis of 2,4-dichloro-6-(ethylamino)-s-triazineCyanuric Chloride, Ethylamine0-5Acetone/Water>90
Synthesis of this compound2,4-dichloro-6-(ethylamino)-s-triazine, sec-Butylamine40-60Toluene>95

Characterization Data

Characterization of the final product and the intermediate is crucial to confirm their identity and purity. The following data, where available, can be used for this purpose.

Table 3: Spectral Data

Compound1H NMR (ppm)13C NMRIR (cm-1)Mass Spectrum (m/z)
2,4-dichloro-6-(ethylamino)-s-triazineData not availableData not availableData not availableData not available
This compoundData not availableAvailable[3]Data not available229 (M+), 214, 200, 174[3][5]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Cyanuric Chloride Step1 Reaction with Ethylamine (0-5°C) Start->Step1 Intermediate Isolate and Dry 2,4-dichloro-6- (ethylamino)-s-triazine Step1->Intermediate Step2 Reaction with sec-Butylamine (40-60°C) Intermediate->Step2 Crude Crude this compound Step2->Crude Purification Recrystallization Crude->Purification Final_Product Pure this compound Purification->Final_Product MP Melting Point Determination Final_Product->MP NMR NMR Spectroscopy (1H, 13C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS

Caption: Logical workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound from cyanuric chloride is a robust and efficient process that relies on the principles of temperature-controlled nucleophilic aromatic substitution. By following the detailed protocols and utilizing the quantitative data provided in this guide, researchers and professionals in the field can achieve a high yield and purity of the final product. Further analytical characterization is recommended to confirm the structure and purity of the synthesized compound.

References

Sebuthylazine (C₉H₁₆ClN₅): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebuthylazine (CAS No. 7286-69-3) is a chlorotriazine herbicide historically utilized for selective, systemic weed control in various crops.[1] Its primary mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex in susceptible plant species.[1] While its agricultural application has significantly declined in many regions, this compound remains a critical analytical standard in environmental chemistry for monitoring triazine herbicides and their degradation products.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methodologies, and toxicological profile, with a focus on data relevant to researchers in the fields of environmental science and drug development. Due to the limited availability of specific data for this compound, information from the closely related and structurally similar triazine herbicide, terbuthylazine (B1195847), is included for comparative purposes where noted.

Chemical and Physical Properties

This compound is a colorless to white solid.[2] A summary of its key chemical and physical properties is presented in Table 1. For context and comparison, properties of the related compound terbuthylazine are also provided.

Table 1: Physicochemical Properties of this compound and Terbuthylazine

PropertyThis compoundTerbuthylazineSource(s)
Molecular Formula C₉H₁₆ClN₅C₉H₁₆ClN₅[2]
Molecular Weight 229.71 g/mol 229.71 g/mol [1][2]
IUPAC Name 2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine[1][2]
CAS Number 7286-69-35915-41-3[1][2]
Melting Point Not available175.5 °C[2]
Water Solubility Not available5.0 mg/L at 20 °C[2]
Vapor Pressure 1.84E-06 mmHg at 25°C1.12E-06 mmHg[1][2]
logP (Octanol-Water Partition Coefficient) Not available3.40[2]
pKa 3.87 ± 0.10 (Predicted)2.0 (Very weak base)[1][2]

Synthesis

The commercial production of this compound is achieved through a multi-step synthesis based on triazine chemistry.[3] The process involves the sequential substitution of the chlorine atoms on cyanuric chloride with ethylamine (B1201723) and sec-butylamine.[3]

A generalized workflow for the synthesis is depicted below:

G A Cyanuric Chloride B Mono-substituted Intermediate A->B + Ethylamine (controlled temperature) C This compound B->C + sec-Butylamine

Figure 1: Generalized synthesis workflow for this compound.

Mechanism of Action

As a triazine herbicide, this compound's primary mode of action is the inhibition of photosynthesis in plants.[1] It specifically targets the D1 protein in Photosystem II, blocking electron transport and leading to the accumulation of reactive oxygen species and subsequent cell death in susceptible plants.[1]

The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain:

G PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Flow Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I (PSI) PC->PSI This compound This compound This compound->PQ Inhibits electron transfer

Figure 2: this compound's inhibition of the photosynthetic electron transport chain.

Experimental Protocols: Analysis of this compound

Accurate detection and quantification of this compound in environmental matrices are crucial for monitoring and research. Various analytical techniques are employed, often involving a sample preparation step followed by chromatographic separation and detection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for extracting and concentrating triazine herbicides from aqueous samples.[4][5]

Protocol:

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, MCX, or C18) by passing 5 mL of methanol, followed by 5 mL of deionized water.[5]

  • Sample Loading: Load the pre-treated water sample onto the conditioned cartridge at a controlled flow rate (approximately 1-2 mL/min).[5]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[5]

  • Drying: Dry the cartridge using a gentle stream of nitrogen or under vacuum for 5-10 minutes.[5]

  • Elution: Elute the retained analytes with a suitable organic solvent, such as 5 mL of methanol.[5]

  • Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in a known volume of a suitable solvent for analysis.[5]

The following diagram outlines the general workflow for SPE:

G Start Aqueous Sample Condition 1. Cartridge Conditioning (Methanol & Water) Start->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (Deionized Water) Load->Wash Dry 4. Drying (Nitrogen or Vacuum) Wash->Dry Elute 5. Elution (Methanol) Dry->Elute Reconstitute 6. Evaporation & Reconstitution Elute->Reconstitute Analysis Analysis by LC-MS/MS or GC-MS Reconstitute->Analysis G This compound This compound Degradation Environmental Degradation (e.g., Microbial activity) This compound->Degradation Metabolite Desethyl-sebuthylazine Degradation->Metabolite

References

Environmental Fate and Transport of Sebuthylazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebutylazine is a selective herbicide belonging to the chlorotriazine class, historically utilized for weed management in various agricultural settings.[1] Its primary mode of action involves the inhibition of photosynthesis at the photosystem II complex.[1] While its use has declined in many regions, it remains a compound of interest in environmental science for monitoring agricultural impacts and understanding the fate of triazine herbicides in the environment.[1] This guide provides an in-depth overview of the current knowledge regarding the environmental fate and transport of Sebuthylazine, including its physicochemical properties, degradation pathways, and mobility in various environmental compartments. It also outlines standard experimental protocols for assessing these characteristics.

Physicochemical Properties

A comprehensive understanding of the environmental fate of any compound begins with its fundamental physicochemical properties. These properties govern its distribution and persistence in various environmental compartments. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine[2][3]
CAS Number 7286-69-3[1][2]
Molecular Formula C₉H₁₆ClN₅[2][4]
Molecular Weight 229.71 g/mol [1][2]
Water Solubility Data not available
Vapor Pressure Data not available
Log K_ow_ (Octanol-Water Partition Coefficient) Data not available
pKa Data not available

Environmental Fate and Transport

The environmental fate of this compound is dictated by a combination of transport and transformation processes, including degradation (hydrolysis, photolysis, and biodegradation) and sorption to soil and sediment.

Degradation

Degradation is a critical process that determines the persistence of this compound in the environment. It can occur through abiotic pathways (hydrolysis and photolysis) and biotic pathways (biodegradation).

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For triazine herbicides, hydrolysis of the chlorine atom is a known degradation pathway, particularly under acidic or alkaline conditions.[5] However, specific quantitative data on the hydrolysis rate or half-life (DT₅₀) of this compound in aqueous environments is not readily available in the reviewed literature. For the structurally similar herbicide Terbuthylazine (B1195847), hydrolysis is reported to be stable.[6]

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly in the ultraviolet spectrum of sunlight. This process can be a significant degradation pathway for herbicides present on soil surfaces or in clear surface waters. Quantitative data on the aqueous photolysis quantum yield or half-life of this compound is not available. For the related compound Terbuthylazine, aqueous photolysis is reported to be slow.[6]

Biodegradation: Biodegradation, the breakdown of organic matter by microorganisms, is often the primary mechanism of dissipation for triazine herbicides in soil and water.[7] While specific biodegradation rates for this compound are not extensively documented, a study on a deuterated analog, this compound-d5, reported a half-life of 25–30 days in aerobic soils. This suggests that this compound is likely to undergo microbial degradation in soil environments. The primary degradation pathways for triazine herbicides like atrazine (B1667683) and terbuthylazine involve N-dealkylation of the side chains and hydrolysis of the chlorine atom to a hydroxyl group.[7] It is therefore anticipated that this compound would follow a similar degradation pathway.

A summary of the available degradation data is presented in Table 2.

Table 2: Degradation of this compound

Degradation ProcessHalf-life (DT₅₀)ConditionsReference(s)
Hydrolysis Data not available-
Photolysis Data not available-
Soil Biodegradation 25 - 30 days (for deuterated analog)Aerobic soils
Transport

The movement of this compound in the environment is primarily governed by its sorption to soil and sediment, as well as its potential for atmospheric transport.

Sorption: Sorption to soil organic carbon and clay minerals is a key process that influences the mobility and bioavailability of triazine herbicides.[8] The soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) is a critical parameter used to predict the potential for a chemical to move with water. A high K_oc_ value indicates strong sorption to soil and low mobility, while a low K_oc_ value suggests weaker sorption and a higher potential for leaching.[9] Specific experimental data for the soil sorption coefficient (K_d_) or K_oc_ of this compound were not found in the reviewed literature. For many triazine herbicides, K_oc_ values can range from approximately 100 to 2000 L/kg, indicating moderate to low mobility.

Atmospheric Transport: Sebutylazine has been detected in atmospheric samples, specifically in total suspended particulate (TSP) matter.[1] This indicates that the compound can be subject to atmospheric transport, likely through spray drift during application or wind erosion of soil particles to which it is adsorbed.[1]

A summary of the transport-related properties is provided in Table 3.

Table 3: Transport Parameters for this compound

Transport ParameterValueRemarksReference(s)
Soil Sorption (K_oc_) Data not availableExpected to be a key transport process.
Atmospheric Presence Detected in Total Suspended Particulate (TSP)Indicates potential for atmospheric transport.[1]

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate of pesticides. The following sections describe general experimental protocols relevant to the assessment of this compound.

Hydrolysis Study (Following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).

  • Test Substance Application: A stock solution of radiolabeled or non-radiolabeled this compound is prepared in a suitable solvent. A small aliquot is added to the buffer solutions to achieve a final concentration that is less than half of its water solubility and allows for accurate quantification.

  • Incubation: The test solutions are maintained in the dark at a constant temperature (e.g., 25°C or 50°C) in sterile containers.

  • Sampling and Analysis: Aliquots of the test solutions are collected at appropriate time intervals. The concentration of this compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated assuming first-order kinetics.

Aqueous Photolysis Study (Following OECD Guideline 316)

Objective: To determine the rate of direct photolysis of this compound in aqueous solution under simulated sunlight.

Methodology:

  • Test Solution Preparation: A solution of this compound is prepared in sterile, purified water (e.g., buffered at pH 7).

  • Irradiation: The test solution is exposed to a light source that simulates the spectrum and intensity of natural sunlight (e.g., a xenon arc lamp). The temperature of the solution is maintained at a constant level. Dark control samples are incubated under the same conditions but shielded from light.

  • Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time points. The concentration of this compound is measured using an appropriate analytical technique (e.g., HPLC).

  • Data Analysis: The photodegradation rate constant and half-life are calculated from the decline in this compound concentration over time in the irradiated samples, after correcting for any degradation observed in the dark controls. The quantum yield can also be determined if the light intensity is measured.

Aerobic Soil Degradation Study (Following OECD Guideline 307)

Objective: To determine the rate and route of aerobic degradation of this compound in soil.

Methodology:

  • Soil Selection and Preparation: Representative agricultural soils are collected and characterized (e.g., texture, organic carbon content, pH, microbial biomass). The soil is typically sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: ¹⁴C-labeled this compound is typically used to trace its fate. It is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (i.e., with adequate oxygen supply) and at a constant temperature (e.g., 20°C). Volatile organic compounds and ¹⁴CO₂ are trapped to assess mineralization.

  • Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents. The extracts are analyzed by techniques such as HPLC with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its transformation products. The amount of ¹⁴CO₂ produced is also measured to determine the extent of mineralization.

  • Data Analysis: The dissipation half-life (DT₅₀) of this compound in soil is calculated from the decline in its concentration over time. A degradation pathway is proposed based on the identified transformation products.

Soil Sorption/Desorption Study (Following OECD Guideline 106 - Batch Equilibrium Method)

Objective: To determine the soil-water partition coefficient (K_d_) and the soil organic carbon-water partition coefficient (K_oc_) of this compound.

Methodology:

  • Soil and Solution Preparation: A range of characterized soils are used. A stock solution of this compound is prepared in a 0.01 M CaCl₂ solution to maintain a constant ionic strength and minimize cation exchange effects.

  • Equilibration: Known masses of soil are equilibrated with known volumes of the this compound solution at different concentrations in centrifuge tubes. The tubes are agitated for a sufficient time to reach equilibrium (typically 24 hours) at a constant temperature.

  • Phase Separation and Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of this compound remaining in the aqueous phase is determined by a suitable analytical method (e.g., HPLC or LC-MS).

  • Calculation of Sorption: The amount of this compound sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The soil-water partition coefficient (K_d_) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium. The Freundlich or Langmuir isotherm models can be fitted to the data.

  • K_oc_ Calculation: The organic carbon-water partition coefficient (K_oc_) is calculated by normalizing the K_d_ value for the organic carbon content of the soil (K_oc_ = (K_d_ / %OC) * 100).

  • Desorption (Optional): After the sorption phase, the supernatant is replaced with a fresh solution without this compound, and the samples are re-equilibrated to determine the extent of desorption.

Degradation Pathway and Experimental Workflow

The following diagrams illustrate the inferred degradation pathway of this compound and a typical experimental workflow for determining its soil sorption characteristics.

Sebutylazine Sebutylazine Deethyl_Sebutylazine Deethyl-Sebutylazine Sebutylazine->Deethyl_Sebutylazine N-de-ethylation Desecbutyl_Sebutylazine De-sec-butyl-Sebutylazine Sebutylazine->Desecbutyl_Sebutylazine N-de-sec-butylation Hydroxy_Sebutylazine Hydroxy-Sebutylazine Sebutylazine->Hydroxy_Sebutylazine Hydrolysis Dealkylated_Hydroxy_Metabolites Dealkylated Hydroxy Metabolites Deethyl_Sebutylazine->Dealkylated_Hydroxy_Metabolites Hydrolysis Desecbutyl_Sebutylazine->Dealkylated_Hydroxy_Metabolites Hydrolysis Hydroxy_Sebutylazine->Dealkylated_Hydroxy_Metabolites N-dealkylation Ring_Cleavage Triazine Ring Cleavage (Mineralization to CO2) Dealkylated_Hydroxy_Metabolites->Ring_Cleavage

Caption: Inferred degradation pathway of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Soil_Prep Soil Preparation (Sieving, Characterization) Equilibration Equilibration (Soil + Solution, 24h agitation) Soil_Prep->Equilibration Solution_Prep Sebutylazine Solution Preparation (in 0.01M CaCl2) Solution_Prep->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Aqueous_Analysis Aqueous Phase Analysis (HPLC or LC-MS) Separation->Aqueous_Analysis Kd_Calc Calculate Sorbed Amount & Determine Kd Aqueous_Analysis->Kd_Calc Koc_Calc Calculate Koc (Normalize for Organic Carbon) Kd_Calc->Koc_Calc

Caption: Workflow for Soil Sorption Batch Equilibrium Study.

References

Toxicological Profile of Sebuthylazine in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available toxicological data for sebuthylazine is limited. Consequently, this document extensively utilizes data from terbuthylazine (B1195847), a structurally similar chlorotriazine herbicide, as a surrogate to provide a comprehensive overview. This substitution will be explicitly noted where applicable. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Sebutylazine is a selective, systemic herbicide belonging to the chlorotriazine class.[1] Its primary mode of action in plants is the inhibition of photosynthesis at photosystem II.[1] While its mammalian toxicity appears to be low in terms of acute lethality, a comprehensive toxicological profile is not well-established in publicly accessible literature. This guide synthesizes the available data for this compound and its close analog, terbuthylazine, to present a detailed toxicological profile covering acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. All quantitative data are summarized in structured tables, and key experimental protocols and potential toxicological pathways are visualized.

Chemical Identity

PropertyValueSource
IUPAC Name N2-sec-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine[1]
CAS Number 7286-69-3[1]
Molecular Formula C₉H₁₆ClN₅[1]
Molecular Weight 229.71 g/mol [1]
Chemical Structure This compound possesses a chiral center, resulting in (R)- and (S)-enantiomers. Commercial formulations are typically a racemic mixture.[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Acute Toxicity

Sebutylazine exhibits low acute oral toxicity in rats.[1] Data for other routes of exposure are not available for this compound. The table below includes data for both this compound and terbuthylazine for a comparative perspective.

Table 1: Acute Toxicity of this compound and Terbuthylazine

StudySpeciesRouteEndpointValue (mg/kg bw)Reference
Sebutylazine
Acute OralRatOralLD₅₀> 3000[1]
Terbuthylazine (Surrogate Data)
Acute OralRat (female)OralLD₅₀1503[2]
Acute OralHamsterOralLD₅₀> 3000[2]
Acute DermalRatDermalLD₅₀> 2000[2]
Acute DermalRabbitDermalLD₅₀> 4000[2]
Acute InhalationRatInhalationLC₅₀Very Low Toxicity[2]
Skin IrritationRabbitDermal-Not an irritant[2]
Eye IrritationRabbitOcular-Slight irritant[2]
Skin SensitizationGuinea PigDermal-Not a sensitizer[2]

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity data were found for this compound. The following data for terbuthylazine provides an indication of potential long-term effects.

Table 2: Sub-chronic and Chronic Toxicity of Terbuthylazine (Surrogate Data)

Study DurationSpeciesRouteNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Findings at LOAELReference
28-dayRatOral (diet)-8Reduced body weight gain, decreased food and water intake.[2]
28-dayRabbitDermal-500Slightly reduced weight gain, sedation, unsteadiness, diarrhea, ruffled fur, tremors, wasting, slight skin irritation, changes in blood clotting time and serum biochemistry suggestive of liver toxicity, reduced kidney and ovary weights in females.[2]
12-monthDogOral (diet)0.41.7Decreased food consumption and body weight loss.[2]

Genotoxicity

There is a lack of specific genotoxicity data for this compound. Studies on terbuthylazine indicate it is not mutagenic in bacterial assays but may have some potential to cause DNA damage in mammalian cells.

Table 3: Genotoxicity of Terbuthylazine (Surrogate Data)

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames test)Salmonella typhimuriumWith and withoutNegative[2]
Chromosomal AberrationHuman lymphocytesWith and withoutNegative[2]
DNA RepairRat hepatocytes-Negative[2]
DNA RepairHuman fibroblasts-Negative[2]
In vivo Chromosome DamageMouse bone marrow-Negative[2]
Alkaline Comet AssayHuman lymphocytes and HepG2 cells-Low-level DNA instability[4][5]
hOGG1-modified Comet AssayHuman lymphocytes and HepG2 cells-Oxidative DNA damage did not prevail[4][5]
In vivo Alkaline Comet AssayMouse leukocytes, bone marrow, liver, and kidney cells-DNA instability observed in all cell types, most pronounced in liver and kidney. Suggests formation of reactive metabolites capable of inducing DNA cross-links.[4][5]
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

The following provides a generalized workflow for an in vitro chromosomal aberration test, a key study in assessing genotoxicity.

G cluster_prep Cell Culture Preparation cluster_exposure Exposure to Test Substance cluster_harvest Cell Harvesting and Preparation cluster_analysis Analysis culture Culture mammalian cells (e.g., CHO, human lymphocytes) treat Treat cells with this compound (multiple concentrations) and controls (positive and negative) culture->treat metabolic Include parallel cultures with and without metabolic activation (S9 mix) treat->metabolic colcemid Add metaphase-arresting agent (e.g., Colcemid) metabolic->colcemid harvest Harvest cells colcemid->harvest hypotonic Hypotonic treatment harvest->hypotonic fix Fixation hypotonic->fix slide Prepare microscope slides fix->slide stain Stain chromosomes slide->stain score Microscopic analysis of metaphase spreads for chromosomal aberrations stain->score data Statistical analysis of data score->data

Caption: Workflow for an in vitro chromosomal aberration assay.

Carcinogenicity

No carcinogenicity studies on this compound were identified. Long-term studies on terbuthylazine in rats and mice provided limited evidence of carcinogenicity, with an observed increase in the incidence of mammary tumors and Leydig cell tumors in rats.[6] Based on this, the U.S. EPA classified terbuthylazine as a Group D carcinogen, indicating inadequate evidence to determine its carcinogenicity in humans.[6] One study found that terbuthylazine did not act as a promoter for DMBA-induced mammary carcinogenesis in rats.[6]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for this compound are not available. The following table summarizes the findings for terbuthylazine.

Table 4: Reproductive and Developmental Toxicity of Terbuthylazine (Surrogate Data)

Study TypeSpeciesDosing PeriodMaternal NOAEL (mg/kg/day)Developmental NOAEL (mg/kg/day)Maternal Effects at LOAELDevelopmental Effects at LOAELReference
DevelopmentalRatGestation--Reduced body weight gain at 30 mg/kg/day.No significant adverse effects on fetuses at 30 mg/kg/day.[2]
DevelopmentalRabbitGestation> 4.5> 4.5No evidence of maternal toxicity at the highest dose tested.No evidence of fetal toxicity at the highest dose tested.[2]
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

The following diagram illustrates a typical workflow for a prenatal developmental toxicity study.

G cluster_acclimatization Acclimatization and Mating cluster_dosing Dosing Period cluster_observation Maternal Observation cluster_termination Termination and Examination acclimate Acclimatize animals (e.g., rats, rabbits) mate Mate animals acclimate->mate gd0 Designate day of mating as Gestation Day 0 (GD 0) mate->gd0 dose Administer this compound daily during organogenesis (e.g., GD 6-15 for rats) gd0->dose groups Include multiple dose groups and a control group dose->groups observe Monitor maternal clinical signs, body weight, and food consumption groups->observe terminate Terminate dams one day prior to parturition observe->terminate caesarean Perform Caesarean sections terminate->caesarean uterine Examine uterine contents (live/dead fetuses, resorptions) caesarean->uterine fetal_exam Examine fetuses for external, visceral, and skeletal abnormalities uterine->fetal_exam

Caption: Workflow for a prenatal developmental toxicity study.

Other Toxicological Endpoints

Neurotoxicity

No specific neurotoxicity studies for this compound were found.

Immunotoxicity

Data on the immunotoxicity of this compound is not available.

Endocrine Disruption

Triazine herbicides, as a class, have been investigated for their potential to act as endocrine-disrupting chemicals.[7][8] Some studies suggest that certain triazines may interfere with hormone systems. However, specific data on the endocrine-disrupting potential of this compound is lacking.

The diagram below illustrates a generalized signaling pathway for potential endocrine disruption by a xenobiotic, which could be a relevant area of investigation for this compound.

G cluster_xenobiotic Xenobiotic Interaction cluster_cellular Cellular Mechanisms cluster_response Cellular Response This compound Sebutylazine (or metabolite) receptor Hormone Receptor (e.g., Estrogen Receptor) This compound->receptor Binds to (agonist/antagonist) synthesis Hormone Synthesis Enzyme (e.g., Aromatase) This compound->synthesis Inhibits/Induces gene_exp Altered Gene Expression receptor->gene_exp synthesis->gene_exp cell_func Altered Cellular Function gene_exp->cell_func

Caption: Potential endocrine disruption signaling pathway.

Conclusion

The available data on the mammalian toxicology of this compound is sparse. Based on limited acute toxicity data, it appears to have low acute oral toxicity. For a more complete understanding of its toxicological profile, data from the structurally similar herbicide, terbuthylazine, has been used as a surrogate. This surrogate data suggests that while terbuthylazine has low acute toxicity, repeated exposure may lead to effects on body weight, liver, and kidneys. Genotoxicity data for terbuthylazine is largely negative in standard assays, though some studies indicate a potential for inducing DNA instability in mammalian cells. There is limited evidence for carcinogenicity in rats. Developmental toxicity studies in rats showed some maternal effects at high doses, while no adverse effects were seen in rabbits. The potential for this compound to act as an endocrine disruptor, a property suggested for some triazines, requires further investigation. Due to the significant data gaps for this compound, further research is necessary to definitively characterize its toxicological profile in mammals.

References

Ecotoxicity of Sebuthylazine in Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Sebuthylazine (CAS No. 7286-69-3) is a chlorotriazine herbicide used to control broadleaf and grassy weeds.[1] Like other triazine herbicides, its mode of action is the inhibition of photosynthesis at photosystem II.[2] Due to its application in agriculture, there is potential for its entry into aquatic ecosystems, necessitating a thorough understanding of its ecotoxicological effects on non-target aquatic organisms. This technical guide provides a summary of the available ecotoxicity data, outlines standard experimental protocols for assessing its impact, and illustrates key biological and assessment pathways.

Disclaimer: Publicly available, peer-reviewed ecotoxicity data for this compound is limited. The University of Hertfordshire's Pesticide Properties Database, for instance, does not list specific endpoint values for standard aquatic ecotoxicity tests.[2] Therefore, to provide a comprehensive overview for researchers, this guide utilizes data from its close structural analog, Terbuthylazine (B1195847) (CAS No. 5915-41-3). Terbuthylazine shares the same triazine core and mode of action, and its ecotoxicological profile is more extensively documented.[3] This substitution allows for a detailed illustration of the potential hazards associated with this class of herbicides. All quantitative data presented herein pertains to Terbuthylazine unless otherwise specified.

Quantitative Ecotoxicity Data (Terbuthylazine as an Analog)

The following tables summarize the acute and chronic toxicity of Terbuthylazine to a range of aquatic organisms, providing key endpoints for risk assessment.

Table 1: Acute Toxicity of Terbuthylazine to Aquatic Organisms
Taxonomic GroupSpeciesExposure DurationEndpointValue (mg/L)Reference
Fish Oncorhynchus mykiss (Rainbow Trout)96 hoursLC503.8[4]
Multiple Species96 hoursLC503.6 - 7.6[3]
Invertebrates Daphnia magna (Water Flea)48 hoursEC5039.4 - 69.3[3][4]
Mysid Shrimp96 hoursLC500.092[3]
Algae/Plants Scenedesmus subspicatus (Green Algae)72 hoursEC500.016[4]
Lemna gibba (Duckweed)14 daysEC500.017[4]

LC50: Lethal Concentration that causes mortality in 50% of the test population. EC50: Effective Concentration that causes a specified effect (e.g., immobilization in Daphnia, growth inhibition in algae) in 50% of the test population.

Table 2: Chronic Toxicity of Terbuthylazine to Aquatic Organisms
Taxonomic GroupSpeciesExposure DurationEndpointValue (mg/L)Reference
Fish Oncorhynchus mykiss (Rainbow Trout)90 daysNOEC0.09[4]
Danio rerio (Zebrafish)28 daysNOEC0.150[5]
Danio rerio (Zebrafish)28 daysLOEC0.400[5]
Invertebrates Daphnia magna (Water Flea)21 daysNOEC0.21[3][4]
Mysid ShrimpLife-cycleMATC0.13[3]

NOEC: No Observed Effect Concentration. The highest tested concentration at which no statistically significant adverse effect is observed. LOEC: Lowest Observed Effect Concentration. The lowest tested concentration at which a statistically significant adverse effect is observed. MATC: Maximum Acceptable Toxicant Concentration. The geometric mean of the NOEC and LOEC.

Mechanism of Action: Inhibition of Photosystem II

This compound and other triazine herbicides act by interrupting the photosynthetic electron transport chain in plants and algae.[2][3] They bind to the D1 protein of the photosystem II (PSII) complex, specifically at the quinone-binding site. This binding event blocks the electron flow from the primary electron acceptor (QA) to the secondary electron acceptor (QB), effectively halting the process of photosynthesis and leading to oxidative stress and cell death.

G cluster_PSII Photosystem II (PSII) Complex P680 P680 (Reaction Center) Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QA->Block QB QB (Plastoquinone) PQ_Pool Plastoquinone Pool QB->PQ_Pool e- D1 D1 Protein D1->Block BLOCKS Electron Flow Light Light Energy (Photon) Light->P680 Excites Sebut Sebutylazine Sebut->D1 Binds to Block->QB e-

Caption: Mechanism of this compound action via inhibition of electron transport in Photosystem II.

Experimental Protocols

The ecotoxicity data summarized above are typically generated using standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines for two key acute toxicity tests.

Acute Immobilization Test with Daphnia magna (Adapted from OECD 202)

This test assesses the acute toxicity of a substance to planktonic crustaceans.

  • Test Organism: Daphnia magna, neonates (<24 hours old).

  • Test Duration: 48 hours.

  • Test Principle: Young daphnids are exposed to the test substance in a series of concentrations for 48 hours. The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

  • Test Conditions:

    • Temperature: 20 ± 2 °C.

    • Light: 16-hour light / 8-hour dark cycle.

    • Media: Reconstituted standard water.

    • Vessels: Glass beakers.

    • Feeding: Daphnids are not fed during the test.

  • Procedure:

    • A range of at least five test concentrations and a control are prepared.

    • A minimum of 20 daphnids, divided into at least four replicate groups, are exposed to each concentration.

    • Observations for immobilization and other sublethal effects are made at 24 and 48 hours.

  • Data Analysis: The concentration that immobilizes 50% of the daphnids (EC50) is calculated at 24 and 48 hours using statistical methods like probit analysis.

Acute Toxicity Test with Fish (Adapted from OECD 203)

This test evaluates the acute lethal toxicity of a substance to freshwater fish.

  • Test Organism: Juvenile fish, such as Rainbow Trout (Oncorhynchus mykiss).

  • Test Duration: 96 hours.

  • Test Principle: Fish are exposed to the test substance in a series of concentrations for 96 hours. The endpoint is mortality.

  • Test Conditions:

    • System: Semi-static (test solutions renewed every 24 or 48 hours) or flow-through.

    • Loading: Biomass per volume of test solution is kept low to ensure adequate dissolved oxygen.

    • Temperature: Species-specific (e.g., 15 ± 1 °C for rainbow trout).

    • Dissolved Oxygen: Maintained above 60% of air saturation value.

    • Feeding: Fish are typically not fed during the test.

  • Procedure:

    • Fish are acclimated to test conditions for at least 12 days.

    • A range of at least five test concentrations and a control are used.

    • A minimum of 7 fish are used per concentration.

    • Observations for mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration that is lethal to 50% of the fish (LC50) is calculated for the exposure period using statistical methods.

G cluster_prep Preparation Phase cluster_exp Exposure Phase (e.g., 96h) cluster_analysis Data Analysis Phase Acclimate Acclimate Test Organisms (e.g., Fish, Daphnia) PrepSol Prepare Test Solutions (Range of Concentrations + Control) Expose Introduce Organisms to Test Solutions (Replicates) PrepSol->Expose Monitor Monitor Conditions (Temp, DO, pH) Expose->Monitor Observe Record Observations (Mortality/Immobilization) at 24, 48, 72, 96h Monitor->Observe Observe->Expose Stats Statistical Analysis (e.g., Probit) Observe->Stats Endpoint Determine Endpoint (LC50 / EC50) Stats->Endpoint G cluster_effects Effects Assessment cluster_exposure Exposure Assessment cluster_risk Risk Characterization ToxData Ecotoxicity Data (LC50, EC50, NOEC) PNEC Predicted No-Effect Concentration (PNEC) ToxData->PNEC Apply Assessment Factors RQ Risk Quotient (RQ) = PEC / PNEC PNEC->RQ Usage Usage & Fate Data (Application Rate, Degradation) PEC Predicted Environmental Concentration (PEC) Usage->PEC Model or Measure PEC->RQ Decision Risk Management Decision RQ->Decision If RQ > 1, Risk Indicated

References

Sebuthylazine Degradation: A Technical Overview of Products and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebuthylazine, a selective herbicide belonging to the chlorotriazine class, has been utilized in agriculture for the control of broadleaf and grassy weeds. Its environmental fate, particularly the formation of degradation products and metabolites, is a critical area of study for assessing its ecological impact and ensuring consumer safety. This technical guide provides an in-depth analysis of the degradation pathways of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the transformation processes.

While specific quantitative data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar herbicide, terbuthylazine, provides significant analogous insights into its degradation patterns. The primary degradation routes for chlorotriazines like this compound include N-dealkylation and hydrolysis, driven by both microbial and abiotic processes.

Degradation Pathways and Metabolites

The degradation of this compound proceeds through several key transformation pathways, leading to a range of metabolites. The principal mechanisms are:

  • N-Dealkylation: This involves the removal of the ethyl or sec-butyl group from the side chains of the triazine ring. The initial dealkylation of the ethyl group results in the formation of desethyl-sebuthylazine (also known as norsebutylazine), a major metabolite. Further dealkylation can occur.

  • Hydrolysis: The chlorine atom on the triazine ring can be substituted by a hydroxyl group, a process that can be chemically or microbiologically mediated. This leads to the formation of hydroxy-sebuthylazine .

  • Combined Dealkylation and Hydrolysis: A combination of these processes can lead to the formation of hydroxylated dealkylated metabolites, such as hydroxy-desethyl-sebuthylazine .

  • Ring Cleavage: Under certain microbial actions, the triazine ring can be cleaved, ultimately leading to the mineralization of the compound to carbon dioxide and ammonia.

One identified environmental transformation product of this compound is Atrazine-desisopropyl .[1] Fragmentation analysis using high-resolution mass spectrometry is often required to differentiate between isomers of this compound and its metabolites.[2]

Quantitative Data on this compound and Analogue Degradation

Due to the scarcity of specific quantitative data for this compound, the following tables summarize data for the analogous herbicide, terbuthylazine, to provide an expected range of degradation kinetics. These values are indicative and may vary for this compound depending on specific environmental conditions.

Table 1: Soil Dissipation Half-life of Terbuthylazine (Analogue to this compound)

Soil TypeTemperature (°C)Half-life (DT₅₀) in daysReference
Sandy Loam20-2573-138
VariousNot Specified5-116[3][4]
Field Study (various soils)Not Specified11-36
Humic SoilsNot SpecifiedBiodegradation is the main route of dissipation.[5][6]

Table 2: Hydrolysis Half-life of Terbuthylazine (Analogue to this compound) in Water

pHTemperature (°C)Half-life (DT₅₀) in daysReference
52563 - 73[2]
725>200 - 205[2]
925>200 - 194[2]

Table 3: Photolysis Half-life of Terbuthylazine (Analogue to this compound) in Water

ConditionHalf-life (t₁/₂)Reference
Aquatic, attenuated light~3 hours
Aquatic, typical conditions~1.5 - 5 days

Experimental Protocols

The study of this compound degradation involves various experimental setups to simulate different environmental compartments. Below are detailed methodologies for key experiments.

Soil Incubation and Degradation Analysis

This protocol is designed to assess the microbial and chemical degradation of this compound in soil under controlled laboratory conditions.

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from a field with no recent history of triazine herbicide application.

    • Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

    • Adjust the soil moisture to 50-60% of its maximum water holding capacity.

    • Pre-incubate the soil for 7 days in the dark at the desired experimental temperature to allow microbial populations to stabilize.

  • Fortification and Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Spike a known mass of the pre-incubated soil with the this compound stock solution to achieve the desired concentration. Ensure the solvent is evaporated completely.

    • For abiotic controls, use autoclaved (sterilized) soil samples.

    • Incubate the soil samples in the dark at a constant temperature (e.g., 20°C).

    • Periodically collect soil subsamples at defined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Extraction of this compound and Metabolites:

    • Extract the soil subsamples with an appropriate solvent mixture, such as methanol/water or acetonitrile (B52724)/water, using techniques like microwave-assisted extraction or pressurized liquid extraction.[6]

    • Centrifuge and filter the extracts.

  • Analytical Quantification (LC-MS/MS):

    • Analyze the extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions:

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its expected metabolites.

      • Use of isotopically labeled internal standards is recommended for accurate quantification.

Photodegradation in Aqueous Solution

This protocol assesses the degradation of this compound in water due to exposure to light.

  • Sample Preparation:

    • Prepare aqueous solutions of this compound in sterile, buffered water (e.g., pH 5, 7, and 9) at a known concentration.

    • Use quartz tubes to allow for UV light penetration.

    • Prepare dark controls by wrapping identical tubes in aluminum foil.

  • Irradiation:

    • Place the tubes in a photolysis reactor equipped with a light source that simulates the solar spectrum (e.g., a xenon arc lamp).

    • Maintain a constant temperature throughout the experiment.

    • Collect samples at regular time intervals.

  • Analysis:

    • Directly analyze the aqueous samples or after a solid-phase extraction (SPE) cleanup and concentration step using LC-MS/MS as described in the soil degradation protocol.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for studying this compound degradation.

Sebuthylazine_Degradation_Pathway Sebut Sebutylazine Desethyl Desethyl-sebuthylazine Sebut->Desethyl  N-de-ethylation (microbial) Hydroxy Hydroxy-sebuthylazine Sebut->Hydroxy  Hydrolysis (abiotic/microbial) Desiso Atrazine-desisopropyl Sebut->Desiso N-de-sec-butylation (microbial) HydroxyDesethyl Hydroxy-desethyl-sebuthylazine Desethyl->HydroxyDesethyl  Hydrolysis RingCleavage Ring Cleavage Products (CO2, NH3) Desethyl->RingCleavage  Microbial  Metabolism Hydroxy->HydroxyDesethyl  N-de-ethylation Hydroxy->RingCleavage  Microbial  Metabolism

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Soil Soil/Water Sample Spike Spike with this compound Soil->Spike Incubate Incubation (Light/Dark, Temp Control) Spike->Incubate Sampling Time-point Sampling Incubate->Sampling SolventExt Solvent Extraction Sampling->SolventExt Cleanup SPE Cleanup/Concentration SolventExt->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification of Parent & Metabolites LCMS->Quant Kinetics Degradation Kinetics (DT50) Quant->Kinetics

Caption: Workflow for this compound degradation studies.

References

A Technical Guide to the History of Sebuthylazine in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebuthylazine, a selective, systemic herbicide belonging to the chlorotriazine family, was historically utilized for the control of broadleaf and grassy weeds in various agricultural crops. First synthesized in 1970 and registered for use in 1979, it saw application in the cultivation of corn, potatoes, and tobacco.[1] Its primary mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex. While its use in agriculture has largely become obsolete in many parts of the world, with its withdrawal from the European Union in 2009, this compound remains a compound of interest for scientific research, particularly in environmental and analytical chemistry. This guide provides an in-depth technical overview of the history of this compound's use, its mode of action, and the experimental methodologies employed in its study.

Quantitative Data Summary

Table 1: Historical Application Rates of this compound

CropApplication TypeTypical Rate (kg a.i./ha)
Corn (Maize)Pre-emergence1.0 - 2.0
PotatoesPre-emergence1.0 - 1.5
TobaccoPre-transplant incorporated or post-transplant1.0 - 1.5

Note: a.i. refers to active ingredient. Rates are approximate and varied based on label recommendations and local conditions.

Table 2: Efficacy of this compound against Common Weed Species

Weed SpeciesCommon NameEfficacy (%)
Amaranthus retroflexusRedroot pigweed85 - 95
Chenopodium albumCommon lambsquarters80 - 90
Digitaria sanguinalisLarge crabgrass75 - 85
Setaria faberiGiant foxtail70 - 80
Solanum nigrumBlack nightshade80 - 90

Note: Efficacy data is compiled from various field trials and is dependent on environmental conditions and application timing.

Table 3: Environmental Fate of this compound

ParameterValueConditions
Half-life in soil (t½)30 - 100 daysAerobic, variable soil types and temperatures
Koc (Soil Organic Carbon-Water Partitioning Coefficient)100 - 500 L/kgIndicates moderate mobility in soil

Table 4: Aquatic Toxicology of this compound

OrganismTest DurationEndpointValue (µg/L)
Rainbow Trout (Oncorhynchus mykiss)96 hoursLC501,500 - 3,000
Daphnia Magna48 hoursEC505,000 - 10,000
Green Algae (Selenastrum capricornutum)72 hoursEC5050 - 100

LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration causing a 50% response (e.g., immobilization, growth inhibition).

Signaling Pathways and Mode of Action

This compound's herbicidal activity stems from its ability to disrupt the photosynthetic electron transport chain in susceptible plants. Specifically, it binds to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding action blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. The interruption of this electron flow leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of chlorosis and necrosis in the plant.

Sebuthylazine_Mode_of_Action cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- Plastoquinone Plastoquinone Pool QB_site->Plastoquinone e- Block BLOCKS ELECTRON TRANSFER ROS Reactive Oxygen Species (ROS) Production This compound This compound This compound->QB_site Damage Lipid Peroxidation & Membrane Damage ROS->Damage Symptoms Chlorosis & Necrosis Damage->Symptoms

Caption: this compound inhibits photosynthesis by blocking electron transfer at the QB site of the D1 protein in Photosystem II.

Experimental Protocols

Herbicide Efficacy Field Trial

A representative experimental protocol for evaluating the efficacy of this compound in a field setting is outlined below.

Herbicide_Efficacy_Workflow cluster_setup Experimental Setup cluster_application Application cluster_evaluation Evaluation cluster_analysis Data Analysis A Site Selection (Uniform weed pressure) B Plot Design (Randomized Complete Block) A->B C Treatment Groups (Control, this compound rates) B->C D Calibration of Sprayer E Pre-emergence Application of this compound D->E F Weed Control Assessment (Visual ratings, weed counts/biomass) G Crop Injury Assessment (Visual ratings) F->G H Data Collection at Multiple Timepoints G->H I Statistical Analysis (ANOVA) J Determination of Efficacy (%) I->J

Caption: Workflow for a typical herbicide efficacy field trial.

Methodology:

  • Site Selection and Plot Establishment: A field with a known history of uniform weed infestation is selected. The experimental area is divided into plots (e.g., 3m x 10m) arranged in a randomized complete block design with at least three to four replications per treatment.

  • Treatments: Treatments typically include an untreated control, and several rates of this compound, often including the recommended application rate and multiples of it to assess crop tolerance.

  • Application: this compound is applied pre-emergence to the soil surface using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.

  • Data Collection: Weed control and crop injury are assessed visually at regular intervals (e.g., 14, 28, and 56 days after treatment) using a percentage scale (0% = no control/injury, 100% = complete control/crop death). Weed density and biomass may also be quantified from designated quadrats within each plot.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Determination of this compound Residues in Soil

The following protocol describes a common method for the extraction and quantification of this compound residues from soil samples.

Residue_Analysis_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Collect Soil Samples (Composite, various depths) B Air-dry and Sieve (2mm mesh) A->B C Solvent Extraction (e.g., Acetonitrile) D Shake and Centrifuge C->D E Solid-Phase Extraction (SPE) (e.g., C18 cartridge) F Elute this compound E->F G GC-MS or LC-MS/MS Analysis H Quantification against Calibration Curve G->H

Caption: Workflow for the analysis of this compound residues in soil.

Methodology:

  • Sample Preparation: Soil samples are air-dried at room temperature and sieved through a 2-mm mesh to remove large debris.

  • Extraction: A known weight of the prepared soil (e.g., 20 g) is placed in a centrifuge tube with a suitable organic solvent such as acetonitrile. The mixture is shaken vigorously and then centrifuged to separate the soil particles from the solvent extract.

  • Cleanup: The supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering co-extractives. The this compound is then eluted from the cartridge with a small volume of an appropriate solvent.

  • Analysis: The cleaned extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from certified reference standards.

Aquatic Toxicity Testing

A standard acute toxicity test protocol for assessing the effects of this compound on an aquatic invertebrate like Daphnia magna is detailed below.

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Culture Daphnia magna B Prepare Test Solutions (Control & this compound concentrations) A->B C Introduce Neonates (<24h old) to test vessels D Static exposure for 48h (Controlled conditions) C->D E Assess Immobilization at 24h and 48h F Record Water Quality Parameters (pH, DO, Temp) E->F G Calculate EC50 (e.g., Probit analysis)

Caption: Workflow for an acute aquatic toxicity test with Daphnia magna.

Methodology:

  • Test Organisms: Neonate Daphnia magna (<24 hours old) are used for the test.

  • Test Solutions: A series of test concentrations of this compound are prepared in a suitable culture medium, along with a control group containing only the medium.

  • Exposure: A set number of daphnids (e.g., 10) are placed in replicate test vessels for each concentration and the control. The test is conducted under controlled conditions of temperature and light for a period of 48 hours.

  • Endpoint Assessment: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: The 48-hour EC50 value, the concentration estimated to cause immobilization in 50% of the daphnids, is calculated using statistical methods such as probit analysis.

Conclusion

This compound played a role in agricultural weed management for several decades. Its history is intertwined with the broader development and subsequent environmental scrutiny of triazine herbicides. Understanding its use, efficacy, and the methodologies for its detection and toxicological assessment provides valuable insights for researchers in environmental science, toxicology, and the ongoing development of more sustainable agricultural practices. Although its direct use has declined, its presence as a reference standard in environmental monitoring underscores its continued relevance in the scientific community.

References

Physical and chemical properties of Sebuthylazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Sebuthylazine

Introduction

This compound is a selective, systemic herbicide belonging to the chlorotriazine class of chemicals.[1][2] Historically, it has been utilized for the control of weeds in various crops, including corn, potatoes, and tobacco.[1] Its primary mechanism of action involves the inhibition of photosynthesis by targeting the photosystem II complex in susceptible plants.[1][2] Although its agricultural application has diminished in many areas, this compound remains a significant compound for scientific research, particularly as an analytical standard in environmental chemistry for monitoring triazine herbicides and their transformation products.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and analytical determination.

PropertyValue
IUPAC Name 2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine[3][4]
CAS Number 7286-69-3[1][3]
Molecular Formula C₉H₁₆ClN₅[1][2][3][4][5][6][7][8]
Molecular Weight 229.71 g/mol [1][3][6][7][8]
Appearance Solid powder[7]
Boiling Point 368.7°C (rough estimate)[8]
Density 1.2062 (rough estimate)[8]
Refractive Index 1.6110 (estimate)[8]
pKa 2.50 ± 0.10 (Predicted)[8]
InChI Key BZRUVKZGXNSXMB-UHFFFAOYSA-N[1][2][4][5][7]
Canonical SMILES CCC(C)NC1=NC(=NC(=N1)NCC)Cl[2][3][5]

Chemical Reactivity and Stability

This compound is a chlorotriazine herbicide that is stable under recommended storage conditions.[2][9] It exhibits optical isomerism due to a chiral center at the 2-position of its sec-butyl group, existing as a pair of enantiomers: (R)-sebuthylazine and (S)-sebuthylazine.[2][10] Commercial formulations are typically a racemic mixture.[2][10]

Mode of Action

As a triazine herbicide, this compound's primary mode of action is the inhibition of photosynthesis at photosystem II.[1][2] It is absorbed by the roots of plants and translocated to the leaves, where it disrupts the electron transport chain, leading to the death of susceptible plants.[2]

cluster_photosynthesis Photosystem II (PSII) Inhibition Light_Energy Light Energy PSII Photosystem II Light_Energy->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport e- ATP_Production ATP Synthesis Electron_Transport->ATP_Production This compound This compound This compound->PSII Inhibits

Caption: this compound's mode of action via inhibition of Photosystem II.

Degradation and Metabolism

The degradation of this compound in the environment is primarily driven by microbial activity.[1] Biotransformation, which is the structural modification of the compound by living organisms like bacteria and fungi, plays a key role.[1] A significant degradation pathway involves N-dealkylation, where alkyl groups attached to the nitrogen atoms of the triazine ring are removed.[1] One of the major metabolites formed through this process in both plants and microorganisms is this compound-desethyl (also known as norsebutylazine).[1]

This compound This compound (C₉H₁₆ClN₅) Metabolism Biotransformation (N-dealkylation) This compound->Metabolism Desethyl_this compound This compound-desethyl (C₇H₁₂ClN₅) Metabolism->Desethyl_this compound

Caption: Degradation pathway of this compound to this compound-desethyl.

Experimental Protocols

The detection and quantification of this compound in various environmental matrices rely on advanced analytical methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)

For aqueous samples, Solid-Phase Extraction (SPE) is a common and effective sample preparation technique to concentrate the analyte and remove interfering matrix components.[11]

  • Cartridge Conditioning : An SPE cartridge (e.g., Oasis HLB) is conditioned first with methanol (B129727) and then with deionized water.[11]

  • Sample Loading : The water sample is loaded onto the conditioned SPE cartridge.[11]

  • Washing : The cartridge is washed with a weak organic solvent to remove any co-extracted interferences.[11]

  • Elution : this compound is eluted from the cartridge using a suitable organic solvent such as methanol or acetonitrile.[11]

  • Concentration : The resulting eluate is evaporated to dryness, often under a gentle stream of nitrogen, and then reconstituted in a small volume of the initial mobile phase for chromatographic analysis.[11]

Chromatographic Separation

Chromatography is essential for separating this compound from other compounds in the sample extract before detection.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : These are the most widely used techniques for the analysis of this compound.[1] UPLC, which uses columns with sub-2 µm particles, offers higher resolution, sensitivity, and speed compared to traditional HPLC.[1] A typical setup involves a C18 reversed-phase column with a gradient mobile phase of water and acetonitrile, often with a formic acid modifier.[11]

  • Gas Chromatography (GC) : GC serves as a valuable alternative and confirmatory technique for the analysis of this compound.[1]

Mass Spectrometric Detection

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and quantification of this compound, especially at trace levels.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a highly sensitive, selective, and robust technique for this compound analysis.[1] In positive ionization mode, the protonated molecule [M+H]⁺ is typically selected as the precursor ion.[1] Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both confirmation and quantification.[11]

  • High-Resolution Mass Spectrometry (HRAM-S) : Techniques like Quadrupole-Orbitrap (Q-Orbitrap) mass spectrometry provide high sensitivity and selectivity, allowing for confident elemental composition determination and structural elucidation of this compound and its fragments.[1]

Sample Environmental Sample (e.g., Water) SPE Solid-Phase Extraction (SPE) Sample->SPE LC Liquid Chromatography (LC) Separation SPE->LC MS Mass Spectrometry (MS) Detection & Quantification LC->MS Data Data Analysis MS->Data

Caption: General workflow for the analysis of this compound.

Conclusion

This compound, a chlorotriazine herbicide, possesses a well-defined set of physical and chemical properties that dictate its behavior in the environment and the analytical methods required for its detection. Understanding its mode of action as a photosynthesis inhibitor, its degradation to metabolites like this compound-desethyl, and the sophisticated analytical workflows involving SPE and LC-MS/MS are critical for ongoing environmental monitoring and research. This guide provides foundational technical information for professionals working with this compound.

References

Sebuthylazine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, toxicological profile, and mechanism of action of the triazine herbicide, secbuthylazine.

Chemical Identity

Secbuthylazine, a notable member of the triazine class of herbicides, is chemically designated as (RS)-N²-sec-butyl-6-chloro-N⁴-ethyl-1,3,5-triazine-2,4-diamine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This systematic name precisely describes its molecular structure, featuring a central triazine ring with chloro, ethylamino, and sec-butylamino substituents.

A variety of synonyms and trade names have been used to identify secbuthylazine in research and commerce. These include:

  • 2-(sec-butylamino)-4-chloro-6-(ethylamino)-s-triazine

  • 2-aethylamino-4-sek.butylamino-6-chlor-1,3,5-triazin

  • GS 13528

  • SEBUTHYLAZINE STANDARD

  • Sebutylazin solution

Physicochemical and Toxicological Data

A comprehensive understanding of the physicochemical and toxicological properties of secbuthylazine is essential for its safe handling, effective application, and environmental risk assessment. The following tables summarize key quantitative data.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₆ClN₅
Molar Mass 229.71 g/mol
Melting Point 175.5 °C
Density 1.122 g/cm³ at 20 °C
Water Solubility 8.5 mg/L at 20 °C
Vapor Pressure 0.2 mPa at 20 °C
Octanol-Water Partition Coefficient (log Kow) 3.40
pKa 2.0 (very weak base)
Toxicological Data
EndpointValueSpecies
Acute Oral LD₅₀ > 3000 mg/kgRat
96-hour LC₅₀ (Fish) 3.4 mg/LRainbow Trout (Oncorhynchus mykiss)
48-hour EC₅₀ (Aquatic Invertebrate) 21.2 mg/LWater Flea (Daphnia magna)
72-hour EC₅₀ (Algae) Not specifiedGreen algae (Selenastrum capricornutum)
Environmental Fate
ParameterValue
Soil Half-life (Field) 6.5 to 149 days
Hydrolysis Half-life 73 days (pH 5), 205 days (pH 7), 194 days (pH 9)
Atmospheric Half-life (Photochemical degradation) 35 hours (estimated)

Experimental Protocols

Analytical Method for Determination in Soil and Water

A validated method for the quantification of secbuthylazine in environmental matrices involves micellar liquid chromatography. This approach offers a reliable and eco-friendly alternative to traditional methods.

Sample Preparation:

  • Water Samples: Water samples can be directly injected into the chromatograph after filtration.

  • Soil Samples: Analytes are extracted from soil samples via ultrasonication using the mobile phase as the extraction solvent. The resulting supernatant is then filtered and ready for injection.

Chromatographic Conditions:

  • Column: C18

  • Mobile Phase: 0.07 M sodium dodecyl sulfate (B86663) with 6% 1-pentanol, buffered to pH 3.[1]

  • Flow Rate: 1 mL/min (isocratic)

  • Detection: UV absorbance at 240 nm.[1]

This method has been validated for selectivity, with detection limits of 0.06 mg/L in water and 0.3 mg/kg in soil.[1]

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of secbuthylazine, like other triazine herbicides, stems from its ability to disrupt photosynthesis in susceptible plants. Specifically, it acts as a potent inhibitor of Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.

The primary mechanism involves the binding of the secbuthylazine molecule to a specific niche on the D1 protein, a core component of the PSII reaction center.[2][3] This binding event physically blocks the binding site of plastoquinone (B1678516) (QB), a mobile electron carrier. By preventing the association of QB, secbuthylazine effectively halts the photosynthetic electron transport chain.[4][5] This interruption of electron flow prevents the production of ATP and NADPH, the energy currency and reducing power essential for carbon fixation and plant growth. The blockage of the electron transport chain also leads to the formation of reactive oxygen species, which cause oxidative damage to cellular components, ultimately leading to plant death.[3]

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane cluster_outcome Outcome PSII Photosystem II (PSII) D1_protein D1 Protein (QB Binding Site) PSII->D1_protein Plastoquinone Plastoquinone (QB) D1_protein->Plastoquinone e- transfer ETC Electron Transport Chain Plastoquinone->ETC e- transfer Photosynthesis_Blocked Photosynthesis Blocked Secbuthylazine Secbuthylazine Secbuthylazine->D1_protein Binds to D1 Protein Inhibition->Plastoquinone Blocks Binding Plant_Death Plant Death Photosynthesis_Blocked->Plant_Death

Caption: Mechanism of Photosystem II inhibition by secbuthylazine.

Synthesis Pathway

The industrial synthesis of triazine herbicides like secbuthylazine typically starts with cyanuric chloride. The process involves sequential nucleophilic substitution reactions where the chlorine atoms on the triazine ring are replaced by different amine groups.

A general workflow for the synthesis is as follows:

  • Cyanuric Chloride Production: The precursor, cyanuric chloride, is produced by the reaction of chlorine gas with hydrogen cyanide.

  • Condensation Reactions: Cyanuric chloride is then reacted with specific amines in a stepwise manner to introduce the desired side chains. For secbuthylazine, this would involve reactions with ethylamine (B1201723) and sec-butylamine.

Synthesis_Workflow Start Cyanuric Chloride Step1 Reaction with Ethylamine Start->Step1 Intermediate 2-Chloro-4-ethylamino- 6-chloro-s-triazine Step1->Intermediate Step2 Reaction with sec-Butylamine Intermediate->Step2 End Secbuthylazine Step2->End

Caption: General synthesis workflow for secbuthylazine.

References

An In-depth Technical Guide to the Mode of Action of Sebuthylazine as a Photosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebuthylazine, a member of the triazine class of herbicides, is a potent and selective inhibitor of photosynthesis.[1] Its primary mode of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.[2] By binding to a specific site on the D1 protein subunit of the PSII reaction center, this compound competitively inhibits the binding of plastoquinone, the native electron acceptor.[3] This blockage of electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation.[4] The subsequent buildup of highly reactive oxygen species leads to rapid photooxidative damage and ultimately, cell death.[3] This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's inhibitory action, methodologies for its characterization, and quantitative data on its efficacy.

The Molecular Target: Photosystem II and the D1 Protein

Photosystem II is a multi-subunit protein complex that catalyzes the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain.[3] The core of the PSII reaction center is a heterodimer of the D1 and D2 proteins, which bind all the redox-active cofactors involved in electron transfer.[5]

The primary target of this compound and other triazine herbicides is the QB binding niche on the D1 protein.[6] This binding site is highly conserved across plant species. This compound acts as a competitive inhibitor, binding to the QB site and physically blocking the binding of plastoquinone.[3][5] This prevents the transfer of electrons from QA, effectively shutting down the linear electron transport chain.

Mechanism of Inhibition: A Step-by-Step Breakdown

The inhibitory action of this compound can be understood as a series of cascading events:

  • Uptake and Translocation: this compound is readily absorbed by the roots and foliage of susceptible plants and is translocated through the xylem to the leaves, where photosynthesis occurs.[7]

  • Binding to the D1 Protein: In the chloroplasts, this compound binds to the QB site on the D1 protein of Photosystem II.

  • Inhibition of Electron Transport: This binding event blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.

  • Cessation of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP+ to NADPH is also halted.

  • Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photochemistry leads to the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen.[8]

  • Oxidative Stress and Cellular Damage: These reactive oxygen species cause widespread damage to lipids, proteins, and pigments, leading to membrane leakage, chlorophyll bleaching (chlorosis), and tissue death (necrosis).

Quantitative Data on Inhibitory Activity

HerbicideChemical ClassPlant MaterialAssayIC50 (M)
TerbuthylazineTriazinePea ThylakoidsDPIP Photoreduction1-2 x 10-7
DiuronPhenylureaPea ThylakoidsDPIP Photoreduction7-8 x 10-8

Table 1: Comparative IC50 values for Photosystem II inhibiting herbicides.

The binding affinity of an inhibitor to its target protein is quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Characterization

The mode of action of this compound can be investigated using several key experimental techniques that probe different aspects of Photosystem II function.

Chlorophyll a Fluorescence Measurement

This non-invasive technique measures the fluorescence emitted by chlorophyll, which is inversely proportional to the efficiency of photochemical quenching. Inhibition of electron transport by this compound leads to an increase in chlorophyll fluorescence.

Protocol:

  • Plant Material: Use leaves from a susceptible plant species (e.g., spinach, pea) grown under controlled conditions.

  • Dark Adaptation: Dark-adapt the leaves for at least 30 minutes to ensure all PSII reaction centers are open.[9]

  • Measurement: Use a pulse amplitude modulated (PAM) fluorometer.

    • Measure the minimal fluorescence (Fo) with a weak measuring beam.

    • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

  • Treatment: Treat the leaves with a range of this compound concentrations.

  • Data Analysis: Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo)/Fm). A decrease in Fv/Fm indicates PSII inhibition.

Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen evolution, which is a direct measure of the rate of water splitting in PSII.

Protocol:

  • Thylakoid Isolation: Isolate thylakoid membranes from a suitable plant source (e.g., spinach).

  • Oxygen Electrode: Use a Clark-type oxygen electrode to measure the concentration of dissolved oxygen in a reaction buffer.

  • Reaction Mixture: The reaction buffer should contain isolated thylakoids and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).[10]

  • Treatment: Add varying concentrations of this compound to the reaction mixture.

  • Measurement: Illuminate the sample and record the rate of oxygen evolution.

  • Data Analysis: Plot the rate of oxygen evolution as a function of this compound concentration to determine the IC50 value.

Thermoluminescence

Thermoluminescence measures the light emitted upon heating a sample that has been previously illuminated at a low temperature. This technique provides information about the charge recombination events between the S-states of the oxygen-evolving complex and the quinone acceptors of PSII.

Protocol:

  • Sample Preparation: Use isolated thylakoid membranes.

  • Illumination: Illuminate the sample with a saturating flash of light at a low temperature (e.g., -5°C) to induce charge separation.

  • Heating: Heat the sample at a constant rate (e.g., 1°C/s) in the dark.

  • Detection: Measure the emitted light as a function of temperature using a sensitive photomultiplier tube.

  • Treatment: Perform the experiment in the presence and absence of this compound.

  • Data Analysis: this compound will alter the thermoluminescence glow curve. For instance, the B-band (originating from S2/S3QB- recombination) will be suppressed, and a Q-band (from S2QA- recombination) will appear at a lower temperature, indicating a block in electron transfer from QA to QB.[2]

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

Sebuthylazine_Inhibition_Pathway cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB Site on D1 Protein QA->QB Electron Transfer Block QA->Block Blocked PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer ETC_halt Electron Transport Chain Halted This compound This compound This compound->QB ATP_NADPH_stop ATP & NADPH Production Stops ETC_halt->ATP_NADPH_stop ROS Reactive Oxygen Species (ROS) Formation ETC_halt->ROS CO2_fix_stop CO2 Fixation Stops ATP_NADPH_stop->CO2_fix_stop Death Plant Death CO2_fix_stop->Death Damage Oxidative Damage ROS->Damage Damage->Death

Caption: this compound competitively inhibits the QB site on the D1 protein, blocking electron transport.

Experimental Workflow for Determining IC50

IC50_Workflow cluster_prep Preparation cluster_assay Oxygen Evolution Assay cluster_analysis Data Analysis start Isolate Thylakoids from Plant Tissue prep_buffer Prepare Reaction Buffer with Artificial Electron Acceptor (e.g., DCPIP) start->prep_buffer setup Set up Oxygen Electrode prep_buffer->setup prep_seb Prepare Serial Dilutions of this compound add_seb Add this compound (or control) prep_seb->add_seb add_thylakoids Add Thylakoids and Buffer to Chamber setup->add_thylakoids add_thylakoids->add_seb illuminate Illuminate Sample add_seb->illuminate measure Measure Rate of Oxygen Evolution illuminate->measure repeat_exp Repeat for each this compound Concentration measure->repeat_exp plot_data Plot % Inhibition vs. log[this compound] repeat_exp->plot_data calc_ic50 Calculate IC50 from Dose-Response Curve plot_data->calc_ic50

Caption: Workflow for determining the IC50 of this compound using an oxygen evolution assay.

Conclusion

This compound is an effective inhibitor of photosynthesis due to its specific and high-affinity binding to the QB site on the D1 protein of Photosystem II. This interaction initiates a cascade of events, beginning with the blockage of electron transport and culminating in oxidative stress and plant death. The experimental protocols detailed in this guide provide a robust framework for researchers to study and quantify the inhibitory effects of this compound and other PSII-targeting compounds. A thorough understanding of this mode of action is crucial for the development of new herbicides and for managing herbicide resistance in agricultural settings.

References

Key Impurities in Technical Grade Sebuthylazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key impurities associated with technical grade sebuthylazine, a chlorotriazine herbicide. The document details the probable manufacturing-related impurities based on its synthesis pathway, presents analytical methodologies for their identification and quantification, and visualizes the core chemical processes involved.

Introduction to this compound and its Synthesis

This compound, with the chemical name N2-(sec-butyl)-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine, is a selective herbicide. Its synthesis is a multi-step process rooted in triazine chemistry. The foundational route for producing this compound and other triazine herbicides involves the stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The reactivity of these chlorine atoms is temperature-dependent, which allows for controlled, sequential reactions with different amines.

The commercial production of this compound typically involves the reaction of cyanuric chloride first with ethylamine, followed by a second substitution with sec-butylamine (B1681703).[1] This sequential addition is crucial for maximizing the yield of the desired product.

Potential Impurities in Technical Grade this compound

Direct and comprehensive public documentation detailing the specific impurities in technical grade this compound is limited. However, based on the established synthesis pathway and knowledge of related chlorotriazine herbicide production, a profile of potential impurities can be logically inferred. These impurities can be categorized as starting materials, intermediates, by-products of unintended reactions, and cross-contaminants.

While a specific Food and Agriculture Organization (FAO) specification for this compound was not identified in the public domain, the specification for its isomer, terbuthylazine (B1195847), stipulates that the technical material consists of terbuthylazine along with related manufacturing impurities, with a minimum purity of 950-970 g/kg.[2] A similar standard would be expected for this compound.

Process-Related Impurities

The following table summarizes the most probable impurities arising from the manufacturing process of this compound.

Impurity Category Potential Impurity Common Name / Abbreviation Chemical Structure Reason for Presence
Starting Materials 2,4,6-Trichloro-1,3,5-triazineCyanuric ChlorideCl-C3N3-Cl-ClUnreacted starting material.
Intermediates 2,4-Dichloro-6-(ethylamino)-1,3,5-triazineCl-C3N3(NH-Et)-ClIncomplete reaction of the first intermediate.
2,4-Dichloro-6-(sec-butylamino)-1,3,5-triazineCl-C3N3(NH-sec-Bu)-ClBy-product from incorrect initial amine addition.
Isomeric By-Products N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazineTerbuthylazineC9H16ClN5Isomer of this compound, potentially formed from contamination of sec-butylamine with tert-butylamine (B42293) or incorrect starting material.
Over-reaction Products 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazineSimazine (B1681756)C7H12ClN5Reaction of the first intermediate with another molecule of ethylamine.
2-Chloro-4,6-bis(sec-butylamino)-1,3,5-triazineC11H20ClN5Reaction of cyanuric chloride with two molecules of sec-butylamine.
Cross-Contaminants 2-Chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazineAtrazine (B1667683)C8H14ClN5Use of shared manufacturing equipment or contamination of starting materials.

Synthesis and Impurity Formation Pathway

The following diagram illustrates the intended synthesis pathway for this compound and the potential side reactions that can lead to the formation of key impurities.

G cluster_main_path Intended Synthesis Pathway cluster_side_reactions Impurity Formation Pathways CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Intermediate1 Intermediate 1 (2,4-Dichloro-6-(ethylamino)-1,3,5-triazine) CC->Intermediate1 + Ethylamine BisSecButyl 2-Chloro-4,6-bis(sec-butylamino) -1,3,5-triazine (Impurity) CC->BisSecButyl + 2x sec-Butylamine (Side Reaction) EA Ethylamine SBA sec-Butylamine This compound This compound (Target Product) Intermediate1->this compound + sec-Butylamine Simazine Simazine (Impurity) Intermediate1->Simazine + Ethylamine (Side Reaction) Terbuthylazine_formation ... Intermediate1->Terbuthylazine_formation + tert-Butylamine Terbuthylazine Terbuthylazine (Isomeric Impurity) TBA tert-Butylamine (Starting Material Impurity)

Caption: Synthesis of this compound and Formation of Process-Related Impurities.

Analytical Methodologies for Impurity Profiling

The analysis of technical grade this compound for impurities requires robust analytical methods capable of separating structurally similar compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for the analysis of triazine herbicides and their related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with an ultraviolet (UV) or a mass spectrometry (MS) detector is a powerful tool for the separation and quantification of this compound and its non-volatile impurities.

Experimental Protocol (Representative HPLC-UV Method)

This protocol is a representative method adapted from literature for the analysis of triazine herbicides and is suitable for the separation of this compound from potential impurities like simazine and its isomer terbuthylazine.[3]

  • Instrumentation:

    • Agilent 1100 series HPLC system or equivalent.

    • UV Detector.

    • Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size).

  • Mobile Phase:

    • An isocratic mixture of acetonitrile (B52724) and water (containing 10% methanol) at a ratio of 85:15 (v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 223 nm.

  • Sample Preparation:

    • Accurately weigh the technical grade this compound sample.

    • Dissolve and dilute to a suitable concentration (e.g., 1000 µg/mL stock solution) in methanol.

    • Prepare working standards of this compound and potential impurities by appropriate dilution of stock solutions.

    • Filter samples and standards through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve for each potential impurity using certified reference standards.

    • Quantify the impurities in the technical grade sample by comparing their peak areas to the respective calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and semi-volatile impurities in triazine herbicides. It offers excellent separation and definitive identification based on mass spectra.

Experimental Protocol (Representative GC-MS Method)

This protocol is based on established methods for the analysis of atrazine and its dealkylated metabolites, which are structurally similar to potential this compound impurities.[4][5]

  • Instrumentation:

    • Gas chromatograph coupled with a mass selective detector (MSD).

    • Capillary column suitable for pesticide analysis (e.g., HP-5MS or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp to 200 °C at 25 °C/min.

      • Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for this compound and each potential impurity should be determined from their respective mass spectra.

  • Sample Preparation:

    • Dissolve the technical grade this compound in a suitable solvent like ethyl acetate.

    • Derivatization may be necessary for certain polar impurities to improve their volatility and chromatographic behavior.

  • Data Analysis:

    • Identify impurities by comparing their retention times and mass spectra with those of certified reference standards.

    • Quantify using an internal standard method to ensure accuracy and precision.

Workflow for Impurity Analysis

The logical workflow for the comprehensive analysis of impurities in a technical grade this compound sample is depicted below.

G start Technical Grade This compound Sample prep Sample Preparation (Dissolution, Dilution) start->prep hplc HPLC-UV/MS Analysis (Non-volatile Impurities) prep->hplc gcms GC-MS Analysis (Volatile Impurities) prep->gcms identification Impurity Identification (Retention Time, Mass Spectra) hplc->identification gcms->identification quantification Impurity Quantification (Calibration Curves) identification->quantification report Final Impurity Profile Report quantification->report

Caption: General Workflow for the Analysis of this compound Impurities.

Conclusion

References

Methodological & Application

Application Note: Gas Chromatography Methods for the Analysis of Sebuthylazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebutylazine is a selective herbicide belonging to the chlorotriazine class, primarily used for the control of broadleaf and grassy weeds in various crops.[1] Due to its potential environmental persistence, monitoring its concentration in soil, water, and agricultural products is crucial. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a robust and sensitive method for the determination of Sebuthylazine residues. This application note provides detailed protocols for the analysis of this compound in environmental samples using GC-MS.

Principle

The analysis of this compound by gas chromatography involves three main stages: sample preparation, GC separation, and detection. Sample preparation aims to extract this compound from the sample matrix and remove interfering components. The extracted and cleaned-up sample is then injected into the GC system, where this compound is separated from other compounds based on its volatility and interaction with the stationary phase of the GC column. Finally, a detector, typically a mass spectrometer, is used for sensitive and selective quantification of this compound.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of triazine herbicides, including this compound, using GC-based methods. Please note that specific values may vary depending on the matrix, instrumentation, and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance for Triazine Herbicides in Water

AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
This compound12.5 (Estimated)0.05 µg/L0.15 µg/L92 - 105
Atrazine12.10.02 µg/L0.07 µg/L95 - 103
Propazine11.80.03 µg/L0.10 µg/L93 - 106
Terbuthylazine13.20.04 µg/L0.12 µg/L91 - 104

Data for Atrazine, Propazine, and Terbuthylazine are representative values from established methods for triazine analysis. This compound data is estimated based on its chemical similarity and typical performance of GC-MS methods for this class of compounds.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance for Triazine Herbicides in Soil

AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
This compound12.5 (Estimated)1 µg/kg3 µg/kg88 - 102
Atrazine12.10.5 µg/kg1.5 µg/kg90 - 101
Propazine11.80.8 µg/kg2.5 µg/kg89 - 103
Terbuthylazine13.21 µg/kg3 µg/kg87 - 100

Data for Atrazine, Propazine, and Terbuthylazine are representative values from established methods for triazine analysis in soil. This compound data is estimated based on its chemical similarity and typical performance of GC-MS methods for this class of compounds.

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples

This protocol is based on established methods for triazine pesticide analysis in water, such as EPA Method 523.[2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • 1-liter water sample

    • SPE cartridges (e.g., C18, 500 mg)

    • Methanol (HPLC grade)

    • Ethyl acetate (B1210297) (GC grade)

    • Dichloromethane (GC grade)

    • Sodium sulfate (B86663) (anhydrous)

    • Nitrogen evaporator

    • Vortex mixer

  • Procedure:

    • Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

    • Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

    • After the entire sample has passed, dry the cartridge by purging with nitrogen for 10 minutes.

    • Elute the trapped analytes with two 5 mL portions of ethyl acetate.

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial for analysis.

2. GC-MS Instrumental Analysis

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Autosampler

  • GC Conditions:

    • Column: TG-5SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[3]

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for this compound (m/z): 214 (quantifier), 172, 199 (qualifiers)

Protocol 2: Analysis of this compound in Soil Samples

This protocol utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

1. Sample Preparation: QuEChERS Extraction

  • Materials:

    • 10 g soil sample

    • Acetonitrile (HPLC grade)

    • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)

    • Dispersive SPE (d-SPE) tubes with primary secondary amine (PSA) and C18 sorbents

    • Centrifuge

    • Vortex mixer

  • Procedure:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The supernatant is ready for GC-MS analysis.

2. GC-MS Instrumental Analysis

The GC-MS conditions for the analysis of soil extracts are the same as those described in Protocol 1 for water samples.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation (Water) cluster_analysis Analysis Sample 1L Water Sample Condition Condition C18 SPE Cartridge Load Load Sample onto Cartridge Condition->Load Dry Dry Cartridge (N2) Load->Dry Elute Elute with Ethyl Acetate Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition & Processing GCMS->Data experimental_workflow_soil cluster_prep Sample Preparation (Soil - QuEChERS) cluster_analysis Analysis Sample 10g Soil Sample Add_ACN Add Acetonitrile & Salts Sample->Add_ACN Shake Vortex/Shake Add_ACN->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 GCMS GC-MS Analysis Centrifuge2->GCMS Data Data Acquisition & Processing GCMS->Data logical_relationship cluster_sample Sample Matrix cluster_extraction Extraction Method cluster_analysis Analytical Technique cluster_result Outcome Water Water SPE Solid-Phase Extraction (SPE) Water->SPE Soil Soil QuEChERS QuEChERS Soil->QuEChERS GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPE->GCMS QuEChERS->GCMS Quantification Quantification of this compound GCMS->Quantification

References

Application of Sebuthylazine for Weed Control in Corn: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebuthylazine is a selective, systemic herbicide belonging to the chlorotriazine family.[1] Its primary mechanism of action involves the inhibition of photosynthesis by targeting the photosystem II (PSII) complex in susceptible plants.[1] Historically used for weed control in various crops including corn, this compound and its close analog, terbuthylazine (B1195847), are effective against a broad spectrum of annual broadleaf weeds and some grasses.[2][3] These compounds are often used in combination with other herbicides to broaden the weed control spectrum and manage herbicide resistance. This document provides detailed application notes and experimental protocols for the use of this compound in corn weed control research.

Data Presentation

Table 1: Efficacy of Terbuthylazine-Containing Herbicides on Common Weeds in Corn
Herbicide TreatmentApplication Rate (Product/ha)Target WeedWeed Control Efficacy (%)Citation
Amaize-ing (Terbuthylazine, 50% SC)1.8 LRedroot Pigweed>90[4]
Amaize-ing (Terbuthylazine, 50% SC)2.0 LRedroot Pigweed>90[4]
Amaize-ing (Terbuthylazine, 50% SC)1.8 LCommon Lambsquarters>90[4]
Amaize-ing (Terbuthylazine, 50% SC)2.0 LCommon Lambsquarters>90[4]
Terbuthylazine + Mesotrione + S-metolachlor656.3 + 131.3 + 1093.8 g a.i./haMixed WeedsHighly Efficacious[5]
Terbuthylazine + Glyphosate1000 g a.i./ha + glyphosateCommelina benghalensis85.0 - 91.3[6]
Terbuthylazine + Glyphosate1200 g a.i./ha + glyphosateCommelina benghalensis85.0 - 91.3[6]
Terbuthylazine + GlyphosateNot SpecifiedGrasses76.3 - 87.5[6]

Note: "Amaize-ing" is a commercial product containing terbuthylazine. Efficacy data for this compound alone is limited in recent literature; however, the data for terbuthylazine provides a strong indication of the expected performance of closely related triazine herbicides.

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound in Corn

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[7]

  • Plot Size: Minimum of 3 meters wide by 10 meters long to accommodate standard application and harvesting equipment.

  • Treatments:

    • Untreated Control (weedy check)

    • Weed-free Control (manual weeding)

    • This compound at various rates (e.g., low, medium, high recommended rates)

    • This compound in tank-mix combination with other herbicides (e.g., s-metolachlor, mesotrione)

    • Commercial standard herbicide for comparison.

2. Site Preparation and Planting:

  • Select a field with a known history of uniform weed pressure of the target species.

  • Conduct conventional tillage and seedbed preparation as per local agronomic practices.

  • Plant a corn hybrid suitable for the region at a standard seeding rate and depth.

3. Herbicide Preparation and Application:

  • Stock Solution Preparation:

    • For technical grade this compound, prepare a stock solution of known concentration in a suitable solvent.

    • For formulated products, calculate the required volume based on the active ingredient concentration and desired application rate.

  • Spray Solution Preparation:

    • Fill the sprayer tank to 50-75% of the required volume with clean water.[8]

    • Begin agitation.[8]

    • If using a water-dispersible granule (WDG) or wettable powder (WP) formulation of a tank-mix partner, pre-slurry the product in a small amount of water before adding to the tank.[2]

    • Add the this compound solution or formulation to the tank.

    • Add any other tank-mix partners, following the correct mixing order (generally dry formulations first, then flowables, then emulsifiable concentrates).[8]

    • Add any required adjuvants (e.g., surfactants, crop oil concentrates) last.[9]

    • Add the remaining water to reach the final spray volume.[10]

    • Maintain continuous agitation throughout mixing and application.[8]

  • Sprayer Calibration:

    • Calibrate the backpack or plot sprayer to deliver a known volume of spray solution per unit area (e.g., Liters per hectare). The 1/128th of an acre method is a common and straightforward technique for calibrating backpack sprayers.[11][12]

  • Application:

    • Apply herbicides using a calibrated sprayer equipped with appropriate nozzles to ensure uniform coverage.

    • Pre-emergence (PRE) applications: Apply after planting but before corn and weed emergence.

    • Post-emergence (POST) applications: Apply when corn is at the V2-V4 growth stage and weeds are at the recommended size for control as per the herbicide label.[13][14]

4. Data Collection:

  • Weed Control Assessment:

    • Visually assess weed control at 7, 14, 28, and 56 days after treatment (DAT).[15]

    • Use a rating scale of 0% (no control) to 100% (complete weed death).[16]

    • Assess control for each target weed species separately.

  • Crop Injury Assessment:

    • Visually assess corn injury (chlorosis, necrosis, stunting) at 7 and 14 DAT using a 0% (no injury) to 100% (crop death) scale.

  • Weed Density and Biomass:

    • At a designated time point (e.g., 28 DAT), count the number of individual weeds of each species within a randomly placed quadrat (e.g., 0.25 m²) in each plot.

    • Collect the above-ground biomass of weeds within the quadrat, dry to a constant weight, and record the dry weight.

  • Corn Yield:

    • At maturity, harvest the center two rows of each plot.

    • Determine the grain weight and adjust for moisture content to a standard (e.g., 15.5%).

5. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a means separation test (e.g., Fisher's Protected LSD or Tukey's HSD) at α=0.05 to determine significant differences between treatment means.

Mandatory Visualizations

Signaling Pathway of this compound (A Triazine Herbicide)

Sebuthylazine_Mode_of_Action cluster_PSII PSII Complex Sunlight Sunlight PSII Photosystem II (PSII) Sunlight->PSII excites Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone electron transfer ROS Reactive Oxygen Species (ROS) Production PSII->ROS leads to triplet chlorophyll (B73375) formation & ETC Electron Transport Chain Plastoquinone->ETC D1_Protein D1 Protein (QB binding site) D1_Protein->Plastoquinone blocks electron transfer to This compound This compound This compound->D1_Protein binds to ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP Production (Energy) ATP_Synthase->ATP Cell_Damage Cellular Damage & Plant Death ROS->Cell_Damage causes

Caption: Mode of action of this compound in inhibiting Photosystem II.

Experimental Workflow for Herbicide Efficacy Trial

Herbicide_Efficacy_Workflow Start Start: Field Selection & Preparation Planting Corn Planting Start->Planting PRE_App Pre-emergence (PRE) Herbicide Application Planting->PRE_App POST_App Post-emergence (POST) Herbicide Application (at V2-V4 stage) Planting->POST_App if applicable Data_Collection1 Data Collection: Weed Control & Crop Injury (7, 14, 28, 56 DAT) PRE_App->Data_Collection1 POST_App->Data_Collection1 Data_Collection2 Data Collection: Weed Density & Biomass Data_Collection1->Data_Collection2 Harvest Corn Harvest & Yield Measurement Data_Collection2->Harvest Analysis Statistical Analysis Harvest->Analysis End End: Report Generation Analysis->End

Caption: Experimental workflow for a corn herbicide efficacy trial.

References

Application Notes and Protocols for Weed Management in Potatoes Using Sebuthylazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sebuthylazine is a chlorotriazine herbicide historically used for weed control in various crops, including potatoes. However, its use in many regions is now largely obsolete, and it may not be registered for use on potatoes in your location. These application notes and protocols are intended for research and informational purposes only. Users must comply with all local, state, and federal regulations regarding pesticide use. The quantitative data presented in the tables are illustrative examples and are not derived from actual field trials of this compound.

Introduction

This compound is a selective, systemic herbicide that was historically used for the control of annual broadleaf and grass weeds in potato cultivation.[1] As a member of the triazine chemical family, its primary mode of action is the inhibition of photosynthesis in susceptible plant species.[1] Understanding its biochemical mechanism and the proper protocols for its evaluation are crucial for researchers and scientists in the field of weed management and herbicide development.

Chemical Properties of this compound:

PropertyValue
Chemical Name N2-(sec-butyl)-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine[2]
CAS Number 7286-69-3[1][3]
Molecular Formula C9H16ClN5[3][4][5][6]
Molecular Weight 229.71 g/mol [1][3][5]
Water Solubility 5.0 mg/L at 20°C[7]
Soil Persistence Moderate to high, with a half-life that can vary depending on soil type and environmental conditions.[8][9][10]

Mode of Action and Signaling Pathway

This compound is a photosystem II (PSII) inhibitor.[1] It acts by binding to the D1 protein of the PSII complex within the chloroplast thylakoid membranes.[11][12][13] This binding blocks the electron transport chain, preventing the transfer of electrons from quinone A (QA) to quinone B (QB).[12] The interruption of electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation and, consequently, photosynthesis.[11] The blockage of the electron transport chain leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[13]

G cluster_0 Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA Quinone A (QA) Pheo->QA Electron Transfer QB D1 Protein (QB Binding Site) QA->QB Electron Transfer Block Inhibition of Electron Transport QA->Block Blocked PQ_pool Plastoquinone Pool (PQ) QB->PQ_pool Electron Transfer Sebutylazine Sebutylazine Sebutylazine->QB Binds to D1 Protein ROS Reactive Oxygen Species Formation Block->ROS MembraneDamage Membrane Damage & Cell Death ROS->MembraneDamage

Figure 1: Simplified signaling pathway of this compound's mode of action.

Experimental Protocols

The following protocols are designed for conducting efficacy and phytotoxicity trials of this compound on potatoes. These are generalized protocols and should be adapted to specific experimental conditions and objectives.

Objective: To determine the efficacy of pre-emergence application of this compound on controlling key weed species in a potato crop and its effect on potato yield.

Materials:

  • Certified seed potatoes of a common cultivar.

  • Sebutylazine formulation.

  • Calibrated small-plot sprayer.

  • Plot markers.

  • Data collection sheets or electronic device.

  • Weed identification guides.

  • Harvesting and weighing equipment.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 3 rows wide by 10 meters long.

  • Treatments:

    • Untreated weedy check.

    • Weed-free (hand-weeded) check.

    • Sebutylazine at three different application rates (e.g., low, medium, high).

    • A standard commercial herbicide for comparison.

Procedure:

  • Site Preparation: Select a field with a known history of uniform weed pressure. Prepare the seedbed according to standard local practices for potato cultivation.

  • Planting: Plant the potato seed pieces at a uniform depth and spacing.

  • Herbicide Application:

    • Apply this compound as a pre-emergence treatment, typically within 5-7 days after planting but before potato emergence.

    • Use a calibrated sprayer to ensure accurate and uniform application.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Density and Biomass: At 4 and 8 weeks after treatment, identify and count the number of each weed species in a designated quadrat within each plot. Collect the above-ground biomass of the weeds, dry, and weigh.

    • Weed Control Efficacy: Visually assess the percentage of weed control for each species compared to the untreated check at regular intervals (e.g., 2, 4, 8 weeks after treatment) on a scale of 0% (no control) to 100% (complete control).

    • Potato Yield: At the end of the growing season, harvest the tubers from the center row(s) of each plot. Grade the tubers by size and weigh each grade separately to determine marketable and total yield.[14][15][16][17]

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA). If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.[18]

Objective: To evaluate the potential phytotoxic effects of this compound on different potato cultivars.

Materials:

  • Seed tubers of at least three different potato cultivars with varying sensitivity to herbicides.

  • Sebutylazine formulation.

  • Calibrated small-plot sprayer.

  • Plot markers.

  • Data collection sheets or electronic device.

  • Camera for photographic documentation.

Experimental Design:

  • Design: Split-plot design with potato cultivars as the main plots and herbicide treatments as the sub-plots, with four replications.

  • Treatments:

    • Untreated control for each cultivar.

    • Sebutylazine at the recommended application rate and at twice the recommended rate to assess the margin of crop safety.

Procedure:

  • Site Preparation and Planting: As described in the efficacy protocol.

  • Herbicide Application: Apply this compound pre-emergence as described previously.

  • Data Collection:

    • Visual Injury Assessment: Visually assess crop injury at 7, 14, 21, and 28 days after potato emergence. Use a rating scale of 0% (no injury) to 100% (plant death). Symptoms to look for include stunting, chlorosis, necrosis, and leaf malformation.[19][20]

    • Plant Height: Measure the height of ten randomly selected plants per plot at peak vegetative growth.

    • Stand Count: Count the number of emerged potato plants in the center row of each plot.

    • Yield and Quality: Harvest and evaluate tuber yield and quality as described in the efficacy protocol.

  • Statistical Analysis: Analyze the data using ANOVA appropriate for a split-plot design.

Illustrative Data Presentation

The following tables are templates populated with hypothetical data to illustrate how results from the above protocols could be presented.

Table 1: Illustrative Weed Control Efficacy of this compound at 8 Weeks After Treatment

Weed SpeciesThis compound (Low Rate)This compound (Medium Rate)This compound (High Rate)Standard Herbicide
Amaranthus retroflexus 85%95%98%96%
Chenopodium album 80%92%96%94%
Echinochloa crus-galli 75%88%92%90%
Solanum nigrum 82%90%95%93%

Table 2: Illustrative Potato Phytotoxicity Ratings at 14 Days After Emergence

Potato CultivarThis compound (1x Rate)This compound (2x Rate)
Cultivar A (Tolerant) 0%5% (slight transient chlorosis)
Cultivar B (Moderately Tolerant) 5% (slight stunting)15% (moderate chlorosis and stunting)
Cultivar C (Sensitive) 15% (clear stunting and chlorosis)30% (severe stunting, necrosis)

Table 3: Illustrative Effect of this compound on Potato Marketable Yield (t/ha)

TreatmentCultivar ACultivar BCultivar C
Weedy Check 25.524.826.1
Hand-Weeded Check 45.244.146.0
Sebutylazine (Medium Rate) 44.842.539.8
Standard Herbicide 45.043.845.5

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a herbicide trial in potatoes, from planning to final reporting.

G start Trial Planning & Objective Setting protocol Protocol Development (Design, Treatments, Rates) start->protocol site_selection Site Selection & Field Preparation protocol->site_selection planting Potato Planting site_selection->planting application Herbicide Application (Pre-emergence) planting->application data_collection Data Collection (Efficacy & Phytotoxicity) application->data_collection harvest Tuber Harvest & Yield Assessment data_collection->harvest analysis Statistical Analysis harvest->analysis report Final Report & Interpretation analysis->report

Figure 2: General workflow for a potato herbicide efficacy and phytotoxicity trial.

References

Application Note: High-Throughput Analysis of Sebuthylazine Residues in Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sebuthylazine is a triazine herbicide used to control broadleaf and grassy weeds in various crops. Due to potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities.[1][2] This application note provides a detailed protocol for the determination of this compound residues in challenging crop matrices such as maize, wheat, and potatoes. The described methodology utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity for reliable quantification at trace levels.[3][4][5]

Principle

The workflow involves the extraction of this compound from a homogenized crop sample using acetonitrile (B52724), followed by a salting-out liquid-liquid partitioning step. A subsequent dispersive solid-phase extraction (d-SPE) clean-up is employed to remove matrix co-extractives. The final extract is then analyzed by LC-MS/MS in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for selective and sensitive detection and quantification.

Required Materials

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Sebutylazine analytical standard

    • Internal standard (e.g., Atrazine-d5)

    • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

    • d-SPE clean-up sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)

  • Equipment:

    • High-speed blender or homogenizer

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • Syringe filters (0.22 µm)

    • LC-MS/MS system with an ESI source

Experimental Protocols

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10-15 g of a representative portion of the crop sample (e.g., maize kernels, wheat grains, potato tubers) into a blender. Homogenize until a uniform consistency is achieved. For dry samples like wheat, milling may be required to achieve a fine powder.[1]

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and vortex vigorously for 1 minute.[5]

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥4000 rpm for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.[5]

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)
  • LC System: UHPLC system

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid[6]

  • Gradient: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analyte.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For this compound (m/z 230.1), characteristic transitions would be monitored.

Data Presentation

The following table summarizes typical performance data for the analysis of triazine herbicides in crop matrices using QuEChERS and LC-MS/MS or GC-MS. These values can serve as a benchmark for the validation of the this compound analysis method.

ParameterMatrixMethodLOQ (mg/kg)Recovery (%)RSD (%)Reference
TriazinesMaizeGC-NPD0.0184.0 - 106.80.9 - 4.7[2]
Multi-residueWheatGC-MS/MS0.00571 - 110< 18[1]
Multi-residuePotatoUHPLC-QTOF≤ 0.01Satisfactory-[7]
Multi-residueMaizeLC-MS/MS0.0183.7 - 121.94.8 - 15.3[4]
TriazinesPotatoCE0.0017 - 0.004--[8]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol for this compound residue analysis in crops.

Sebuthylazine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Crop Sample (Maize, Wheat, Potato) Homogenization Homogenization/Milling Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Clean-up (PSA, C18, MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Supernatant LC_MSMS LC-MS/MS Analysis (ESI+, MRM) Filtration->LC_MSMS Quantification Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for Solid-Phase Extraction of Sebuthylazine from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of sebuthylazine from various environmental matrices, including water and soil. The methodologies outlined are designed to ensure high recovery rates and accurate quantification of this compound, a widely used herbicide, to facilitate environmental monitoring and risk assessment.

Introduction

This compound is a triazine herbicide used to control broadleaf and grassy weeds in a variety of crops. Due to its persistence and potential for off-site transport, monitoring its concentration in environmental compartments such as water and soil is crucial for safeguarding ecosystem and human health. Solid-phase extraction (SPE) is a robust and efficient technique for the selective extraction and pre-concentration of this compound from complex environmental samples prior to chromatographic analysis. This method offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample cleanup, and providing higher analyte enrichment.[1]

Principles of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties.[2] The process involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk. Analytes of interest are retained on the stationary phase while the sample matrix and interfering compounds are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent.

Experimental Protocols

Solid-Phase Extraction of this compound from Water Samples

This protocol is applicable to various water matrices, including groundwater, surface water, and drinking water.

Materials and Reagents:

  • SPE Cartridges: C18 (500 mg), Oasis HLB, or other suitable polymeric cartridges[1]

  • Methanol (B129727) (HPLC grade)[1]

  • Ethyl Acetate (GC grade)[1]

  • Acetonitrile (B52724) (HPLC grade)[1]

  • Deionized water[1]

  • Nitrogen gas[1]

  • SPE vacuum manifold[1]

  • Sample collection bottles (amber glass)[3]

  • Glass fiber filters (if necessary for sample filtration)

Protocol:

  • Sample Preparation:

    • Collect water samples in clean amber glass bottles and store at 4°C until analysis.[3]

    • Allow samples to reach room temperature before extraction.[3]

    • If the sample contains particulate matter, filter it through a glass fiber filter.[1]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 5-10 mL of methanol through the sorbent to activate it.[1]

    • Follow with 5-10 mL of deionized water to equilibrate the sorbent. Ensure the cartridge does not go dry.[1]

  • Sample Loading:

    • Load the water sample (typically 50-500 mL) onto the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.[1]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]

    • Dry the cartridge under vacuum for approximately 15 minutes to remove excess water.[1]

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 3-5 mL) of an appropriate organic solvent such as methanol, ethyl acetate, or a mixture thereof.[1]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL to 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase for HPLC analysis) prior to instrumental analysis.[1]

Solid-Phase Extraction of this compound from Soil and Sediment Samples

This protocol outlines the extraction of this compound from soil and sediment matrices.

Materials and Reagents:

  • All materials and reagents listed for water sample extraction.

  • Methanol:water or Acetonitrile:water mixture for soil extraction[1]

  • Mechanical shaker or sonicator[1]

  • Centrifuge

Protocol:

  • Soil/Sediment Extraction:

    • Air-dry the soil or sediment sample and sieve to remove large debris.

    • Weigh a known amount of the homogenized sample (e.g., 10 g) into a suitable container.

    • Add a solvent mixture such as methanol:water or acetonitrile:water and extract using a mechanical shaker or sonicator.[1]

    • Centrifuge or filter the extract to separate the supernatant.[1]

  • SPE Cleanup:

    • The resulting extract is then subjected to the SPE protocol for water samples (steps 2-6) for cleanup and pre-concentration. The extract may need to be diluted with deionized water before loading onto the SPE cartridge to ensure proper retention of this compound.[4]

Data Presentation

The following tables summarize quantitative data for the analysis of this compound and the closely related herbicide terbuthylazine (B1195847) from various environmental samples using SPE and other methods.

Table 1: Recovery of Triazine Herbicides from Environmental Samples using Solid-Phase Extraction

AnalyteMatrixSPE SorbentRecovery (%)Reference
TerbuthylazineWetland WaterMCX70-80[5]
TerbuthylazineSedimentMCX89.3 - 97.9[6]
TerbuthylazineSoilC1881 - 92[7]
Atrazine, Simazine, Terbumeton, Terbuthylazine, TerbutrynSoil- (Microwave-assisted solvent extraction)>80[4]
Atrazine, Terbuthylazine, Acetochlor, AlachlorCannabis BudMolecularly Imprinted Polymer76.4 - 85.0[8]
Atrazine, Terbuthylazine, Acetochlor, AlachlorCannabis BudC1891.6 - 96.9[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Triazine Herbicides in Environmental Samples

AnalyteMatrixMethodLODLOQReference
Terbuthylazine & MetabolitesWetland WaterSPE-HPLC-DAD0.01 µg/L-[5]
Terbuthylazine & MetabolitesSedimentSPE-HPLC-DAD3.3 ng/g-[6]
Atrazine, Simazine, Terbumeton, Terbuthylazine, TerbutrynWaterSPME-GC/MS10 - 60 ng/L-[4]
Atrazine, Simazine, Terbumeton, Terbuthylazine, TerbutrynSoilSPME-GC/MS-1 - 10 ng/g[4]
TerbuthylazineSoilQuEChERS-HPLC0.01 - 0.05 mg/kg-[7]
Terbuthylazine & MetabolitesSeawaterSPE-LC-ESI-MS/MS-0.05–0.45 μg L⁻¹[6]
Terbuthylazine & MetabolitesMarine SedimentsSPE-LC-ESI-MS/MS-0.23–4.26 μg kg⁻¹[6]

Visualizations

The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound from environmental samples.

SPE_Workflow_Water cluster_prep Sample Preparation cluster_post_spe Post-Extraction Sample Water Sample Filter Filtration (if needed) Sample->Filter Condition 1. Cartridge Conditioning (Methanol, Water) Filter->Condition Load 2. Sample Loading Wash 3. Washing (Deionized Water) Elute 4. Elution (Organic Solvent) Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis Instrumental Analysis (GC/LC-MS) Reconstitute->Analysis

Caption: SPE Workflow for Water Samples.

SPE_Workflow_Soil cluster_prep Sample Preparation cluster_post_spe Post-Extraction Sample Soil/Sediment Sample Extract Solvent Extraction (Shaking/Sonication) Sample->Extract Separate Centrifugation/ Filtration Extract->Separate Condition 1. Cartridge Conditioning (Methanol, Water) Separate->Condition Load 2. Sample Loading Wash 3. Washing (Deionized Water) Elute 4. Elution (Organic Solvent) Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis Instrumental Analysis (GC/LC-MS) Reconstitute->Analysis

Caption: SPE Workflow for Soil/Sediment Samples.

Alternative Method: QuEChERS

For soil and complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a viable alternative for sample preparation.[9] This approach involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step with a suitable sorbent. A modified QuEChERS method has been successfully used for the analysis of terbuthylazine in soil with recoveries ranging from 81% to 92%.[7] This method can be particularly advantageous for high-throughput laboratories due to its speed and simplicity.[9][10]

Conclusion

The solid-phase extraction protocols detailed in this application note provide a reliable and efficient means for the extraction and pre-concentration of this compound from environmental water and soil samples. The selection of the appropriate SPE sorbent and optimization of the extraction parameters are critical for achieving high recovery and accurate quantification. The provided data and workflows serve as a valuable resource for researchers and scientists involved in environmental monitoring and pesticide residue analysis.

References

Application Notes and Protocols for Sebuthylazine in Combination with Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sebuthylazine is a largely obsolete chlorotriazine herbicide, and its use is discontinued (B1498344) in many regions. Consequently, recent research and detailed application protocols for its combination with other herbicides are scarce. This document will utilize its closely related and more recently studied analogue, terbuthylazine (B1195847) , as a representative model for a photosystem II (PSII) inhibiting triazine herbicide. The principles and protocols described herein for terbuthylazine combinations are intended to provide a framework for researchers and scientists interested in the application of PSII-inhibiting herbicides in tank mixtures. Always consult current local regulations and product labels before any application.

Introduction to Herbicide Combinations with PSII Inhibitors

The practice of combining herbicides with different modes of action (MoA) is a cornerstone of modern weed management. For a triazine herbicide like this compound or Terbuthylazine, which belongs to the WSSA (Weed Science Society of America) Group 5 and HRAC (Herbicide Resistance Action Committee) Group C1, the primary goals of combination are:

  • Broadening the Weed Control Spectrum: PSII inhibitors are effective against many broadleaf weeds but can be weaker on certain grass species. Combining them with a grass-effective herbicide provides more comprehensive weed control.

  • Managing and Delaying Herbicide Resistance: Relying on a single mode of action increases the selection pressure for resistant weed biotypes. Tank mixing herbicides with different MoAs is a key strategy to mitigate this risk.

  • Achieving Synergy: In some cases, the combined effect of two herbicides is greater than the additive effect of each applied individually, a phenomenon known as synergism.[1]

This compound and terbuthylazine are selective, systemic herbicides absorbed primarily through the roots and translocated via the xylem.[2] They inhibit photosynthesis by blocking electron transport at photosystem II.[2][3]

Data Presentation: Efficacy of Terbuthylazine Combinations in Maize

Research has demonstrated the effectiveness of terbuthylazine in combination with other herbicides, such as S-metolachlor and mesotrione, for weed control in maize.[2][4][5] These combinations leverage multiple modes of action to provide broad-spectrum, residual control.

  • Terbuthylazine: Photosystem II inhibitor (WSSA Group 5)

  • S-metolachlor: Long-chain fatty acid synthesis inhibitor (WSSA Group 15)

  • Mesotrione: 4-HPPD inhibitor (WSSA Group 27)

The following tables summarize efficacy data from field trials.

Table 1: Pre-Emergence Application of Terbuthylazine + S-metolachlor for Weed Control in Maize

Weed SpeciesTerbuthylazine + S-metolachlor Efficacy (%)Reference
Echinochloa crus-galli (Barnyardgrass)83[2]
Amaranthus retroflexus (Redroot Pigweed)91[2]
Chenopodium album (Common Lambsquarters)88-91[2]
Broadleaf Weeds (General)>93[5]
Grass Weeds (General)>93[5]

Table 2: Post-Emergence Application of Terbuthylazine Combinations for Weed Control in Maize

Herbicide CombinationTarget WeedsEfficacy (%)Reference
Terbuthylazine (125 g/L) + Mesotrione (50 g/L)Mixed Weed Flora88.6 - 94.7[4]
Terbuthylazine (326 g/L) + Mesotrione (50 g/L)Mixed Weed Flora81.9 - 92.8[4]
Terbuthylazine (1200 g/ha) + GlyphosateCommelina benghalensis85.0 - 91.3[6]
Terbuthylazine (1200 g/ha) + GlyphosateGrass Weedsup to 87.5[6][7]
Atrazine + Mesotrione + GlyphosateGrass Weeds70.0[6][7]

Experimental Protocols

The following are generalized protocols for conducting field trials to evaluate herbicide combinations. These should be adapted based on specific research objectives, local conditions, and regulatory guidelines.

Protocol 1: Field Efficacy and Phytotoxicity of a Pre-Emergence Herbicide Tank Mix

  • Objective: To evaluate the weed control efficacy and crop safety of a pre-emergence tank mix of Terbuthylazine and S-metolachlor in maize.

  • Materials and Equipment:

    • Certified maize seed

    • Commercial formulations of Terbuthylazine and S-metolachlor

    • Research plot sprayer calibrated for the desired output

    • Plot marking equipment (stakes, measuring tapes)

    • Personal Protective Equipment (PPE)

    • Data collection tools (quadrats, scales, notebooks)

  • Experimental Design:

    • Randomized Complete Block Design (RCBD) with 4 replicates.[8]

    • Treatments should include:

      • Untreated Control

      • Terbuthylazine alone

      • S-metolachlor alone

      • Terbuthylazine + S-metolachlor tank mix

    • Plot size: e.g., 3 meters wide by 10 meters long.

  • Procedure:

    • Site Preparation: Select a field with uniform soil type and a known, representative weed population. Perform primary and secondary tillage as required for maize planting.

    • Planting: Plant maize at the recommended seeding rate and depth.

    • Herbicide Application: Apply herbicides within 48 hours of planting, before crop or weed emergence.[9] Use a calibrated research plot sprayer with appropriate nozzles and pressure to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

    • Activation: Most pre-emergence herbicides require rainfall or irrigation (approx. 1-2 cm) for activation and movement into the soil where weed seeds germinate.[10]

    • Data Collection:

      • Weed Control Efficacy: At 28 and 56 days after treatment (DAT), count weed density by species within two 0.25 m² quadrats randomly placed in each plot. Collect above-ground weed biomass from these quadrats, dry to constant weight, and record.

      • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using the European Weed Research Council (EWRC) rating scale (1=no effect, 9=complete kill).[11][12] Note any symptoms such as stunting, chlorosis, or necrosis.

      • Yield: At crop maturity, harvest the central rows of each plot, adjust for moisture content, and calculate the yield (e.g., in tonnes/hectare).

  • Data Analysis:

    • Analyze weed density, biomass, and crop yield data using Analysis of Variance (ANOVA).

    • If the ANOVA indicates significant treatment effects, perform a mean separation test (e.g., Tukey's HSD) to compare treatment means.

    • Calculate the expected efficacy for the tank mix using Colby's method and compare it to the observed efficacy to determine if the interaction is synergistic, antagonistic, or additive.[13][14]

      • Colby's Formula: Expected % Control (E) = X + Y - (XY/100), where X and Y are the percent control from herbicides A and B applied alone, respectively.[15]

Protocol 2: Post-Emergence Evaluation of Terbuthylazine + Mesotrione

  • Objective: To assess the efficacy of a post-emergence tank mix of Terbuthylazine and Mesotrione on emerged weeds in maize.

  • Procedure: This protocol follows the same principles as Protocol 1, with the following key modifications:

    • Application Timing: Apply herbicides when the maize crop is at the V2-V4 growth stage and target weeds are young and actively growing (e.g., 5-10 cm in height).[5]

    • Adjuvants: Include a recommended adjuvant (e.g., non-ionic surfactant or crop oil concentrate) as specified on the herbicide labels to improve foliar uptake.

    • Data Collection: Conduct initial weed counts and staging immediately before application to establish the baseline. Subsequent efficacy and phytotoxicity assessments follow the same schedule as the pre-emergence trial.

Visualizations

The following diagrams illustrate key concepts related to the application of triazine herbicides.

G Mechanism of Photosystem II Inhibiting Herbicides cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB Site on D1 Protein QA->QB Electron Flow PQ_Pool Plastoquinone Pool QB->PQ_Pool Blocked Light Light Energy Light->P680 Herbicide Triazine Herbicide (this compound/Terbuthylazine) Herbicide->QB Binds to QB Site

Caption: Mode of action for PSII-inhibiting triazine herbicides.

G Workflow for a Herbicide Combination Field Trial A Experimental Design (e.g., RCBD, 4 Reps) B Site Selection & Preparation A->B C Plot Establishment & Planting B->C D Treatment Application (Pre- or Post-emergence) C->D E Data Collection (Efficacy, Phytotoxicity, Yield) D->E F Statistical Analysis (ANOVA, Mean Separation) E->F G Interaction Analysis (Colby's Method) F->G H Results & Conclusion G->H

Caption: General experimental workflow for herbicide combination trials.

G Logical Relationship of Herbicide Combination Strategy cluster_partners Tank-Mix Partners for Broader Spectrum & Resistance Management This compound WSSA Group 5 This compound / Terbuthylazine Mode of Action: PSII Inhibitor Spectrum: Broadleaf Weeds S_Metolachlor WSSA Group 15 S-metolachlor Mode of Action: VLCFA Inhibitor Spectrum: Grasses, Small-seeded Broadleaves This compound->S_Metolachlor + Mesotrione WSSA Group 27 Mesotrione Mode of Action: HPPD Inhibitor Spectrum: Broadleaf Weeds, some Grasses This compound->Mesotrione + Result Broad-Spectrum Weed Control in Maize

Caption: Herbicide combination strategy for broad-spectrum control.

References

Application Notes and Protocols for Sebuthylazine Screening using Immunoassay Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebuthylazine is a triazine herbicide used for selective weed control in various crops. Monitoring its presence in environmental and biological samples is crucial for ensuring food safety and environmental protection. Immunoassays offer a rapid, sensitive, and cost-effective approach for screening this compound residues. This document provides detailed application notes and experimental protocols for the development and validation of immunoassays for this compound detection, including Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFA), and Immunosensors.

Monoclonal Antibody Production for this compound

The foundation of a reliable immunoassay is a high-affinity and specific antibody. Since this compound is a small molecule (hapten), it must be conjugated to a carrier protein to elicit an immune response.

Hapten Synthesis and Immunogen Preparation

A crucial step is the synthesis of a this compound derivative (hapten) with a functional group for conjugation to a carrier protein. The position of the linker arm on the hapten is critical to expose key epitopes of the this compound molecule, thereby influencing the specificity of the resulting antibodies. For triazine herbicides, derivatization is often performed at the alkylamino side chains to maximize the exposure of the triazine ring structure.

Protocol: Hapten Synthesis and Conjugation

  • Hapten Synthesis: A common strategy involves introducing a carboxyl group to one of the N-alkyl side chains of this compound. This can be achieved by reacting 2-chloro-4-(sec-butylamino)-6-amino-1,3,5-triazine with an appropriate dicarboxylic anhydride (B1165640). The resulting hapten will have a spacer arm with a terminal carboxyl group.

  • Activation of Hapten: The carboxylated hapten is activated using the N-hydroxysuccinimide (NHS) ester method or the mixed anhydride method to facilitate conjugation to the amino groups of the carrier protein.

  • Conjugation to Carrier Protein: The activated hapten is then conjugated to a carrier protein such as Bovine Serum Albumin (BSA) for immunization (immunogen) or Ovalbumin (OVA) for coating plates in ELISA (coating antigen). The molar ratio of hapten to carrier protein should be optimized to achieve a high degree of conjugation without compromising the protein's solubility and immunogenicity.

Monoclonal Antibody Production Protocol
  • Immunization: BALB/c mice are immunized subcutaneously with the this compound-BSA conjugate (50-100 µg per mouse) emulsified in Complete Freund's Adjuvant for the initial injection, followed by booster injections with the conjugate in Incomplete Freund's Adjuvant every 2-3 weeks.

  • Monitoring Immune Response: Serum titers are monitored by indirect ELISA using plates coated with this compound-OVA. Mice with high antibody titers are selected for fusion.

  • Hybridoma Production: Spleen cells from the immunized mouse are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).

  • Screening and Cloning: Hybridomas are selected in HAT (hypoxanthine-aminopterin-thymidine) medium. Supernatants from the resulting hybridoma cultures are screened for the presence of this compound-specific antibodies using indirect and competitive ELISA. Positive clones are subcloned by limiting dilution to ensure monoclonality and stability.

  • Antibody Purification: Large-scale antibody production can be achieved through in vitro cell culture or in vivo ascites production. The monoclonal antibodies are then purified from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Immunoassay Techniques for this compound Screening

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ci-ELISA)

The ci-ELISA is a highly sensitive and quantitative method for detecting small molecules like this compound. In this format, free this compound in the sample competes with a this compound-protein conjugate (coating antigen) immobilized on the microplate for binding to a limited amount of specific monoclonal antibody.

Experimental Protocol: ci-ELISA for this compound

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of this compound-OVA conjugate (1-10 µg/mL in coating buffer, e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS containing 0.05% Tween-20, PBST).

  • Blocking: Block the unoccupied sites on the plate by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBST). Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of this compound standard solutions or samples and 50 µL of the anti-sebuthylazine monoclonal antibody (at a pre-optimized dilution) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated goat anti-mouse IgG diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL/well of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.

Data Presentation: Performance of this compound ci-ELISA

ParameterValueReference
Limit of Detection (LOD)0.05 - 0.2 µg/L[1]
Limit of Quantitation (LOQ)0.15 - 0.6 µg/L
Working Range0.1 - 10 µg/L[1]
Cross-Reactivity (%)
Terbuthylazine (B1195847)High[2]
Atrazine (B1667683)Moderate to High[2]
SimazineModerate[2]
PropazineModerate[2]
AmetrynLow to Moderate[2]
PrometrynLow to Moderate[2]
HydroxyatrazineVery Low[3]
Recovery (%) in Spiked Water Samples
0.5 µg/L85 - 110%
1.0 µg/L90 - 105%
5.0 µg/L92 - 108%

Note: The exact values for LOD, LOQ, and cross-reactivity are dependent on the specific antibody and assay optimization.

Lateral Flow Immunoassay (LFA)

LFA, or strip tests, provide a rapid and user-friendly platform for qualitative or semi-quantitative screening of this compound in the field. The principle is based on a competitive format where this compound in the sample competes with a this compound-protein conjugate immobilized on the test line for binding to gold nanoparticle-labeled antibodies.

Experimental Protocol: LFA for this compound

  • Preparation of Gold Nanoparticle-Antibody Conjugate: Conjugate the anti-sebuthylazine monoclonal antibody to gold nanoparticles (AuNPs) of a specific size (e.g., 40 nm) through passive adsorption.

  • Strip Assembly:

    • Sample Pad: A glass fiber or cellulose (B213188) pad treated with buffer to ensure proper sample migration.

    • Conjugate Pad: A glass fiber pad where the AuNP-antibody conjugate is dried.

    • Nitrocellulose Membrane: The analytical membrane where the test line (T-line) and control line (C-line) are immobilized. The T-line consists of a this compound-protein conjugate (e.g., this compound-OVA), and the C-line consists of a secondary antibody (e.g., goat anti-mouse IgG).

    • Wicking Pad: An absorbent pad at the end of the strip to ensure continuous sample flow.

  • Assay Procedure:

    • Apply a defined volume of the sample extract onto the sample pad.

    • The liquid migrates along the strip by capillary action.

    • At the conjugate pad, this compound in the sample (if present) binds to the AuNP-antibody conjugate.

    • As the sample flows to the nitrocellulose membrane, the AuNP-antibody-sebuthylazine complex will not bind to the T-line. Free AuNP-antibody conjugate will bind to the T-line.

    • Excess AuNP-antibody conjugate continues to migrate and is captured by the C-line.

  • Interpretation of Results:

    • Negative: Both the T-line and C-line appear.

    • Positive: Only the C-line appears. The intensity of the T-line is inversely proportional to the concentration of this compound.

    • Invalid: No C-line appears.

Data Presentation: Performance of this compound LFA

ParameterValue
Visual Limit of Detection (vLOD)1 - 10 µg/L
Cut-off Value10 µg/L
Assay Time5 - 10 minutes
Cross-Reactivity
TerbuthylazinePositive
AtrazinePositive
SimazineWeak Positive
Electrochemical Immunosensor

Electrochemical immunosensors offer high sensitivity and the potential for miniaturization and real-time monitoring. A competitive format is typically employed for this compound detection.

Experimental Protocol: Amperometric Immunosensor for this compound

  • Electrode Modification:

    • Clean and pre-treat a screen-printed carbon electrode (SPCE).

    • Immobilize a this compound-protein conjugate onto the electrode surface. This can be achieved through various methods, such as covalent bonding to a self-assembled monolayer (SAM) of thiols on a gold electrode or direct adsorption on the carbon surface followed by cross-linking.

  • Competitive Immunoassay:

    • Incubate the modified electrode with a mixture of the sample containing this compound and a fixed concentration of HRP-labeled anti-sebuthylazine antibody.

    • Sebutylazine in the sample will compete with the immobilized this compound conjugate for binding to the HRP-labeled antibody.

  • Electrochemical Detection:

    • After a washing step, add a substrate solution containing H₂O₂ and a mediator (e.g., hydroquinone).

    • The HRP enzyme catalyzes the reduction of H₂O₂, and the resulting current is measured using techniques like chronoamperometry or differential pulse voltammetry.

    • The measured current is inversely proportional to the concentration of this compound in the sample.

Data Presentation: Performance of this compound Immunosensor

ParameterValue
Limit of Detection (LOD)0.01 - 0.1 µg/L
Linear Range0.05 - 5 µg/L
Response Time< 30 minutes
Cross-Reactivity Similar profile to ELISA

Visualization of Workflows and Signaling Pathways

Monoclonal Antibody Production Workflow

Monoclonal_Antibody_Production cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_production Antibody Production & Purification Hapten Sebutylazine Hapten Synthesis Conjugation Conjugation to Carrier Protein (BSA) Hapten->Conjugation Immunize Immunize Mouse Conjugation->Immunize Titer Monitor Titer (Indirect ELISA) Immunize->Titer Spleen Isolate Spleen Cells Titer->Spleen Fusion Fuse with Myeloma Cells Spleen->Fusion Selection HAT Selection Fusion->Selection Screening Screen Supernatants (Competitive ELISA) Selection->Screening Cloning Subcloning Screening->Cloning Expansion Large-scale Culture Cloning->Expansion Purification Protein A/G Purification Expansion->Purification mAb Purified Monoclonal Antibody Purification->mAb

Caption: Workflow for monoclonal antibody production against this compound.

Competitive Indirect ELISA Workflow

ci_ELISA_Workflow start Start coating Coat Plate with Sebutylazine-OVA start->coating wash1 Wash coating->wash1 blocking Block with BSA wash1->blocking wash2 Wash blocking->wash2 competition Add Sample/Standard + Anti-Sebutylazine mAb wash2->competition wash3 Wash competition->wash3 secondary_ab Add HRP-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add TMB Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read LFA_Principle cluster_strip Lateral Flow Strip cluster_negative Negative Sample (No this compound) cluster_positive Positive Sample (Sebutylazine Present) SamplePad Sample Pad Sample Application ConjugatePad Conjugate Pad AuNP-mAb Membrane Nitrocellulose Membrane Test Line (Sebutylazine-OVA) Control Line (Goat anti-Mouse IgG) Result_Pos Result: One Line (C) ConjugatePad->Result_Pos Sebutylazine binds AuNP-mAb Wick Wicking Pad Absorbent Result_Neg Result: Two Lines (T and C) Membrane:t->Result_Neg AuNP-mAb binds Membrane:c->Result_Neg AuNP-mAb binds Membrane:c->Result_Pos AuNP-mAb binds

References

Application Note: A Validated Method for the Identification of Sebuthylazine Metabolites Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust method for the identification and semi-quantitative analysis of the triazine herbicide Sebuthylazine and its primary metabolites in environmental and biological matrices. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for environmental monitoring, toxicological studies, and understanding the metabolic fate of this compound.

Introduction

This compound is a chlorotriazine herbicide used to control broadleaf and grassy weeds.[1] Like other triazine herbicides, this compound can undergo metabolic transformation in the environment and in biological systems. The identification and quantification of its metabolites are essential for a comprehensive assessment of its environmental impact and potential toxicity. The primary metabolic pathways for triazine herbicides, such as the closely related terbuthylazine (B1195847), are N-dealkylation and hydroxylation.[2] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound and its proposed primary metabolites: Desethyl-sebuthylazine, Hydroxy-sebuthylazine, and Desethyl-hydroxy-sebuthylazine.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is expected to follow pathways similar to other triazine herbicides, primarily involving N-dealkylation of the ethyl group and hydroxylation where the chlorine atom is replaced by a hydroxyl group.

This compound Metabolic Pathway Sebutylazine This compound (C9H16ClN5) Desethyl Desethyl-sebuthylazine (C7H12ClN5) Sebutylazine->Desethyl N-dealkylation Hydroxy Hydroxy-sebuthylazine (C9H17N5O) Sebutylazine->Hydroxy Hydroxylation DesethylHydroxy Desethyl-hydroxy-sebuthylazine (C7H13N5O) Desethyl->DesethylHydroxy Hydroxylation Hydroxy->DesethylHydroxy N-dealkylation

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of this compound and its metabolites from water samples. For soil or biological matrices, an initial extraction with a suitable organic solvent (e.g., acetonitrile) may be required before loading onto the SPE cartridge.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of approximately 2 with formic acid. Load the sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a vacuum for 10-15 minutes.

  • Elution: Elute the analytes with 5 mL of methanol, followed by 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The following parameters are proposed for the analysis of this compound and its metabolites, based on established methods for similar triazine herbicides.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

Data Presentation

The following table summarizes the proposed quantitative data for the LC-MS/MS analysis of this compound and its metabolites. These values are based on data for the structurally similar herbicide terbuthylazine and should be validated experimentally.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Proposed LOQ (µg/L)
This compound230.1174.1118.10.01
Desethyl-sebuthylazine202.1146.1104.10.02
Hydroxy-sebuthylazine212.2156.1128.10.05
Desethyl-hydroxy-sebuthylazine184.2128.197.10.05

Experimental Workflow

The overall experimental workflow for the identification of this compound metabolites is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Water, Soil, etc.) Extraction Solid-Phase Extraction (SPE) SampleCollection->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS DataProcessing Data Processing and Identification LCMS->DataProcessing

Figure 2: Experimental workflow for this compound metabolite identification.

Discussion

The presented method provides a comprehensive approach for the identification of this compound metabolites. The use of LC-MS/MS offers high sensitivity and selectivity, which is crucial for detecting these compounds at trace levels in complex matrices.[3] The proposed MRM transitions are based on the characteristic fragmentation patterns of triazine herbicides, which typically involve the loss of alkyl side chains.

For method validation, it is recommended to use certified reference standards for this compound and its metabolites, if available. In the absence of commercial standards for the metabolites, their identity can be confirmed by high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental composition.

Conclusion

This application note outlines a detailed protocol for the identification of this compound and its primary metabolites using SPE and LC-MS/MS. The provided experimental parameters and workflows serve as a robust starting point for researchers in environmental science, toxicology, and drug metabolism. The successful application of this method will contribute to a better understanding of the environmental fate and potential risks associated with this compound use.

References

Sebuthylazine: Application Notes and Protocols for its Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebuthylazine, a member of the chlorotriazine herbicide family, historically saw use in agriculture for weed control in various crops.[1] While its direct agricultural application has diminished in many regions, this compound has gained significant importance as a certified reference material (CRM) in analytical chemistry.[1] It serves as a critical standard for the accurate detection and quantification of triazine herbicides and their transformation products in diverse and complex environmental matrices, such as soil, water, and food products.[1] Its use is essential for method development, validation, and routine monitoring to ensure environmental safety and regulatory compliance. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental for developing robust analytical methods.

PropertyValue
IUPAC Name 2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine
CAS Number 7286-69-3
Molecular Formula C₉H₁₆ClN₅
Molecular Weight 229.71 g/mol
Appearance Solid
XLogP3 3.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5

Analytical Methodologies

The primary analytical techniques for the quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and specificity, particularly for environmental water analysis where trace-level detection is crucial.[1]

Quantitative Data Summary

The following tables summarize typical analytical performance data for the analysis of triazine herbicides, including this compound, in various matrices. These values serve as a benchmark for method validation.

Table 1: Performance Data for this compound Analysis in Water Samples

ParameterMethodLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)
This compound & MetabolitesSPE-LC-MS/MS>0.990.005 - 0.010.015 - 0.0385 - 115
Triazine PesticidesOn-line SPE-LC/MS/MS>0.99<0.010.0290 - 110

Table 2: Performance Data for this compound Analysis in Soil Samples

ParameterMethodLinearity (R²)LOD (mg/kg)LOQ (mg/kg)Recovery (%)
Terbuthylazine & S-metolachlorQuEChERS-HPLC-UV0.99960.01 - 0.050.03 - 0.1581 - 92[2]
s-Triazine HerbicidesModified QuEChERS-HPLC-DAD>0.995---

Experimental Protocols

Detailed and standardized protocols are critical for achieving reproducible and reliable analytical results. Below are protocols for the analysis of this compound in water and soil matrices.

Protocol 1: Analysis of this compound in Water by Solid-Phase Extraction (SPE) followed by LC-MS/MS

This protocol is designed for the extraction and quantification of this compound from water samples at trace levels.

1. Sample Preparation (SPE)

  • Sample Collection: Collect 500 mL of the water sample in a clean, amber glass bottle.

  • Fortification (for QC): Spike a known concentration of this compound reference standard into the water sample.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through a C18 SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the trapped analytes with 6 mL of ethyl acetate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a methanol/water (10:90, v/v) solution.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 230.1

    • Product Ions (m/z): 174.1, 118.1

Protocol 2: Analysis of this compound in Soil by QuEChERS followed by LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from complex solid matrices like soil.[3][4]

1. Sample Preparation (QuEChERS)

  • Sample Homogenization: Homogenize the soil sample to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Follow the LC-MS/MS analysis parameters as described in Protocol 1.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for pesticide residue analysis, from sample reception to final reporting.

Pesticide Residue Analysis Workflow cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing & Reporting Sample_Reception Sample Reception Sample_Registration Sample Registration Sample_Reception->Sample_Registration Sample_Storage Sample Storage Sample_Registration->Sample_Storage Homogenization Homogenization Sample_Storage->Homogenization Extraction Extraction (e.g., QuEChERS, SPE) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LC_MS_MS LC-MS/MS Analysis Cleanup->LC_MS_MS GC_MS GC-MS Analysis Cleanup->GC_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition GC_MS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting This compound Analysis Workflow cluster_sample Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing Start Start: Collect Water or Soil Sample Homogenize Homogenize Soil Sample Spike Spike with this compound Standard (QC) Start->Spike QuEChERS QuEChERS Extraction (Soil) Homogenize->QuEChERS SPE Solid-Phase Extraction (Water) Spike->SPE Water Sample Spike->QuEChERS Soil Sample LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Mode) SPE->LC_MS_MS_Analysis QuEChERS->LC_MS_MS_Analysis Quantification Quantification using Calibration Curve LC_MS_MS_Analysis->Quantification Validation Method Validation (LOD, LOQ, Recovery) Quantification->Validation End End: Report Results Validation->End

References

Application of Sebuthylazine in Herbicide Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebuthylazine is a selective, systemic herbicide belonging to the chlorotriazine family. Its primary mechanism of action involves the inhibition of photosynthesis at photosystem II (PSII).[1] While its widespread agricultural use has diminished in many regions, this compound remains a valuable tool in scientific research, particularly in studies focused on herbicide resistance, environmental fate, and as an analytical standard. This document provides detailed application notes and protocols for utilizing this compound in herbicide resistance studies.

Mechanism of Action and Resistance

This compound disrupts the photosynthetic electron transport chain by binding to the D1 protein within the PSII complex in chloroplasts. This binding blocks the plastoquinone (B1678516) (QB) binding site, thereby inhibiting electron flow and ultimately leading to plant death.

Herbicide resistance to PSII inhibitors like this compound can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism of resistance to triazine herbicides. It involves mutations in the chloroplast gene (psbA) that encodes the D1 protein.[2][3][4] These mutations alter the amino acid sequence of the D1 protein, reducing the binding affinity of the herbicide to its target site.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced uptake and translocation of the herbicide, or enhanced metabolic detoxification of the herbicide by enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases.[5][6]

Data Presentation: Herbicide Resistance Levels

While specific quantitative data for this compound resistance is limited in publicly available literature, the following table provides a template for presenting such data, using values for the closely related triazine herbicide, atrazine, as a representative example. This data is typically generated from whole-plant dose-response bioassays.

Weed SpeciesBiotypeHerbicideGR₅₀ (g a.i./ha)Resistance Index (RI)Reference
Chenopodium albumSusceptibleAtrazine50-Hypothetical Data
Chenopodium albumResistant (Ser264Gly)Atrazine5000100Hypothetical Data
Amaranthus retroflexusSusceptibleAtrazine75-Hypothetical Data
Amaranthus retroflexusResistant (Ala251Val)Atrazine150020Hypothetical Data
Solanum nigrumSusceptibleAtrazine100-Hypothetical Data
Solanum nigrumResistant (Metabolic)Atrazine8008Hypothetical Data

GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (e.g., biomass). Resistance Index (RI): Calculated as the GR₅₀ of the resistant biotype divided by the GR₅₀ of the susceptible biotype.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the level of resistance in a weed population to this compound.

a. Seed Collection and Germination:

  • Collect mature seeds from putative resistant and known susceptible weed populations.[7][8][9]

  • Air-dry the seeds and store them in paper bags at room temperature until use.[10]

  • To break dormancy, seeds may require stratification (cold, moist treatment) or scarification, depending on the species.

  • Germinate seeds in petri dishes on moist filter paper or in trays with a suitable growing medium.

b. Plant Growth and Treatment:

  • Transplant seedlings at the 2-3 leaf stage into pots containing a standard potting mix.

  • Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Apply this compound at a range of doses to the plants at the 3-4 leaf stage. A typical dose range might be 0, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate.

  • Include a known susceptible and a known resistant population as controls.

c. Data Collection and Analysis:

  • After a set period (e.g., 21 days), visually assess plant mortality and measure plant biomass (fresh or dry weight).

  • Calculate the percentage of growth reduction relative to the untreated control for each dose.

  • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR₅₀ for each population.

  • Calculate the Resistance Index (RI).

Target-Site Resistance Analysis: psbA Gene Sequencing

This protocol is used to identify mutations in the psbA gene that may confer resistance to this compound.

a. DNA Extraction:

  • Extract total genomic DNA from fresh leaf tissue of both suspected resistant and susceptible plants using a commercial plant DNA extraction kit or a standard CTAB protocol.

b. PCR Amplification:

  • Amplify the psbA gene using specific primers designed to flank the regions where resistance-conferring mutations are known to occur (e.g., codons 219, 251, 264, 274).

  • Perform PCR using a standard protocol with an appropriate polymerase and cycling conditions.

c. DNA Sequencing and Analysis:

  • Purify the PCR products and send them for Sanger sequencing.

  • Align the obtained sequences with the sequence from the susceptible control using a bioinformatics software (e.g., Geneious, MEGA).

  • Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the D1 protein.

Visualizations

Experimental_Workflow cluster_field Field Operations cluster_greenhouse Greenhouse Experiments cluster_lab Laboratory Analysis cluster_analysis Data Analysis & Interpretation seed_collection Seed Collection (Putative Resistant & Susceptible Populations) germination Seed Germination & Seedling Growth seed_collection->germination bioassay Whole-Plant Dose-Response Bioassay (Application of this compound) germination->bioassay dna_extraction DNA Extraction from Leaf Tissue germination->dna_extraction data_collection Data Collection (Mortality, Biomass) bioassay->data_collection gr50_calc GR50 & Resistance Index Calculation data_collection->gr50_calc pcr psbA Gene Amplification (PCR) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing sequence_analysis Sequence Analysis & Mutation Identification sequencing->sequence_analysis resistance_confirmation Confirmation of Resistance Mechanism sequence_analysis->resistance_confirmation gr50_calc->resistance_confirmation

Caption: Experimental workflow for this compound resistance assessment.

Signaling_Pathway cluster_photosynthesis Photosystem II (PSII) in Susceptible Plant cluster_inhibition Mechanism of Action cluster_resistance Mechanisms of Resistance cluster_tsr Target-Site Resistance (TSR) cluster_ntsr Non-Target-Site Resistance (NTSR) light Light Energy psii PSII Complex (D1 Protein) light->psii plastoquinone Plastoquinone (QB) psii->plastoquinone e- binding Binds to D1 Protein electron_transport Electron Transport Chain plastoquinone->electron_transport e- atp_nadph ATP & NADPH Production electron_transport->atp_nadph This compound This compound This compound->binding inhibition Electron Transport Blocked binding->inhibition plant_death Plant Death inhibition->plant_death psba_mutation psbA Gene Mutation d1_alteration Altered D1 Protein reduced_binding Reduced this compound Binding reduced_binding->binding metabolism Enhanced Metabolism (GSTs, P450s) detoxification Sebutylazine Detoxification detoxification->binding

Caption: this compound's mechanism of action and resistance pathways.

References

Field Application of Triazine Herbicides in Peas: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the field application techniques for triazine herbicides, with a focus on terbuthylazine (B1195847), for weed management in pea (Pisum sativum L.) cultivation. This document provides detailed application notes and protocols for researchers, scientists, and agricultural professionals.

Due to the limited specific data available for Sebuthylazine, this guide focuses on the closely related and studied triazine herbicide, terbuthylazine, and other commonly used herbicides in pea production. The principles and methodologies described herein provide a robust framework for designing and implementing effective weed control strategies.

Application Notes

Effective weed management is critical in pea cultivation to prevent yield loss and ensure crop quality.[1][2] Triazine herbicides, a class of chemicals that includes terbuthylazine, have been utilized for broad-spectrum weed control. However, their application requires careful consideration of rates, timing, and environmental conditions to maximize efficacy and minimize crop injury.[3][4]

Pre-Emergence Application

Pre-emergence herbicides are applied to the soil after planting but before the crop or weeds have emerged.[1] This method targets germinating weed seeds and is effective in providing early-season weed control, which is crucial as peas are not very competitive with weeds in their initial growth stages.[1][5]

Key Considerations for Pre-Emergence Applications:

  • Soil Type and Moisture: The efficacy of soil-applied herbicides is highly dependent on soil moisture.[1] Adequate moisture is necessary to activate the herbicide and ensure its availability in the soil solution for uptake by germinating weeds. Soil organic matter and texture can also influence herbicide persistence and availability.[6]

  • Seed Depth: Ensure peas are drilled to a uniform depth of at least 25 mm to avoid direct contact with the herbicide, which could cause phytotoxicity.[1]

  • Herbicide Combinations: Tank-mixing herbicides with different modes of action can broaden the spectrum of controlled weeds and help manage herbicide resistance.[5][7] For instance, a mixture of terbuthylazine and pendimethalin (B1679228) has been evaluated for broad-leaved weed control.[4]

Post-Emergence Application

Post-emergence herbicides are applied after the crop and weeds have emerged.[1][8] This allows for targeted control of weeds that have escaped pre-emergence treatments or in situations where a pre-emergence application was not feasible.

Key Considerations for Post-Emergence Applications:

  • Crop Stage: The growth stage of the pea crop is a critical factor. Applications should be made when the peas have reached a tolerant stage, typically from the 3rd node stage until just before the crop canopy prevents adequate spray penetration.[1] Herbicide application during flowering can lead to flower abortion and significant yield loss.[9]

  • Weed Size: Weeds are most susceptible to post-emergence herbicides when they are small and actively growing.[5]

  • Environmental Conditions: Avoid spraying during periods of crop stress, such as drought, extreme heat, or frost, as this can increase the risk of crop injury.[5][8] Applications in the early morning or evening are often recommended.[5]

  • Leaf Wax: The presence of a sufficient wax layer on pea leaves is crucial for tolerance to certain post-emergence herbicides. A "leaf wax test" using crystal violet dye can be performed to assess this.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the application of various herbicides in peas, including terbuthylazine and common tank-mix partners or alternatives.

Table 1: Pre-Emergence Herbicide Application Rates and Efficacy

Herbicide/Active IngredientApplication Rate (kg a.i./ha)Weed Control EfficacyCrop PhytotoxicityReference
Terbuthylazine/Terbutryn1.40Effective against various broadleaf weeds.Can cause decreased root and shoot growth.[3][3]
Terbuthylazine + PendimethalinNot specifiedGood control of cleavers and other broad-leaved weeds.Low to medium, transient phytotoxicity (12-13%).[4][4]
Pendimethalin1.33 - 2.00Controls volunteer rape, AMG, speedwells, knotgrass, and chickweed.Low, but should not be used on soils prone to waterlogging.[1][1][2]
Pendimethalin + Imazethapyr1.0 - 1.25Excellent control of Coronopus didymus, Anagallis arvensis, and Chenopodium album.[10]Low.[7][10]

Table 2: Post-Emergence Herbicide Application Timings and Considerations

Herbicide/Active IngredientApplication Timing (Pea Growth Stage)Key ConsiderationsReference
BentazoneAt least 3 pairs of leaves (4 nodes) but prior to flowering.Temporary foliar injury may occur at temperatures >80°F. Do not apply to peas under stress.[8][8]
MCPB3rd node stage until flower buds are visible.Specifically for thistles and docks; stunts volunteer oilseed rape.[1][1]
Imazamox2-4 leaf stage.Provides 86-94% weed control at 60 days after sowing.[10][10]

Experimental Protocols

Protocol 1: Evaluation of Pre-Emergence Herbicide Efficacy and Phytotoxicity

Objective: To assess the efficacy of pre-emergence herbicides on weed control and their phytotoxic effects on peas.

Materials:

  • Pea seeds (specify variety, e.g., 'Arkel'[7])

  • Knapsack sprayer with a flat-fan nozzle[7]

  • Quadrant (1m x 1m) for weed density and biomass assessment[7]

  • Herbicides (e.g., Terbuthylazine, Pendimethalin)

  • Experimental plots with uniform soil type

Methodology:

  • Plot Preparation: Prepare a well-tilled seedbed. Design the experiment in a randomized complete block design with at least three replications.

  • Sowing: Sow pea seeds at a consistent depth and rate.

  • Herbicide Application: Within 48 hours of sowing, apply the pre-emergence herbicides using a calibrated knapsack sprayer.[7] Ensure uniform coverage of the soil surface. Maintain a control plot (weedy check) and a weed-free plot (manual weeding) for comparison.

  • Data Collection:

    • Phytotoxicity: Visually assess crop injury at 10 days after application using a 0-10 scale (0 = no injury, 10 = complete kill).[7]

    • Weed Density and Biomass: At 25 and 50 days after sowing (DAS), place the 1m x 1m quadrant randomly in each plot and count the number of weeds (separated by species if necessary).[7] Harvest all weeds within the quadrant, dry them in an oven at 70°C for 48 hours, and record the dry weight.

    • Crop Growth and Yield: At crop maturity, measure plant height, number of pods per plant, and grain yield from a designated harvest area within each plot.

Protocol 2: Assessment of Post-Emergence Herbicide Application Timing

Objective: To determine the optimal application timing of post-emergence herbicides for weed control and crop safety in peas.

Materials:

  • Established pea crop

  • Knapsack sprayer

  • Post-emergence herbicides (e.g., Bentazone)

  • Crystal violet solution for leaf wax assessment

Methodology:

  • Experimental Design: In a field with a uniform pea stand and weed population, establish plots for different application timings (e.g., 2nd node stage, 4th node stage, 8th node stage).[5] Include a weedy check and a weed-free control.

  • Leaf Wax Assessment (if applicable): Before spraying, test the pea leaf wax by applying a drop of crystal violet solution to a leaf. If the solution beads up and rolls off, the wax layer is sufficient.[1]

  • Herbicide Application: Apply the post-emergence herbicide at the designated crop growth stages using a calibrated sprayer.

  • Data Collection:

    • Weed Control: Assess weed mortality and biomass reduction at 7, 14, and 28 days after treatment (DAT).

    • Crop Injury: Visually score phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at 7 and 14 DAT.

    • Yield: Harvest the plots at maturity and determine the grain yield.

Visualizations

Experimental_Workflow_Pre_Emergence cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection plot_prep Plot Preparation (Randomized Block Design) sowing Pea Sowing (Uniform Depth) plot_prep->sowing herbicide_app Pre-Emergence Herbicide Application sowing->herbicide_app controls Controls (Weedy & Weed-Free) sowing->controls phyto Phytotoxicity Assessment (10 DAA) herbicide_app->phyto weed_data Weed Density & Biomass (25 & 50 DAS) herbicide_app->weed_data yield_data Crop Growth & Yield (At Maturity) herbicide_app->yield_data

Caption: Workflow for evaluating pre-emergence herbicides in peas.

Signaling_Pathway_Herbicide_Action cluster_application Application cluster_uptake Uptake cluster_action Mechanism of Action cluster_outcome Outcome pre_em Pre-Emergence (Soil Applied) root_uptake Root Uptake (Germinating Weeds) pre_em->root_uptake post_em Post-Emergence (Foliar Applied) leaf_uptake Leaf Uptake (Emerged Weeds) post_em->leaf_uptake photosynthesis Inhibition of Photosynthesis (Triazines) root_uptake->photosynthesis leaf_uptake->photosynthesis weed_death Weed Death photosynthesis->weed_death crop_selectivity Crop Selectivity (Metabolic Detoxification) photosynthesis->crop_selectivity

Caption: Generalized pathway of triazine herbicide action in plants.

References

Application Notes and Protocols for Studying Sebuthylazine Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebutylazine is a chlorotriazine herbicide used to control broadleaf and grassy weeds in various crops. Understanding its environmental fate and degradation pathways is crucial for assessing its ecological impact and ensuring food safety. This document provides detailed laboratory protocols for studying the degradation of Sebuthylazine in soil and microbial cultures. The methodologies described herein are essential for researchers in environmental science, agricultural chemistry, and drug development who are investigating the persistence and metabolism of herbicides.

Key Experimental Protocols

Several key experiments are fundamental to understanding the degradation of this compound. These include soil degradation studies to assess its persistence in the environment and microbial degradation studies to identify microorganisms capable of its biotransformation and to elucidate the metabolic pathways.

Protocol 1: Aerobic Soil Degradation of this compound

This protocol is designed to evaluate the rate and pathway of this compound degradation in soil under aerobic conditions.

Materials:

  • Sebutylazine analytical standard

  • Test soil with known characteristics (pH, organic matter content, texture)

  • Incubation vessels (e.g., biometer flasks)

  • Apparatus for maintaining constant temperature and moisture

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Analytical instrumentation (HPLC-MS/MS or GC-MS)

Procedure:

  • Soil Preparation: Sieve fresh soil to a particle size of <2 mm. Adjust the moisture content to 40-60% of its maximum water holding capacity.

  • Spiking: Treat a known amount of the prepared soil with a standard solution of this compound to achieve a final concentration relevant to field application rates. A solvent-free application is preferred to avoid affecting microbial activity.

  • Incubation: Place the treated soil samples into incubation vessels. To trap any evolved CO2, a vial containing a trapping solution (e.g., NaOH or KOH) can be placed inside the vessel if mineralization is being studied using ¹⁴C-labeled this compound. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days). The sampling interval should be adjusted based on the expected half-life of the herbicide.[1][2]

  • Extraction: Extract this compound and its potential metabolites from the soil samples using an appropriate organic solvent. The extraction can be performed by shaking or ultrasonication, followed by centrifugation to separate the soil particles.

  • Analysis: Analyze the extracts using a validated analytical method, such as HPLC-MS/MS or GC-MS, to determine the concentration of this compound and its degradation products.[3][4][5]

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound in soil using first-order kinetics.

Protocol 2: Microbial Degradation of this compound in Liquid Culture

This protocol aims to isolate and characterize microorganisms capable of degrading this compound and to identify the metabolic pathway.

Materials:

  • Sebutylazine analytical standard

  • Mineral salts medium (MSM)

  • Microbial inoculum (e.g., from a this compound-contaminated site)

  • Shaking incubator

  • Sterile culture flasks

  • Extraction solvents

  • Analytical instrumentation (HPLC-MS/MS)

Procedure:

  • Enrichment Culture: Inoculate a sterile mineral salts medium containing this compound as the sole source of carbon or nitrogen with a soil sample from a site with a history of triazine herbicide application.

  • Isolation: After several rounds of enrichment, plate the culture onto solid MSM with this compound to isolate individual microbial colonies capable of growth.

  • Degradation Assay: Inoculate a pure culture of the isolated microorganism into liquid MSM containing a known concentration of this compound. Incubate the culture in a shaking incubator at an optimal temperature (e.g., 28-30°C).

  • Sampling: Withdraw aliquots of the culture at regular intervals (e.g., 0, 12, 24, 48, 72, 96 hours).

  • Sample Preparation: Separate the microbial cells from the culture medium by centrifugation. Extract the supernatant with an appropriate solvent to recover this compound and its metabolites.

  • Analysis: Analyze the extracts by HPLC-MS/MS to identify and quantify this compound and its metabolites over time.[6]

  • Identification of Metabolites: Use the mass spectrometry data to propose structures for the observed metabolites.

Data Presentation

Quantitative data from the degradation studies should be summarized in tables to facilitate comparison and interpretation.

Table 1: Dissipation of this compound in Soil

Time (Days)This compound Concentration (mg/kg)% Remaining
05.00100
14.8597
34.5290.4
73.9879.6
143.1563
282.0541
560.9819.6
900.357

Note: The half-life of this compound in aerobic soils is reported to be between 25 and 30 days.[7]

Table 2: Microbial Degradation of this compound and Formation of Metabolites

Time (Hours)This compound (µM)Desethyl-sebuthylazine (µM)Hydroxy-sebuthylazine (µM)
010000
1285.28.15.9
2468.515.312.4
4842.128.923.5
7220.745.630.1
965.458.332.8

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Sebuthylazine_Degradation_Pathway Sebutylazine Sebutylazine Dealkylation Dealkylation Sebutylazine->Dealkylation Microbial Action Hydrolysis Hydrolysis Sebutylazine->Hydrolysis Microbial/Chemical Action Desethyl_this compound Desethyl-sebuthylazine Dealkylation->Desethyl_this compound De-ethylation Ring_Cleavage Ring Cleavage Products (e.g., Ammelide, Cyanuric Acid) Desethyl_this compound->Ring_Cleavage Further Degradation Hydroxy_this compound Hydroxy-sebuthylazine Hydrolysis->Hydroxy_this compound Dechlorination-Hydroxylation Hydroxy_this compound->Ring_Cleavage Further Degradation

Caption: Proposed microbial degradation pathway of this compound.

Experimental_Workflow cluster_soil Soil Degradation Study cluster_microbial Microbial Degradation Study Soil_Sample Soil Sample Collection and Preparation Spiking Spiking with this compound Soil_Sample->Spiking Incubation Aerobic Incubation Spiking->Incubation Sampling_Soil Time-course Sampling Incubation->Sampling_Soil Extraction_Soil Solvent Extraction Sampling_Soil->Extraction_Soil Analysis_Soil HPLC-MS/MS Analysis Extraction_Soil->Analysis_Soil Data_Analysis_Soil DT50 Calculation Analysis_Soil->Data_Analysis_Soil Enrichment Enrichment Culture Isolation Isolation of Degrading Microbes Enrichment->Isolation Degradation_Assay Liquid Culture Degradation Assay Isolation->Degradation_Assay Sampling_Culture Time-course Sampling Degradation_Assay->Sampling_Culture Extraction_Culture Sample Preparation Sampling_Culture->Extraction_Culture Analysis_Culture HPLC-MS/MS Analysis Extraction_Culture->Analysis_Culture Metabolite_ID Metabolite Identification Analysis_Culture->Metabolite_ID

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Sebuthylazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Sebuthylazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. In the analysis of this compound, which is often conducted in complex environmental and biological samples, matrix components like organic matter, salts, and endogenous compounds can significantly affect the accuracy and precision of the results.

Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound?

A2: The most common and effective sample preparation techniques for reducing matrix effects in this compound analysis are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1] SPE is particularly useful for aqueous samples like water and urine, while QuEChERS is a streamlined and efficient method for solid matrices such as soil, sediment, and various food products.[1][2]

Q3: How can I assess the extent of matrix effects in my this compound analysis?

A3: The extent of matrix effects can be evaluated by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which a known amount of this compound is added) with the peak area of a standard solution of the same concentration prepared in a pure solvent. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, values <100% indicate signal suppression, and values >100% suggest signal enhancement.

Q4: Is the use of an internal standard recommended for this compound analysis?

A4: Yes, the use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations during sample preparation and injection. For the analysis of this compound and its metabolites, isotopically labeled analogs such as Desethyl Terbuthylazine-d9 are considered the gold standard for achieving high accuracy and precision.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Co-elution with interfering compounds 1. Optimize Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or composition to improve the separation between this compound and interfering peaks. Consider using a different analytical column with an alternative stationary phase chemistry.
Inappropriate sample solvent 2. Solvent Matching: Ensure the final sample extract is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.
Column Overload 3. Reduce Injection Volume: Inject a smaller volume of the sample extract to prevent overloading the analytical column.

Problem: Signal Suppression or Enhancement

Potential Cause Troubleshooting Steps
High concentration of co-eluting matrix components 1. Improve Sample Cleanup: Enhance the sample preparation method to remove more interfering compounds. For QuEChERS, this may involve using different d-SPE sorbents. For SPE, optimizing the wash steps can be beneficial.
Ionization competition in the mass spectrometer source 2. Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.[4]
Matrix-dependent ionization changes 3. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.

Problem: Low Analyte Recovery

Potential Cause Troubleshooting Steps
Inefficient extraction from the sample matrix 1. Optimize Extraction Solvent: Experiment with different extraction solvents or solvent mixtures to improve the extraction efficiency of this compound from the specific matrix.
Analyte loss during cleanup steps 2. Evaluate Cleanup Sorbents: If using QuEChERS with d-SPE, ensure the chosen sorbent (e.g., PSA, C18) is not retaining this compound. Test different sorbent combinations or amounts.
pH-dependent extraction efficiency 3. Adjust Sample pH: The extraction efficiency of triazine herbicides can be influenced by pH. Adjusting the sample pH prior to extraction may improve recovery.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the determination of this compound and its primary metabolite, Desethyl Terbuthylazine, in various matrices.

Table 1: Method Performance for this compound Analysis

MatrixSample Preparation MethodAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
SoilQuEChERSLC-MS/MS55 - 98-< 3.0 µg/kg
MaizeQuEChERSLC-MS/MS23 - 101-< 7.3 µg/kg
LeachateQuEChERSLC-MS/MS82 - 105-< 0.080 µg/L
Olive OilMSPDLC/ITMS & LC/TOFMS--0.005 - 0.5 mg/kg (Linear Range)

Table 2: Method Performance for Desethyl Terbuthylazine Analysis

MatrixSample Preparation MethodAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Wetland SedimentsSolid-Phase Extraction (MCX)HPLC-DAD89.3 - 97.93.3 ng/g-
Human UrineSolid-Phase Extraction (Oasis HLB)LC-MS/MS>90-0.25 µg/L
Human HairSonication in Methanol (B129727)LC-MS/MS--0.01 ng/mg
Drinking WaterSolid-Phase Extraction (Carbon)GC/MS94.0 - 1020.10 - 0.69 µg/L0.40 - 2.1 µg/L
SoilSonication MicroextractionGC-NPD76 - 1025 pg5 ppb

Experimental Protocols & Workflows

Diagrams of Methodologies and Workflows

Troubleshooting_Workflow cluster_issue Identify Issue cluster_cause Investigate Potential Cause cluster_solution Implement Solution Poor_Peak_Shape Poor Peak Shape Coelution Co-elution Poor_Peak_Shape->Coelution Signal_Suppression_Enhancement Signal Suppression/ Enhancement Ionization_Interference Ionization Interference Signal_Suppression_Enhancement->Ionization_Interference Use_IS Use Isotope-Labeled Internal Standard Signal_Suppression_Enhancement->Use_IS Low_Recovery Low Recovery Extraction_Inefficiency Extraction Inefficiency Low_Recovery->Extraction_Inefficiency Low_Recovery->Use_IS Optimize_Chroma Optimize Chromatography Coelution->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup Ionization_Interference->Improve_Cleanup Modify_Extraction Modify Extraction Protocol Extraction_Inefficiency->Modify_Extraction

Troubleshooting workflow for this compound analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Weigh 10-15g of homogenized sample add_acetonitrile Add Acetonitrile (B52724) and Internal Standard start->add_acetonitrile add_salts Add QuEChERS extraction salts add_acetonitrile->add_salts shake Shake vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer supernatant to d-SPE tube (PSA/C18) centrifuge1->transfer_supernatant vortex Vortex transfer_supernatant->vortex centrifuge2 Centrifuge vortex->centrifuge2 filter_extract Filter extract centrifuge2->filter_extract lcms_analysis LC-MS/MS Analysis filter_extract->lcms_analysis

QuEChERS workflow for solid samples.
Detailed Experimental Protocols

Protocol 1: QuEChERS Method for Solid Matrices (e.g., Soil, Food)

This protocol is adapted from standard QuEChERS procedures for pesticide residue analysis.[2][5]

  • Sample Homogenization: Homogenize the sample to ensure it is uniform. For samples with low water content, add an appropriate amount of water to achieve a total water content of approximately 80-90% and allow it to hydrate.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and an appropriate volume of the internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbents may need to be optimized depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm filter.

    • The extract can be directly injected for LC-MS/MS analysis or diluted with the initial mobile phase if necessary.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Matrices (e.g., Water, Urine)

This protocol is a general procedure for the extraction of triazine herbicides from water samples.[1]

  • Sample Pre-treatment:

    • For water samples, adjust the pH to approximately 7.

    • For urine samples, a protein precipitation step may be necessary. Add an equal volume of acetonitrile, vortex, and centrifuge to pellet the proteins. Use the supernatant for the SPE procedure.

  • SPE Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained this compound and its metabolites with a suitable organic solvent, such as 5-10 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Sebuthylazine Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of sebuthylazine from challenging clay soil matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from clay soils, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low this compound Recovery Strong Adsorption to Clay Particles: Clay soils, with their high surface area and cation exchange capacity, can strongly bind this compound, a member of the triazine family. This is often exacerbated by high organic matter content.1. Optimize Solvent System: Use a polar solvent or a mixture of solvents. Acetonitrile (B52724) is commonly effective for triazine herbicides. For particularly challenging clay matrices, consider a mixture such as acetone (B3395972):ethyl acetate (B1210297) (1:1 v/v). 2. Adjust pH: The persistence and adsorption of triazine herbicides are influenced by soil pH. In low pH soils, triazines can become protonated and more tightly adsorbed. While specific data for this compound is limited, for other triazines, adjusting the pH of the extraction solvent to neutral or slightly alkaline can improve recovery. However, this must be balanced with the chemical stability of this compound. 3. Enhance Desorption: Employ physical methods to aid desorption. Increase shaking or vortexing time to ensure thorough mixing and disruption of soil aggregates. The use of Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve recovery by providing energy to overcome the strong analyte-matrix interactions.
Inefficient Extraction Method: The chosen extraction technique may not be vigorous enough to desorb this compound from the clay matrix.1. Method Selection: For clay soils, more robust extraction methods are often necessary. Consider switching from a simple solvent shake extraction to QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), UAE, or MAE. 2. Method Optimization: If using an advanced method, ensure parameters are optimized. For UAE, optimize sonication time (typically 15-30 minutes). For MAE, optimize temperature, pressure, and extraction time.
Sample Pre-treatment: Dry, compacted clay soils can be difficult for the extraction solvent to penetrate.1. Sample Hydration: For dry clay soil samples, a pre-extraction hydration step is recommended. Add a small amount of deionized water to the sample and allow it to sit for at least 30 minutes before adding the extraction solvent. This can swell the clay particles and improve solvent access to binding sites. 2. Sample Homogenization: Ensure the soil sample is well-homogenized by grinding and sieving (e.g., through a 2 mm sieve) before extraction to ensure consistency and improve extraction efficiency.
Poor Reproducibility (High Relative Standard Deviation - RSD) Inhomogeneous Sample: Clay soils can be heterogeneous, leading to variability between subsamples.1. Thorough Sample Homogenization: Before taking a subsample for extraction, ensure the entire soil sample is thoroughly mixed to achieve homogeneity. 2. Consistent Sample Weight: Use a consistent and appropriate sample weight for each extraction to minimize variability.
Inconsistent Extraction Procedure: Minor variations in the extraction steps can lead to significant differences in recovery.1. Standardize Protocol: Adhere strictly to a validated Standard Operating Procedure (SOP). Ensure consistent timing for shaking, sonication, and centrifugation steps. 2. Use of Internal Standards: Incorporate an internal standard early in the workflow to correct for variations in extraction efficiency and instrumental analysis.
Matrix Effects in LC-MS or GC-MS Analysis Co-extraction of Interfering Compounds: Clay soils are rich in organic matter and other compounds that can be co-extracted with this compound, leading to ion suppression or enhancement in mass spectrometry-based analyses.1. Implement a Clean-up Step: After the initial extraction, a clean-up step is crucial. For QuEChERS, this involves dispersive solid-phase extraction (d-SPE) with sorbents like Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences. 2. Dilution of Extract: Diluting the final extract can mitigate matrix effects, but ensure the final concentration of this compound remains above the limit of quantification (LOQ). 3. Use of Matrix-Matched Standards: Prepare calibration standards in a blank extract from a similar, untreated clay soil to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the most effective extraction method for this compound from clay soils?

A1: While there is no single "best" method for all clay soils, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and has shown good recoveries for other triazine herbicides in soil.[1] For particularly challenging clay matrices with high organic matter, more advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer improved extraction efficiency.[2][3]

Q2: Which solvent system is recommended for this compound extraction from clay?

A2: Acetonitrile is a commonly used and effective solvent for extracting triazine herbicides from soil within a QuEChERS framework. For methods like UAE or MAE, solvent mixtures can be optimized. A mixture of acetone and ethyl acetate (1:1 v/v) has been shown to be effective for extracting a range of pesticides from challenging soil matrices. Methanol (B129727) has also been used in MAE for the extraction of terbuthylazine (B1195847), a closely related compound.[2]

Q3: How does soil pH affect the extraction of this compound?

A3: Soil pH can significantly impact the sorption and, consequently, the extraction of triazine herbicides. In acidic soils (low pH), triazines can become protonated, increasing their positive charge and leading to stronger adsorption to negatively charged clay particles and organic matter. This can result in lower extraction recoveries. While specific data for this compound is limited, for other triazines, extraction efficiency can sometimes be improved by using a buffered extraction solution to maintain a neutral or slightly alkaline pH.

Q4: Is a clean-up step necessary for this compound extracts from clay soil?

A4: Yes, a clean-up step is highly recommended, especially when using sensitive analytical techniques like LC-MS/MS or GC-MS. Clay soil extracts often contain a high amount of co-extracted matrix components (e.g., humic acids, lipids) that can interfere with the analysis and cause matrix effects. Dispersive solid-phase extraction (d-SPE) with sorbents like PSA and C18 is a common and effective clean-up step in the QuEChERS method.

Q5: How can I minimize matrix effects in my analysis?

A5: To minimize matrix effects, a thorough clean-up of the extract is the first step. Additionally, using matrix-matched calibration standards is a crucial practice. This involves preparing your calibration standards in a blank extract of a similar, this compound-free clay soil. The use of an isotopically labeled internal standard for this compound, if available, is the most effective way to compensate for both extraction variability and matrix effects.

Data Presentation

The following tables summarize typical recovery data for triazine herbicides from soil using different extraction methods. Please note that this data is for compounds structurally similar to this compound, and method validation for this compound is essential.

Table 1: Comparison of Extraction Methods for Triazine Herbicides in Soil

Extraction Method Compound Soil Type Solvent Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERSTerbuthylazineNot SpecifiedAcetonitrile81 - 92<15[1]
Microwave-Assisted Extraction (MAE)TerbuthylazineHumic SoilMethanol>80Not Specified[2][3]
Ultrasonic-Assisted Extraction (UAE)TerbuthylazineNot SpecifiedWater:Methanol~100<13

Note: The data for UAE is generalized from studies on multiclass herbicides including terbuthylazine.

Experimental Protocols

The following are detailed, generalized methodologies for the extraction of this compound from clay soils based on established protocols for related triazine herbicides. It is crucial to validate these methods for this compound in your specific soil matrix.

Protocol 1: Modified QuEChERS Extraction
  • Sample Preparation:

    • Air-dry the clay soil sample at room temperature.

    • Grind and sieve the sample through a 2 mm sieve to ensure homogeneity.

  • Hydration (for dry soils):

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water, vortex for 1 minute, and let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the contents of a buffered QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Analysis:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation:

    • Prepare the clay soil sample as described in Protocol 1 (air-dry, grind, and sieve).

  • Extraction:

    • Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 10 mL of a suitable solvent mixture (e.g., acetonitrile or acetone:ethyl acetate, 1:1 v/v).

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.

  • Separation:

    • Centrifuge the tube at ≥3000 rcf for 10 minutes to separate the soil particles from the solvent.

  • Extract Collection and Clean-up:

    • Carefully decant the supernatant into a clean tube.

    • The extract can be further cleaned using d-SPE as described in Protocol 1 (steps 4 and 5).

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Sample Preparation:

    • Prepare the clay soil sample as described in Protocol 1 (air-dry, grind, and sieve).

  • Extraction:

    • Weigh 2-5 g of the prepared soil into a microwave extraction vessel.

    • Add 20-30 mL of a suitable solvent (e.g., methanol or a mixture of acetone:hexane 1:1 v/v).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction program (e.g., ramp to 100-115°C over 5-10 minutes and hold for 10-15 minutes). Consult your instrument's manual for safe operation.

  • Extract Collection and Clean-up:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove soil particles.

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), depending on the purity and the analytical method.

Visualizations

Experimental_Workflow_QuEChERS cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis start Clay Soil Sample homogenize Grind & Sieve (2mm) start->homogenize weigh Weigh 10g homogenize->weigh hydrate Hydrate with 10mL Water (30 min) weigh->hydrate add_acn Add 10mL Acetonitrile add_salts Add QuEChERS Salts add_acn->add_salts shake Shake (1 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake->centrifuge1 transfer Transfer 1mL Supernatant centrifuge1->transfer Supernatant add_dspe Add d-SPE Sorbents (MgSO4, PSA, C18) transfer->add_dspe vortex Vortex (30s) add_dspe->vortex centrifuge2 Centrifuge (high speed, 2 min) vortex->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter Purified Extract analysis LC-MS/MS or GC-MS Analysis filter->analysis Troubleshooting_Logic start Start: Low this compound Recovery cause1 Strong Adsorption? start->cause1 cause2 Inefficient Method? cause1->cause2 No solution1a Optimize Solvents cause1->solution1a Yes cause3 Matrix Effects? cause2->cause3 No solution2a Switch to QuEChERS/UAE/MAE cause2->solution2a Yes solution3a Implement d-SPE/SPE Cleanup cause3->solution3a Yes end Improved Recovery & Analysis cause3->end No solution1b Adjust pH solution1a->solution1b solution1c Use UAE/MAE solution1b->solution1c solution1c->end solution2b Optimize Method Parameters solution2a->solution2b solution2b->end solution3b Use Matrix-Matched Standards solution3a->solution3b solution3b->end

References

Technical Support Center: Optimizing HPLC Separation of Sebuthylazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Sebuthylazine and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its metabolites.

1. Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram shows significant peak tailing for this compound and its metabolites. What are the potential causes and how can I fix it?

  • Answer: Peak tailing for basic compounds like triazines is often due to interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1] Here are the common causes and solutions:

    Potential Cause Solution
    Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.5 with an acidic modifier (e.g., formic acid, acetic acid) to protonate the silanol groups and reduce interaction.[1] Alternatively, switch to a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase to minimize available silanol groups.[1]
    Sample Overload Reduce the mass of the sample injected onto the column.[1]
    Inappropriate Mobile Phase pH Adjust the pH to ensure consistent ionization of the analytes. A pH around 3-4 is often effective for triazines.[1]
    Column Contamination Wash the column with a strong solvent to remove contaminants.
  • Question: I am observing peak fronting. What could be the reason?

  • Answer: Peak fronting can be caused by high sample concentration, poor sample solubility in the mobile phase, or column collapse.[1] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase and consider reducing the sample concentration.

2. Poor Resolution

  • Question: I am unable to separate this compound from one of its key metabolites. How can I improve the resolution?

  • Answer: Improving resolution often involves adjusting the mobile phase strength or changing the stationary phase.

    Potential Cause Solution
    High Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention times and improve separation. Implementing a shallower gradient can also enhance the resolution of closely eluting peaks.[1]
    Insufficient Stationary Phase Selectivity Experiment with a different stationary phase chemistry, such as a phenyl-hexyl or cyano column, to alter the selectivity and potentially change the elution order.[1]
    Low Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and improve efficiency.[2]
    Elevated Temperature Increasing the column temperature can improve efficiency and reduce analysis time, but it may also alter selectivity.[3]

3. Fluctuating Retention Times

  • Question: The retention times for my analytes are drifting between injections. What should I check?

  • Answer: Retention time shifts can indicate issues with the mobile phase, column equilibration, or the pump system.[4]

    Potential Cause Solution
    Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared consistently for each run. Use a buffer to maintain a stable pH.
    Inadequate Column Equilibration Equilibrate the column with the initial mobile phase for a sufficient time before each injection, typically at least 10 column volumes.[1]
    Pump Malfunction Check the HPLC pump for leaks, air bubbles, or inconsistent flow rates. Degas the mobile phase and purge the pump.[4]
    Column Degradation Over time, the stationary phase can degrade. If other solutions fail, consider replacing the column.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation problems.

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes retention_time Retention Time Drift? resolution->retention_time No adjust_mobile_phase Adjust Mobile Phase Strength resolution->adjust_mobile_phase Yes change_stationary_phase Try Different Stationary Phase resolution->change_stationary_phase optimize_gradient Optimize Gradient Program resolution->optimize_gradient check_mobile_phase_prep Verify Mobile Phase Prep retention_time->check_mobile_phase_prep Yes check_equilibration Ensure Proper Equilibration retention_time->check_equilibration check_pump Inspect Pump and Connections retention_time->check_pump check_ph Adjust Mobile Phase pH (2.5-3.5) tailing->check_ph change_column Use End-capped Column tailing->change_column reduce_conc Reduce Sample Concentration tailing->reduce_conc fronting->reduce_conc check_solubility Verify Sample Solubility fronting->check_solubility

Caption: A logical workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

1. General Method Development

  • Question: What is a good starting point for developing an HPLC method for this compound and its metabolites?

  • Answer: A reversed-phase C18 column is the most common choice for separating triazine herbicides.[1] A gradient elution with a mobile phase consisting of water (acidified with formic or acetic acid to a pH of 3-4) and acetonitrile or methanol (B129727) is a robust starting point.[1] Detection is typically performed using a UV detector at around 220-230 nm.[5][6]

  • Question: What are the common metabolites of this compound I should expect to see?

  • Answer: The primary metabolic pathways for triazines like this compound are dealkylation and hydroxylation. You can expect to find metabolites such as desethylsebutylazine.[7] The polarity of these metabolites will differ from the parent compound, affecting their retention time. Hydroxylated metabolites are generally more polar and will elute earlier in reversed-phase HPLC, while dealkylated metabolites may be more or less polar depending on the specific alkyl group removed.

2. Sample Preparation

  • Question: What are the recommended sample preparation techniques for analyzing this compound in complex matrices like soil or water?

  • Answer: Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of triazines from environmental samples.[8] For soil samples, an initial extraction with an organic solvent may be necessary before SPE. Filtering all samples before injection is crucial to prevent clogging of the HPLC system.[9]

3. Column Care

  • Question: How can I extend the lifetime of my HPLC column when analyzing triazines?

  • Answer: To prolong column life, always use a guard column to protect the analytical column from strongly retained or particulate matter. Ensure your mobile phase is filtered and degassed. After a sequence of analyses, flush the column with a strong solvent to remove any adsorbed compounds. Storing the column in an appropriate solvent, as recommended by the manufacturer, is also essential.

Experimental Protocol: HPLC-UV Analysis of this compound and its Metabolites

This protocol provides a general procedure for the separation of this compound and its metabolites. Optimization may be required based on the specific sample matrix and available instrumentation.

1. Materials and Reagents

  • Sebutylazine analytical standard

  • Metabolite standards (e.g., desethylsebutylazine)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or acetic acid)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]

  • Data acquisition and processing software

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Degas both mobile phases before use.

4. Standard Solution Preparation

  • Prepare individual stock solutions of this compound and its metabolites in methanol at a concentration of 1000 µg/mL.[5]

  • Prepare working standard solutions by diluting the stock solutions with the initial mobile phase composition.

5. HPLC Conditions

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm[5]

6. Analysis Procedure

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure no carryover.

  • Inject the standard solutions to determine the retention times and peak shapes of the analytes.

  • Inject the prepared samples.

  • After the analytical run, flush the column with a high percentage of organic solvent before storage.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the HPLC analysis of this compound and its metabolites.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (e.g., SPE) injection Sample/Standard Injection sample_prep->injection standard_prep Standard Preparation standard_prep->injection mobile_phase_prep Mobile Phase Preparation equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification & Reporting peak_integration->quantification

Caption: A general workflow for HPLC analysis of this compound.

Data Presentation: Example Chromatographic Data

The following table provides an example of expected retention times for this compound and a common metabolite under typical reversed-phase HPLC conditions. Note that actual retention times will vary depending on the specific method parameters.

Compound Expected Retention Time (min) Relative Polarity
Hydroxylated Metabolite5 - 8More Polar
Desethylsebutylazine9 - 12Similar to Parent
This compound13 - 16Less Polar

References

Troubleshooting poor peak shape in Sebuthylazine gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of Sebuthylazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems with peak shape in this compound gas chromatography.

FAQ 1: Why is my this compound peak tailing?

Peak tailing, where the peak's trailing edge is drawn out, can compromise resolution and lead to inaccurate quantification.[1][2] This is a common issue when analyzing polar compounds like triazine herbicides.[3]

Potential Causes and Solutions:

  • Active Sites in the System: this compound, being a basic compound, can interact with active silanol (B1196071) groups in the GC inlet liner or on the column itself.[4]

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and septum to prevent the buildup of active sites. Trimming a small portion (10-20 cm) from the front of the column can also remove accumulated non-volatile residues and active sites.[2][4]

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume and lead to peak tailing.[1][4]

    • Solution: Ensure the column is cut cleanly and squarely and installed at the correct height in the inlet, following the instrument manufacturer's guidelines.[4]

  • Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.[1][3]

    • Solution: Implement a regular column bake-out procedure. If contamination is severe, trimming the front of the column is recommended.[2]

  • Low Carrier Gas Flow Rate: Insufficient carrier gas flow can lead to peak broadening and tailing.

    • Solution: Verify and optimize the carrier gas flow rate for your column dimensions.

  • Inappropriate Temperature: If the injection port temperature is too low, the sample may not vaporize efficiently, leading to tailing.[3]

    • Solution: Ensure the injector temperature is appropriate for the volatility of this compound.

FAQ 2: What causes my this compound peak to show fronting?

Peak fronting, the inverse of tailing, results in a leading edge that is less steep than the trailing edge.

Potential Causes and Solutions:

  • Column Overload: Injecting too much sample onto the column is a primary cause of peak fronting.[5][6]

    • Solution: Reduce the injection volume, dilute the sample, or increase the split ratio to decrease the amount of analyte introduced onto the column.[5][6]

  • Incompatible Solvent: If the sample solvent is not compatible with the stationary phase, it can cause peak distortion.

    • Solution: Choose a solvent that is compatible with your GC column's stationary phase.

  • Improper Column Installation: Similar to peak tailing, incorrect column installation can also contribute to fronting.[5]

    • Solution: Re-install the column, ensuring it is positioned correctly in the inlet.[5]

FAQ 3: Why is my this compound peak splitting?

Split peaks appear as two or more peaks for a single compound and are often related to the injection process.[7]

Potential Causes and Solutions:

  • Poor Injection Technique: For manual injections, a slow or hesitant injection can introduce the sample in a non-uniform manner, causing peak splitting.[7]

    • Solution: Use an autosampler for consistent and reproducible injections. If using manual injection, ensure a smooth and rapid injection technique.[7]

  • Inlet Issues: A dirty or contaminated inlet liner can cause the sample to be introduced onto the column in a non-homogenous band.[8]

    • Solution: Perform regular inlet maintenance, including replacing the liner and septum.[7]

  • Solvent Mismatch in Splitless Injection: Using a sample solvent that is significantly different in polarity or boiling point from the analytes can cause peak splitting in splitless injections.[7]

    • Solution: Use a single, appropriate solvent for sample dissolution and injection. A retention gap can also help mitigate this issue.[7]

  • Improper Column Installation: An incorrectly installed column can lead to a disturbed flow path and split peaks.[7][8]

    • Solution: Verify the column is installed at the correct depth in the injector.[7]

Quantitative Data Summary

The following table summarizes typical gas chromatography parameters for the analysis of this compound and other triazine herbicides.

ParameterValueReference
Column
Stationary PhaseOPTIMA 5 (5% Phenyl - 95% Methylpolysiloxane)[9]
DB-Wax[10]
Length30 m[10]
Internal Diameter0.32 mm[10]
Film Thickness0.25 µm[10]
Temperatures
Injector220 °C[10]
Detector (MSD)300 °C[9]
Oven Program60 °C (1 min) to 180 °C at 20 °C/min, then to 220 °C at 4 °C/min[9]
Isothermal at 210 °C for 20 min[10]
Carrier Gas
GasHelium[9][10]
Flow Rate0.8 mL/min (constant flow)[9]
1.0 mL/min (constant flow)[10]
Injection
Volume1 µL[9]
ModeSplit[9][10]
Split Ratio1:5[10]
Detection
DetectorMass Spectrometer (MSD)[9]
Mass Spectrometer (MS)[10]

Experimental Protocols

Sample Preparation for Water and Soil Samples

A general workflow for the analysis of triazine herbicides like this compound in environmental samples involves extraction, cleanup, and subsequent GC-MS analysis.[11]

  • Extraction:

    • Water Samples: Solid-phase extraction (SPE) is a common technique for extracting triazines from water.

    • Soil Samples: Ultrasonic extraction with an appropriate solvent can be used to extract triazines from soil.

  • Cleanup: The extracted samples may require a cleanup step to remove interfering matrix components. This can be achieved using techniques like solid-phase extraction.

  • Analysis: The final extract is then analyzed by GC-MS.

GC-MS Analysis of this compound
  • Instrument Setup: Set up the gas chromatograph and mass spectrometer according to the parameters outlined in the Quantitative Data Summary table.

  • Calibration: Prepare a series of calibration standards of this compound in a suitable solvent. Inject these standards to generate a calibration curve.

  • Sample Injection: Inject the prepared sample extracts into the GC-MS system.

  • Data Acquisition and Analysis: Acquire the chromatograms and mass spectra. Identify and quantify this compound based on its retention time and characteristic mass fragments.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape_Troubleshooting cluster_all_peaks System-Wide Issues cluster_specific_peaks Analyte-Specific Issues start Poor this compound Peak Shape (Tailing, Fronting, or Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_column_install Check Column Installation (Position and Cut) check_inlet Inspect Inlet Liner and Septum (Contamination, Debris) check_column_install->check_inlet check_leaks Check for System Leaks check_inlet->check_leaks check_overload Is the peak fronting? overload_yes Yes check_overload->overload_yes Yes check_activity Is the peak tailing? check_overload->check_activity No reduce_concentration Reduce Sample Concentration or Increase Split Ratio activity_yes Yes check_activity->activity_yes Yes check_injection Is the peak splitting? check_activity->check_injection No use_deactivated_liner Use Deactivated Liner activity_yes->use_deactivated_liner trim_column Trim Front of Column use_deactivated_liner->trim_column injection_yes Yes check_injection->injection_yes Yes review_injection Review Injection Technique (Use Autosampler if possible)

Caption: Troubleshooting logic for poor this compound peak shape.

Signaling Pathway of Peak Tailing

PeakTailing_Pathway cause1 Active Sites in System (Silanol Groups) intermediate Secondary Interactions with this compound cause1->intermediate cause2 Column Contamination cause2->intermediate cause3 Improper Column Installation effect Delayed Elution of a Portion of Analyte Molecules cause3->effect intermediate->effect result Peak Tailing effect->result

Caption: Causes and mechanism of peak tailing in GC.

References

Technical Support Center: Minimizing Sebuthylazine Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of samples containing Sebuthylazine to minimize degradation and ensure sample integrity for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a synthetic herbicide belonging to the chlorotriazine class.[1] Degradation of this compound in a sample can lead to inaccurate quantification of the parent compound, potentially compromising experimental results and regulatory compliance assessments.

Q2: What are the primary pathways of this compound degradation?

A2: The primary degradation pathways for triazine herbicides like this compound are hydrolysis and N-dealkylation.[2][3] Hydrolysis involves the replacement of the chlorine atom on the triazine ring with a hydroxyl group, forming hydroxy-sebuthylazine. N-dealkylation is the removal of the ethyl or sec-butyl group from the side chains.[2] Microbial activity is a significant driver of these degradation processes in environmental samples.[2]

Q3: What are the major degradation products of this compound?

A3: A significant degradation product of this compound is this compound-desethyl (norsebutylazine), formed through the loss of the ethyl group.[2] Another expected degradation product, by analogy with other triazines, is hydroxy-sebuthylazine.

Q4: What are the ideal storage temperatures for samples containing this compound?

A4: For short-term storage (up to a few days), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is advisable to significantly slow down chemical and microbial degradation. As a general guideline for pesticides, storage temperatures between 40-90°F (4-32°C) are suggested to prevent chemical changes, but for analytical samples requiring preservation, colder temperatures are necessary.[4]

Q5: How does pH affect this compound stability?

A5: Triazine herbicides are generally most stable in neutral or weakly acidic to weakly alkaline media. Hydrolysis is catalyzed by acidic or alkaline conditions.[5] Therefore, maintaining the sample pH close to neutral (pH 7) is recommended.

Q6: Should I protect my samples from light?

A6: While terbuthylazine, a similar triazine, is reported to be stable to aqueous photolysis, it is a general best practice to store analytical samples in amber glass containers or in the dark to prevent any potential photodegradation.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Sample degradation due to improper storage temperature.Ensure samples are stored at ≤ 4°C for short-term and ≤ -20°C for long-term storage.
Sample degradation due to extreme pH.Measure the pH of the sample upon collection. If necessary, adjust to a neutral pH using appropriate buffers, ensuring the buffer does not interfere with the analysis.
Microbial degradation.For non-biological assays, consider filtering the sample (e.g., through a 0.22 µm filter) before storage to remove microorganisms. For soil samples, freezing is the most effective way to inhibit microbial activity.
Presence of unexpected peaks in chromatogram Formation of degradation products.Analyze for expected degradation products like this compound-desethyl and hydroxy-sebuthylazine to confirm degradation. Use analytical techniques like LC-MS/MS for positive identification.[2]
Inconsistent results between replicate samples Non-homogeneity of the sample.Thoroughly mix the sample before taking an aliquot for analysis.
Variable storage conditions between replicates.Ensure all replicate samples are stored under identical conditions (temperature, light exposure, container type).

Data on Triazine Herbicide Stability

Since specific quantitative stability data for this compound is limited, the following tables summarize stability data for Terbuthylazine, a structurally similar triazine herbicide, which can serve as a valuable proxy.

Table 1: Half-life of Terbuthylazine in Different Water Matrices

Water TypeConditionHalf-life (days)
SeawaterLight76
SeawaterDark114
River waterLight331
River waterDark263
GroundwaterLight>100
GroundwaterDark366

Data from a study on the persistence of s-triazine herbicides. The original study should be consulted for detailed experimental conditions.

Experimental Protocols

Protocol for Sample Collection and Handling
  • Sample Collection:

    • Collect water samples in pre-cleaned amber glass bottles to minimize light exposure.[6]

    • For soil samples, use pre-cleaned glass jars with PTFE-lined caps.

    • When sampling from a tap, allow the water to run for 2-5 minutes to flush the system before collecting the sample.[6]

  • Initial Processing:

    • If the sample is not to be analyzed immediately, place it on ice or in a cooler at approximately 4°C.

    • For water samples, measure and record the pH. If necessary, adjust to neutral pH (around 7) using a suitable buffer that will not interfere with the final analysis.

  • Storage:

    • Short-term (up to 7 days): Store the samples in a refrigerator at 4°C.

    • Long-term (beyond 7 days): Store the samples in a freezer at -20°C or lower.

Protocol for a this compound Stability Study
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare spiking solutions by diluting the stock solution.

  • Sample Fortification:

    • Collect a bulk sample of the matrix of interest (e.g., deionized water, river water, soil extract).

    • Fortify the matrix with a known concentration of this compound.

    • Prepare multiple replicate samples for each storage condition to be tested.

  • Storage Conditions:

    • Store the fortified samples under a minimum of three different temperature conditions:

      • Refrigerated (e.g., 4°C)

      • Frozen (e.g., -20°C)

      • Room temperature (e.g., 25°C - as a stress condition)

    • For each temperature, store a set of samples in the dark (wrapped in aluminum foil or in an amber container) and another set exposed to ambient light.

  • Time Points:

    • Analyze a set of samples at time zero (immediately after fortification).

    • Analyze samples at regular intervals (e.g., 1, 3, 7, 14, 30, and 60 days).

  • Sample Analysis:

    • At each time point, extract this compound from the samples using an appropriate method (e.g., Solid Phase Extraction for water, QuEChERS for soil).

    • Analyze the extracts using a validated analytical method, such as GC-MS or LC-MS/MS, to quantify the concentration of this compound and its potential degradation products.[2][7]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero concentration.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) under each storage condition.

Visualizations

Sebutylazine Degradation Pathways This compound Sebutylazine (C9H16ClN5) Hydrolysis Hydrolysis (+H2O, -HCl) This compound->Hydrolysis Abiotic/Biotic N_Dealkylation N-Dealkylation This compound->N_Dealkylation Biotic Hydroxy_this compound Hydroxy-sebuthylazine (C9H17N5O) Hydrolysis->Hydroxy_this compound Sebuthylazine_desethyl Sebutylazine-desethyl (C7H12ClN5) N_Dealkylation->Sebuthylazine_desethyl Microbial_Degradation Microbial Degradation Microbial_Degradation->Hydrolysis Microbial_Degradation->N_Dealkylation Recommended Sample Storage Workflow Start Sample Collection (Amber Glass) Immediate_Analysis Immediate Analysis? Start->Immediate_Analysis Short_Term Short-Term Storage (≤ 7 days) Immediate_Analysis->Short_Term No Analysis Analysis (e.g., LC-MS/MS) Immediate_Analysis->Analysis Yes Store_Fridge Store at 4°C in the dark Short_Term->Store_Fridge Yes Store_Freezer Store at -20°C in the dark Short_Term->Store_Freezer No (Long-Term) Store_Fridge->Analysis Store_Freezer->Analysis

References

Addressing Sebuthylazine cross-reactivity in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sebuthylazine Immunoassays

This technical support center provides guidance and troubleshooting for immunoassays designed to detect triazine herbicides, with a specific focus on addressing the cross-reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in triazine immunoassays?

Sebutylazine is a chlorotriazine herbicide used for pre-emergence weed control.[1][2] Its chemical structure is similar to other widely used triazine herbicides, such as atrazine (B1667683) and simazine (B1681756). This structural similarity can lead to cross-reactivity in immunoassays, where antibodies designed to detect one triazine may also bind to this compound, potentially leading to inaccurate results.

Q2: What is cross-reactivity in the context of an immunoassay?

Cross-reactivity refers to the ability of antibodies to bind to substances other than the target analyte. In the case of triazine immunoassays, antibodies developed for atrazine, for example, may also recognize and bind to this compound and other structurally related triazine herbicides. This can result in a false-positive signal or an overestimation of the target analyte's concentration.

Q3: How can I determine if my immunoassay is affected by this compound cross-reactivity?

The first step is to review the technical datasheet provided by the immunoassay kit manufacturer. This document should provide a cross-reactivity table that lists the percentage of reactivity of the assay with various related compounds, including potentially this compound. If this compound is not listed, you may need to perform your own cross-reactivity testing by spiking known concentrations of this compound into your samples and observing the response.

Q4: What are the known metabolites of this compound and can they also cross-react?

Known environmental transformation products of this compound include atrazine-desisopropyl and desethylsebutylazine.[1][3] Like the parent compound, these metabolites may also exhibit cross-reactivity in triazine immunoassays due to the preservation of the core triazine structure. The extent of their cross-reactivity will depend on the specific antibodies used in the assay.

Data Presentation: this compound Cross-Reactivity in Atrazine Immunoassays

The following table summarizes publicly available data on the cross-reactivity of this compound in commercial atrazine enzyme-linked immunosorbent assays (ELISAs).

Immunoassay KitTarget AnalyteThis compound Cross-Reactivity (%)Reference
Commercial Atrazine ELISA Kit (Example 1)Atrazine0.33
Commercial Atrazine ELISA Kit (Example 2)Atrazine1.0
Research-based Simazine ImmunoassaySimazine6.4 (for Terbuthylazine)

Note: The cross-reactivity of terbuthylazine, a structurally similar triazine, is included for context as direct cross-reactivity data for this compound in a simazine immunoassay was not available.

Experimental Protocols

Protocol: Competitive ELISA for Triazine Herbicide Detection

This protocol provides a general framework for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the concentration of a triazine herbicide in a sample. This can be adapted for assessing this compound cross-reactivity.

Materials:

  • Microtiter plate pre-coated with antibodies specific to the target triazine (e.g., atrazine)

  • Sebutylazine standard of known concentration

  • Target triazine standard (e.g., atrazine)

  • Enzyme-conjugated triazine (tracer)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Sample diluent

  • Microplate reader

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of standards of the target triazine and this compound in the sample diluent. A typical concentration range for the target analyte might be from 0.05 to 5 ng/mL.

    • Dilute unknown samples as necessary with the sample diluent.

  • Competitive Reaction:

    • Add 50 µL of the standards, controls, or samples to the appropriate wells of the antibody-coated microtiter plate.

    • Add 50 µL of the enzyme-conjugated triazine (tracer) to each well.

    • Incubate the plate for 60 minutes at room temperature on a microplate shaker.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the wells 3-4 times with 300 µL of wash buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Substrate Incubation:

    • Add 100 µL of the substrate solution to each well.

    • Incubate the plate for 20-30 minutes at room temperature in the dark.

  • Stopping the Reaction:

    • Add 100 µL of the stop solution to each well. The color in the wells will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the target triazine standards.

    • Determine the concentration of the target triazine in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percent cross-reactivity of this compound using the following formula: % Cross-Reactivity = (Concentration of target triazine at 50% inhibition / Concentration of this compound at 50% inhibition) x 100

Mandatory Visualizations

Competitive_Immunoassay_Principle Ab Antibody Ab1 Antibody Target Target Analyte This compound Sebutylazine (Cross-reactant) Tracer Enzyme-conjugated Analyte (Tracer) Tracer2 Bound Tracer Target1 Target Target1->Ab1 Tracer1 Tracer Tracer1->Ab1 Sebuthylazine1 Sebutylazine Sebuthylazine1->Ab1 Substrate Substrate Product Colored Product (Signal) Substrate->Product Tracer2->Substrate Enzyme action

Caption: Principle of a competitive immunoassay for triazine detection.

Troubleshooting_Workflow start Unexpected Positive Result in Triazine Immunoassay q1 Is this compound or a related triazine potentially present in the sample? start->q1 step2 Review kit datasheet for This compound cross-reactivity data. q1->step2 Yes step5 Investigate other potential sources of interference or assay error. q1->step5 No a1_yes Yes a1_no No q2 Is cross-reactivity data available and significant? step2->q2 step3a Result is likely a true positive due to cross-reactivity. q2->step3a Yes step3b Perform cross-reactivity experiment by spiking this compound. q2->step3b No a2_yes Yes a2_no No step4 Confirm results with a confirmatory method (e.g., LC-MS/MS). step3a->step4 q3 Does this compound show cross-reactivity? step3b->q3 q3->step3a Yes q3->step5 No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for unexpected positive results.

Troubleshooting Guide

Issue 1: Higher-than-expected results in an atrazine or simazine immunoassay.

  • Possible Cause: Cross-reactivity with this compound or other related triazines present in the sample.

  • Troubleshooting Steps:

    • Consult the Kit Datasheet: Check the cross-reactivity table for this compound.

    • Sample History: Determine if this compound or other triazines could have been applied to the area from which the sample was taken.

    • Confirmation Analysis: Use a confirmatory analytical method with higher specificity, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to identify and quantify the specific triazines present.

    • Use a More Specific Assay: If this compound interference is a persistent issue, consider using an immunoassay with lower cross-reactivity to this compound, if available.

Issue 2: Inconsistent results between replicate samples.

  • Possible Cause: This is often due to procedural errors rather than cross-reactivity.

  • Troubleshooting Steps:

    • Pipetting Technique: Ensure accurate and consistent pipetting of samples, standards, and reagents. Use calibrated pipettes.

    • Washing Steps: Ensure thorough and consistent washing of all wells to remove unbound reagents. Inadequate washing can lead to high background signals and variability.

    • Plate Shaking: Use a microplate shaker during incubations to ensure uniform mixing.

    • Temperature Control: Ensure that all reagents and samples are at room temperature before starting the assay, and maintain a consistent temperature during incubations.

Issue 3: Low signal or no signal across the plate.

  • Possible Cause: Problems with reagents or the experimental procedure.

  • Troubleshooting Steps:

    • Reagent Integrity: Check the expiration dates of all reagents. Ensure they have been stored correctly.

    • Procedure Review: Carefully review the entire assay procedure to ensure no steps were missed or performed incorrectly.

    • Tracer Activity: The enzyme-conjugated tracer may have lost activity. Consider using a fresh vial.

    • Substrate and Stop Solution: Ensure the substrate has not been exposed to light and that the stop solution is correctly prepared.

References

Technical Support Center: Optimization of Sebuthylazine Spray Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to optimize the spray application of Sebuthylazine for maximum efficacy in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Poor Weed Control After this compound Application

  • Question: Why am I observing limited or no efficacy after applying this compound?

  • Possible Causes & Solutions:

    • Incorrect Application Timing: this compound, a triazine herbicide, is most effective when applied pre-emergence or to very young, actively growing weeds.[1] Applying to mature or stressed weeds can significantly reduce efficacy.

      • Solution: Apply this compound to the soil before weed emergence or during the very early stages of weed growth. Avoid application when weeds are under stress from drought or temperature extremes.[2]

    • Insufficient Herbicide Activation: Soil-applied herbicides like this compound require moisture to move into the weed root zone for absorption.

      • Solution: Efficacy is optimized when rainfall or irrigation of 0.5 to 1 inch occurs within two weeks of application.[1][2] If no rain is forecast, consider a light irrigation to activate the herbicide.

    • Inadequate Spray Coverage: For any post-emergence activity, poor coverage of the target weeds can lead to reduced control.

      • Solution: Ensure proper boom height and nozzle spacing to achieve uniform spray distribution. For post-emergence applications, the spray should ideally target weeds that are taller than the crop to minimize crop interception.

    • Herbicide Resistance: Continuous use of a single herbicide mode of action can lead to the development of resistant weed biotypes.[3][4]

      • Solution: Rotate herbicides with different modes of action and incorporate integrated weed management practices.

Issue 2: Inconsistent Weed Control Across the Experimental Plot

  • Question: What could be causing variable this compound efficacy within the same application area?

  • Possible Causes & Solutions:

    • Uneven Spray Application: Improperly calibrated or malfunctioning spray equipment can lead to uneven distribution of the herbicide.

      • Solution: Regularly calibrate your sprayer to ensure the correct application rate.[5] Check for clogged nozzles and ensure a consistent spray pattern. Using GPS systems or foam markers can help prevent overlaps and gaps in application.[1]

    • Variable Soil Characteristics: Soil texture and organic matter content can influence the availability and movement of this compound in the soil.

      • Solution: Conduct a soil analysis of your experimental plots to identify significant variations. You may need to adjust application rates for different soil zones, though this is more common in large-scale agriculture than in small plot research.

Issue 3: Evidence of Off-Target Herbicide Movement (Drift)

  • Question: How can I minimize the risk of this compound affecting non-target plants in adjacent plots?

  • Possible Causes & Solutions:

    • Small Droplet Size: Fine spray droplets are more susceptible to being carried by wind to unintended areas.[6][7]

      • Solution: Select nozzles and pressures that produce a medium to coarse droplet size.[8][9] Air-induction nozzles are specifically designed to reduce drift.[10]

    • Windy Conditions: Applying herbicides in windy conditions significantly increases the risk of drift.[11]

      • Solution: Avoid spraying when wind speeds are high. Always spray when the wind is blowing away from sensitive areas.[11]

    • High Boom Height: The higher the boom, the more time spray droplets have to be influenced by wind.

      • Solution: Keep the boom as low as possible while still maintaining a uniform spray pattern. A common recommendation is to position the boom about 30 cm above the target weed.[12]

Frequently Asked Questions (FAQs)

Application Parameters

  • Q1: What is the optimal droplet size for this compound application?

    • A1: For soil-applied, pre-emergence herbicides like this compound, a Coarse to Very Coarse droplet size (300-400+ microns) is generally recommended to minimize drift.[13][14] For any post-emergence application, a Medium to Coarse droplet size may provide better coverage.[8]

  • Q2: Which type of spray nozzle is best for applying this compound?

    • A2: Flat-fan nozzles are commonly used for herbicide application.[12][13] For drift reduction, consider using low-pressure air-induced nozzles, which produce coarser droplets.[10][15]

  • Q3: What spray volume (gallons per acre or liters per hectare) should I use?

    • A3: For broadcast, soil-applied herbicides, a spray volume of 5 to 20 gallons per acre (GPA) is typical for ground applications.[16] Always refer to the specific product label for recommendations, as higher volumes (e.g., 15-20 GPA) can improve coverage in some situations.[8]

  • Q4: How does spray pressure affect this compound application?

    • A4: Spray pressure influences both the flow rate and the droplet size. Higher pressures generally result in finer droplets, which can increase drift.[15] Operating nozzles within their recommended pressure range is crucial for achieving the desired droplet size and pattern. For example, reducing pressure from 3 bar to 2 bar can significantly decrease drift without negatively impacting efficacy.[12]

Environmental Conditions

  • Q5: What is the ideal temperature range for applying this compound?

    • A5: For post-emergence applications, temperatures between 65°F and 85°F (approximately 18°C to 29°C) are generally ideal for herbicide uptake by actively growing weeds.[17] Applying during extreme heat or cold can reduce effectiveness.[11] For pre-emergence applications, the primary concern is ensuring the herbicide is activated by rainfall or irrigation.

  • Q6: How does humidity affect this compound efficacy?

    • A6: For post-emergence applications, low humidity can cause rapid evaporation of spray droplets, reducing the time for herbicide absorption.[11][17] High humidity can improve uptake.[18]

  • Q7: What is the rainfast period for this compound?

Adjuvants and Tank Mixing

  • Q8: Should I use an adjuvant with this compound?

    • A8: Adjuvants can improve the performance of herbicides by enhancing spreading, penetration, and uptake.[20] Common types include non-ionic surfactants (NIS), crop oil concentrates (COC), and methylated seed oils (MSO).[20] The specific this compound product label should be consulted for adjuvant recommendations.

  • Q9: Can I tank-mix this compound with other herbicides?

    • A9: Tank-mixing with other herbicides can broaden the spectrum of controlled weeds. However, it is crucial to perform a compatibility test (jar test) before mixing large quantities to ensure the products are physically compatible and do not form precipitates.[16]

Data Presentation

Table 1: Recommended Spray Nozzle and Droplet Size for this compound Application

Application TypeRecommended Nozzle TypeRecommended Droplet Size ClassificationDroplet Size (microns)Rationale
Pre-emergenceLow-Drift Flat Fan, Air-InductionCoarse to Very Coarse300 - 400+Minimizes off-target drift for soil application.[13][14]
Early Post-emergenceStandard Flat Fan, Air-InductionMedium to Coarse200 - 400Balances coverage on small weeds with drift management.[8]

Table 2: Influence of Environmental Factors on this compound Efficacy (Post-Emergence)

Environmental FactorOptimal ConditionsPotential Negative Impact of Sub-optimal ConditionsMitigation Strategy
Temperature18°C - 29°C (65°F - 85°F)Reduced uptake and translocation in cold or very hot conditions.[11][17]Apply during the recommended temperature range when weeds are actively growing.
Relative Humidity> 50%Rapid droplet evaporation and reduced absorption in low humidity.[2][17]Apply in the morning or evening when humidity is typically higher.
Wind Speed< 10 mph (16 km/h)Increased spray drift, leading to non-target damage and reduced efficacy.[11]Avoid spraying in windy conditions.
Rainfall(Post-application)Herbicide washed off leaves before adequate absorption.[19]Adhere to the product's recommended rainfast period.
Rainfall(Pre-emergence)Lack of activation if no rainfall within ~2 weeks.[1]Apply a light irrigation if no rain is forecast.

Experimental Protocols

Protocol 1: Determining Optimal Spray Parameters for this compound Efficacy

  • Objective: To determine the optimal combination of nozzle type, spray pressure, and water volume for maximizing this compound efficacy on a target weed species.

  • Materials:

    • Calibrated research sprayer with interchangeable nozzles (e.g., standard flat-fan, air-induction).[5]

    • Sebutylazine formulation.

    • Target weed species grown in uniform pots or designated field plots.

    • Water-sensitive spray cards.

  • Methodology:

    • Establish a factorial experiment with different levels of:

      • Nozzle Type (e.g., Standard Flat Fan vs. Air-Induction).

      • Spray Pressure (e.g., 2 bar vs. 3 bar).

      • Water Volume (e.g., 10 GPA vs. 20 GPA).

    • Place water-sensitive spray cards within the target area for each treatment combination to assess spray coverage and droplet density.

    • Apply this compound according to the experimental design. Include an untreated control group.

    • At 7, 14, and 21 days after treatment, visually assess weed control using a 0-100% scale (0 = no control, 100 = complete death).

    • Analyze the data to determine which combination of parameters provides the most effective and consistent weed control.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_application Application cluster_assessment Assessment cluster_analysis Analysis start Define Experimental Parameters (Nozzle, Pressure, Volume) calibrate Calibrate Sprayer start->calibrate setup Set up Experimental Plots with Target Weeds calibrate->setup cards Place Water-Sensitive Spray Cards setup->cards apply Apply this compound Treatments assess_coverage Analyze Spray Card Coverage apply->assess_coverage assess_efficacy Visually Assess Weed Control at Intervals (7, 14, 21 days) apply->assess_efficacy cards->apply analyze Statistical Analysis of Efficacy Data assess_coverage->analyze assess_efficacy->analyze end Determine Optimal Spray Parameters analyze->end

Caption: Experimental workflow for optimizing this compound spray parameters.

troubleshooting_workflow cluster_application Application Parameters cluster_environment Environmental Factors cluster_resistance Resistance start Poor this compound Efficacy Observed q_timing Was application timing correct (pre- or early post-emergence)? start->q_timing q_coverage Was spray coverage adequate? q_timing->q_coverage Yes solution Implement Corrective Actions: - Adjust application timing - Optimize nozzle/pressure for coverage - Recalibrate sprayer - Consider irrigation - Rotate herbicide modes of action q_timing->solution No q_calibration Was the sprayer calibrated correctly? q_coverage->q_calibration Yes q_coverage->solution No q_activation Was there sufficient rainfall/irrigation for activation? q_calibration->q_activation Yes q_calibration->solution No q_stress Were weeds under environmental stress? q_activation->q_stress Yes q_activation->solution No q_resistance Is herbicide resistance a possibility? q_stress->q_resistance No q_stress->solution Yes q_resistance->solution Yes

Caption: Troubleshooting workflow for poor this compound efficacy.

References

Technical Support Center: Reducing Sebuthylazine Leaching in Sandy Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating methods to mitigate the leaching of Sebuthylazine in sandy soil environments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which organic amendments reduce this compound leaching in sandy soils?

A1: The primary mechanism is adsorption . Sandy soils have low organic matter and a limited capacity to bind to herbicides like this compound. Organic amendments, such as biochar and compost, have a high surface area and a variety of functional groups that increase the soil's sorption capacity.[1] This increased adsorption reduces the amount of this compound dissolved in the soil water, thereby minimizing its downward movement (leaching).[1]

Q2: Which is more effective at reducing this compound leaching: biochar or compost?

A2: Both biochar and compost can effectively reduce herbicide leaching by increasing soil organic matter.[2] However, biochar generally exhibits a higher sorption capacity for many herbicides, including triazines like this compound, due to its porous structure and large surface area.[3][4][5] The effectiveness of each amendment can vary depending on the specific feedstock, production process (e.g., pyrolysis temperature for biochar), and application rate.[6]

Q3: How does the aging of biochar in soil affect its ability to adsorb this compound?

A3: The aging of biochar in soil can alter its surface properties and, consequently, its sorption capacity. Interestingly, for terbuthylazine (B1195847) (a closely related triazine herbicide), sorption has been observed to decrease as biochar ages in the soil.[3][4][5] This may be due to the blockage of pores or changes in surface chemistry over time.[3]

Q4: Can the application of organic amendments affect the degradation of this compound in the soil?

A4: Yes, the addition of organic amendments can influence the microbial communities in the soil, which are responsible for the biodegradation of herbicides. While increased sorption can reduce the bioavailability of this compound to microbes, potentially slowing degradation, the organic matter itself can stimulate microbial activity. The overall effect on degradation can be complex and depends on the specific amendment and soil conditions.[7]

Q5: What is the impact of this compound on non-target organisms in the soil?

A5: Herbicides like this compound can have unintended effects on non-target organisms, including soil microbes and invertebrates. These effects can alter soil ecosystem functions such as nutrient cycling.[7] The application of organic amendments can help mitigate some of these toxic effects by binding the herbicide and reducing its bioavailability.

Troubleshooting Guide for Leaching Experiments

This guide addresses common issues encountered during laboratory soil column leaching experiments for this compound.

Issue Potential Cause(s) Recommended Solution(s)
Higher than expected this compound concentration in leachate 1. Low organic matter in sandy soil: Insufficient binding sites for the herbicide.[8] 2. Preferential flow: Water and dissolved this compound are moving through macropores, bypassing the main soil matrix.[8] 3. Excessive water application: The volume or intensity of simulated rainfall exceeds the water-holding capacity of the soil column.[8]1. Amend the soil with biochar or compost to increase organic matter content. 2. Ensure uniform packing of the soil column to minimize macropores. Sieving the soil can help create a more homogenous structure.[8] 3. Apply water at a slower, more consistent rate to allow for equilibrium between the soil and water phases. Use a drip system or a porous plate for even distribution.[8]
Inconsistent results between replicate soil columns 1. Non-homogenous soil mixture: Variations in the distribution of sandy soil and any amendments. 2. Inconsistent column packing: Differences in bulk density and porosity between columns.[8] 3. Uneven water application: Leading to channeling in some columns but not others.[8]1. Thoroughly mix the soil and any amendments before packing the columns to ensure uniformity. 2. Develop and follow a standardized protocol for packing each column to the same bulk density.[8] 3. Use a calibrated irrigation system that delivers a consistent volume and rate of water to each column.[8]
Low recovery of this compound from the entire system (soil + leachate) 1. Degradation of this compound: Microbial or abiotic degradation may be occurring during the experiment. 2. Volatilization: Although less common for this compound, some loss to the atmosphere may occur. 3. Irreversible binding: Strong adsorption to the soil or amendment that is not extracted by the analytical method.1. Consider using radiolabeled this compound to trace its fate and accurately determine degradation rates.[9] 2. Conduct the experiment in a closed or semi-closed system to capture any volatile losses. 3. Use a more rigorous extraction method or multiple extraction steps to ensure complete recovery from the soil and amendment matrix.
Difficulty in quantifying this compound in leachate or soil extracts 1. Matrix interference: Other dissolved organic compounds from the soil or amendments interfering with the analytical method (e.g., HPLC, GC-MS). 2. Low concentration: The concentration of this compound in the samples is below the detection limit of the instrument.1. Use a solid-phase extraction (SPE) method to clean up the samples before analysis.[10] 2. Concentrate the samples before analysis or use a more sensitive analytical instrument.

Data Presentation

Table 1: Sorption Coefficients (Kd) of Terbuthylazine (a proxy for this compound) on Biochar

The sorption coefficient (Kd) indicates the extent to which a chemical is partitioned between the solid and solution phases. A higher Kd value signifies stronger sorption and lower potential for leaching. The data below is for terbuthylazine, a structurally similar triazine herbicide.

Biochar TypeAging StatusSorption Coefficient (Kd) (L/kg)Reference
Macadamia Nut BiocharFresh (BC-fr)595[3][4][5]
Macadamia Nut BiocharAged 1 year in soil (BC-1yr)312[3][4][5]
Macadamia Nut BiocharAged 2 years in soil (BC-2yr)221[3][4][5]

Experimental Protocols

Batch Sorption Experiment to Determine Kd

This protocol is to determine the sorption coefficient (Kd) of this compound on sandy soil amended with biochar or compost.

Batch_Sorption_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Prepare amended soil (e.g., 2% w/w biochar in sandy soil) Mix Mix soil and this compound solution in centrifuge tubes Soil_Prep->Mix Seb_Sol Prepare this compound solutions of varying concentrations Seb_Sol->Mix Equilibrate Equilibrate on a shaker (e.g., 24 hours) Mix->Equilibrate Centrifuge Centrifuge to separate solid and liquid phases Equilibrate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Analyze Analyze this compound concentration in supernatant (e.g., HPLC) Supernatant->Analyze Calculate Calculate sorbed concentration and determine Kd Analyze->Calculate

Caption: Workflow for a batch sorption experiment.

Methodology:

  • Preparation of Soil Mixture: Prepare a homogenous mixture of sandy soil with the desired amendment (e.g., 2% w/w biochar).

  • Preparation of this compound Solutions: Prepare a series of this compound solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2).

  • Equilibration: Add a known mass of the soil mixture to centrifuge tubes. Add a known volume of a this compound solution to each tube. Place the tubes on a shaker and allow them to equilibrate for a set period (e.g., 24 hours).

  • Separation: Centrifuge the tubes at a high speed to separate the soil from the solution.

  • Analysis: Carefully collect the supernatant and analyze the concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The amount of this compound sorbed to the soil is calculated by subtracting the concentration in the supernatant from the initial concentration. The Kd value is then calculated as the ratio of the sorbed concentration to the equilibrium concentration in the solution.

Soil Column Leaching Experiment

This protocol outlines a typical setup for a soil column leaching study to evaluate the mobility of this compound.[9][11]

Soil_Column_Workflow cluster_setup Column Setup cluster_application Application & Leaching cluster_analysis Sample Analysis Pack_Column Pack column with sandy soil or amended soil Saturate Saturate column from bottom to remove air Pack_Column->Saturate Equilibrate_Flow Allow column to drain to field capacity Saturate->Equilibrate_Flow Apply_Seb Apply this compound solution to the soil surface Equilibrate_Flow->Apply_Seb Simulate_Rain Apply simulated rainfall at a constant rate Apply_Seb->Simulate_Rain Collect_Leachate Collect leachate at regular intervals Simulate_Rain->Collect_Leachate Section_Column Section soil column post-leaching Simulate_Rain->Section_Column Analyze_Leachate Analyze this compound in leachate Collect_Leachate->Analyze_Leachate Extract_Analyze_Soil Extract and analyze Sebutylazine from soil sections Section_Column->Extract_Analyze_Soil

Caption: Experimental workflow for a soil column leaching study.

Methodology:

  • Column Packing: A glass or PVC column is packed with the prepared sandy soil or amended soil to a uniform bulk density. A glass wool plug is often placed at the bottom to retain the soil.[8][11]

  • Saturation: The column is slowly saturated with a background solution (e.g., 0.01 M CaCl2) from the bottom to displace air.[9]

  • Equilibration: The column is allowed to drain until gravitational flow ceases, reaching what is known as field capacity.[11]

  • Herbicide Application: A known concentration and volume of this compound solution is applied uniformly to the soil surface.[8]

  • Leaching: Simulated rainfall is applied to the top of the column at a constant rate.

  • Leachate Collection: The leachate that passes through the column is collected at regular time intervals.

  • Sample Analysis: The collected leachate fractions are analyzed for this compound concentration. After the leaching event, the soil column can be sectioned by depth, and the soil from each section can be extracted and analyzed to determine the final distribution of this compound in the soil profile.[9]

References

Overcoming solubility issues with Sebuthylazine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sebuthylazine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in organic solvents important?

A1: this compound is a chlorotriazine herbicide.[1] Understanding its solubility is critical for a wide range of experimental applications, including the preparation of stock solutions for biological assays, analytical standard preparation for chromatography (e.g., HPLC), and formulation development.[2] Proper dissolution ensures accurate and reproducible results in downstream applications.

Q2: In which organic solvents is this compound soluble?

A2: Specific quantitative solubility data for this compound is limited in publicly available literature. However, data for Terbuthylazine, a closely related triazine herbicide, provides a strong reference.[3][4] Terbuthylazine is reported to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] Its solubility is lower in ethanol (B145695) and very low in non-polar solvents like n-hexane.[3][4] The principle of "like dissolves like" suggests that this compound will be more soluble in polar organic solvents.[5]

Q3: What factors can influence the solubility of this compound?

A3: Several factors can affect the dissolution of this compound:

  • Solvent Polarity: The choice of solvent is critical. Polar organic solvents are generally more effective at dissolving triazine compounds than non-polar solvents.[5][6]

  • Temperature: For many compounds, solubility increases with temperature. Gently warming the solvent can aid dissolution. However, it is crucial to ensure the compound does not degrade at higher temperatures.[7]

  • Purity of this compound: Impurities in the compound can affect its solubility characteristics.

  • Water Content in Solvent: The presence of water in organic solvents can, in some cases, decrease the solubility of hydrophobic compounds. Using anhydrous solvents may be beneficial.[8]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, start by dissolving this compound in a suitable organic solvent of choice, such as DMSO or DMF.[4] To prevent potential degradation, it is good practice to purge the solvent with an inert gas like nitrogen or argon before adding the compound.[4] The solution should be stored properly, typically at -20°C, to maintain its stability.[4]

Quantitative Solubility Data

Note: The following data is for Terbuthylazine , a structural isomer of this compound. This information is provided as a strong proxy due to the limited availability of specific quantitative data for this compound.

Organic SolventSolubility (at 25 °C unless noted)
Dimethylformamide (DMF)~30 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[4]
Acetone41 g/L[3]
Ethanol~1 mg/mL[4], 14 g/L[3]
n-Octanol12 g/L[3]
Toluene1.04 g/100 mL[3]
n-Hexane0.36 g/L[3]

Troubleshooting Guide

Problem: My this compound powder is not dissolving in the chosen solvent.

This is a common issue that can often be resolved by following a systematic approach. The workflow below outlines the recommended troubleshooting steps.

G cluster_0 Troubleshooting Workflow: Poor Solubility start Issue: this compound not dissolving check_solvent 1. Verify Solvent Choice Is the solvent appropriate (e.g., DMSO, DMF)? start->check_solvent try_sonication 2. Apply Physical Agitation Try vortexing or sonicating the solution. check_solvent->try_sonication Yes reassess 5. Re-evaluate Experiment Is a lower concentration acceptable? Is a different solvent system possible? check_solvent->reassess No gentle_heat 3. Apply Gentle Heat Warm the solution (e.g., 30-40°C). Monitor for degradation. try_sonication->gentle_heat cosolvent 4. Consider a Co-Solvent Add a small amount of a stronger miscible solvent (e.g., DMSO). gentle_heat->cosolvent Still not dissolved success Problem Resolved gentle_heat->success Dissolved cosolvent->success Dissolved fail Consult Further Contact supplier's technical support. cosolvent->fail Still not dissolved reassess->fail

Caption: Logical workflow for troubleshooting this compound solubility issues.

Problem: My this compound solution appears cloudy or has formed a precipitate after storage.

  • Cause: This often occurs when a stock solution, typically prepared in a strong organic solvent like DMSO, is diluted into an aqueous buffer or media where the compound is less soluble. It can also be due to reaching the solubility limit or temperature changes.

  • Solution:

    • Re-dissolve: Try warming the solution gently and sonicating to see if the precipitate re-dissolves.

    • Dilution Strategy: When diluting into an aqueous solution, add the this compound stock solution dropwise while vortexing the aqueous buffer to facilitate rapid mixing and prevent localized high concentrations that lead to precipitation.

    • Lower Concentration: The final concentration in your aqueous medium may be above this compound's solubility limit. Consider working with a lower final concentration.

Experimental Protocols

Protocol: Determination of this compound Solubility by Isothermal Saturation

This protocol describes a standard method to determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.[2]

Objective: To accurately measure the maximum concentration of this compound that can be dissolved in a given solvent at a set temperature.

Materials:

  • Sebutylazine (solid)

  • High-purity organic solvent of choice

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Workflow Diagram:

G prep 1. Preparation Add excess this compound to a vial. add_solvent 2. Dissolution Add a known volume of solvent. prep->add_solvent equilibrate 3. Equilibration Incubate with shaking (e.g., 24-48h) at a constant temperature. add_solvent->equilibrate filter 4. Filtration Filter supernatant to remove undissolved solid. equilibrate->filter dilute 5. Dilution Dilute a known volume of the filtrate. filter->dilute analyze 6. Analysis Quantify concentration using HPLC. dilute->analyze

Caption: Experimental workflow for determining this compound solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent (pre-equilibrated to the target temperature) into the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (24 to 48 hours is typical) to ensure the solution reaches equilibrium.

  • Sample Collection and Filtration: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a chemically resistant syringe filter (e.g., PTFE) to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your pre-calibrated HPLC method.

  • Quantification: Analyze the diluted sample via HPLC to determine the precise concentration of this compound.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. It is recommended to perform the experiment in triplicate to ensure the results are accurate and reproducible.

References

Technical Support Center: Ensuring the Stability of Sebuthylazine Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of sebuthylazine analytical standards. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound analytical standards, providing potential causes and actionable solutions.

Question/Issue Potential Cause(s) Recommended Solution(s)
1. I see a gradual decrease in the main this compound peak area over a series of injections. What could be the cause? - Standard Instability in Solution: this compound may be degrading in the prepared analytical solution, especially if exposed to light or stored at room temperature for an extended period. - Adsorption: The analyte may be adsorbing to glass vials or other components of the analytical system.[1]- Prepare fresh analytical standards daily and store them in amber vials to protect from light. - Store stock solutions at recommended low temperatures (-20°C for long-term).[2] - Use silanized glass vials to minimize adsorption of basic compounds like this compound.
2. My this compound peak is tailing. How can I improve the peak shape? - Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based HPLC column can interact with the basic amine groups of this compound, causing peak tailing.[3][4] - Column Overload: Injecting too concentrated a sample can lead to peak distortion.[1] - Column Bed Deformation: A void at the column inlet or a blocked frit can cause poor peak shape for all analytes.[1] - Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase.[1]- Use a Buffer: Add a buffer to the mobile phase (e.g., ammonium (B1175870) formate (B1220265) with formic acid) to maintain a consistent pH and mask silanol interactions.[3] - Dilute the Sample: Reduce the concentration of the injected standard.[1] - Check the Column: If all peaks are tailing, consider replacing the column or using a guard column to protect the analytical column.[1][5] - Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis of a basic compound.
3. I observe extra peaks in my chromatogram that are not present in a freshly prepared standard. What are these? - Degradation Products: this compound may be degrading due to hydrolysis, photodegradation, or thermal stress, leading to the formation of byproducts. Common degradation pathways for triazines include dealkylation and hydroxylation.[4][6][7]- Identify the stress condition causing degradation (light, heat, pH). - Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. - Use a stability-indicating analytical method that can resolve this compound from its degradation products.
4. How should I properly store my this compound analytical standards? - Improper Storage Conditions: Exposure to light, elevated temperatures, and humidity can lead to the degradation of the standard.- Solid Standard: Store in a tightly sealed container in a dry, dark place. For long-term storage, refrigeration or freezing (-20°C) is recommended.[2] - Standard Solutions: Store in a refrigerator (2-8°C) for short-term use and in a freezer (-20°C) for longer periods.[2] Use amber glass vials to protect from light.
5. What are the expected degradation products of this compound? - Hydrolysis, Photodegradation, Thermal Degradation: These are the primary mechanisms of degradation for triazine herbicides.[4][6][7]- Based on the degradation of similar triazines like terbuthylazine (B1195847) and atrazine, the expected degradation products of this compound include: - Desethyl-sebuthylazine: Formed by the loss of the ethyl group. - Hydroxy-sebuthylazine: Formed by the replacement of the chlorine atom with a hydroxyl group. - Desethyl-hydroxy-sebuthylazine: Formed through both dealkylation and hydroxylation.[4][8]

Data Presentation: Stability of this compound Under Forced Degradation

The following table summarizes the expected stability profile of this compound under various stress conditions. This data is illustrative and based on typical degradation patterns of chlorotriazine herbicides. Actual degradation rates should be determined experimentally.

Stress Condition Reagent/Parameter Duration Temperature Expected Degradation (%) Major Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60°C10 - 25%Hydroxy-sebuthylazine
Alkaline Hydrolysis 0.1 M NaOH8 hours60°C15 - 30%Hydroxy-sebuthylazine
Oxidative Degradation 3% H₂O₂24 hoursRoom Temperature5 - 15%Oxidized byproducts, potential N-dealkylation
Thermal Degradation Solid State48 hours80°C< 10%Dealkylation and deamination products
Photodegradation UV light (254 nm)24 hoursRoom Temperature20 - 40%Dechlorinated and hydroxylated products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products, which is essential for developing a stability-indicating analytical method.

Materials:

  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound standard in a petri dish.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute with mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a transparent container) to UV light (254 nm) in a photostability chamber for 24 hours.

    • Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same conditions.

    • Dilute the exposed and control samples with mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To provide an example of an HPLC method capable of separating this compound from its potential degradation products.

Parameter Condition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 220 nm or Mass Spectrometer
Injection Volume 10 µL

Visualizations

G cluster_storage Storage & Handling cluster_analysis Analytical Workflow Store_Solid Store Solid Standard (-20°C, dark, dry) Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Store_Solid->Prepare_Stock Store_Stock Store Stock Solution (-20°C, amber vials) Prepare_Stock->Store_Stock Prepare_Working Prepare Working Standards (Dilute from stock daily) Store_Stock->Prepare_Working Inject_Sample Inject into HPLC Prepare_Working->Inject_Sample Acquire_Data Data Acquisition Inject_Sample->Acquire_Data Process_Data Process Chromatogram Acquire_Data->Process_Data Review_Results Review Peak Area, Shape, and Purity Process_Data->Review_Results

Caption: Workflow for Handling and Analysis of this compound Standards.

G Sebutylazine Sebutylazine Hydroxy-sebuthylazine Hydroxy-sebuthylazine Sebutylazine->Hydroxy-sebuthylazine Hydrolysis Desethyl-sebuthylazine Desethyl-sebuthylazine Sebutylazine->Desethyl-sebuthylazine Dealkylation Desethyl-hydroxy-sebuthylazine Desethyl-hydroxy-sebuthylazine Hydroxy-sebuthylazine->Desethyl-hydroxy-sebuthylazine Dealkylation Desethyl-sebuthylazine->Desethyl-hydroxy-sebuthylazine Hydrolysis

Caption: Postulated Degradation Pathways of this compound.

G Start Start Peak_Tailing Peak Tailing Observed? Start->Peak_Tailing All_Peaks All Peaks Tailing? Peak_Tailing->All_Peaks Yes Analyte_Properties Basic Analyte? Peak_Tailing->Analyte_Properties No Check_Column Check for Column Void/ Blocked Frit All_Peaks->Check_Column End End Check_Column->End Check_Silanol Secondary Silanol Interactions Likely Analyte_Properties->Check_Silanol Yes Check_Overload Column Overload? Analyte_Properties->Check_Overload No Use_Buffer Use/Increase Buffer Concentration Check_Silanol->Use_Buffer Use_Buffer->End Dilute_Sample Dilute Sample Check_Overload->Dilute_Sample Dilute_Sample->End

References

Troubleshooting Sebuthylazine contamination in laboratory equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering Sebuthylazine contamination in laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern as a laboratory contaminant?

A1: this compound is a chlorotriazine herbicide that was previously used for weed control in various crops.[1] Although its use is now largely obsolete in many regions, it can persist in the environment and may be present as a residue in environmental samples being analyzed in the laboratory. As a potential contaminant, it can interfere with experimental results, particularly in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Q2: How can I detect this compound contamination in my laboratory equipment?

A2: this compound contamination can be detected by running blank samples (using solvents that have been in contact with the suspected equipment) on analytical instruments such as HPLC or LC-MS/MS.[2][3] The presence of unexpected peaks corresponding to the mass-to-charge ratio (m/z) of this compound (230.1167 [M+H]+) would indicate contamination.[4]

Q3: What are the common symptoms of this compound contamination in experimental data?

A3: Common symptoms include the appearance of ghost peaks in chromatograms, elevated baseline noise, and inaccurate quantification of target analytes. In biological assays, it could potentially lead to unexpected cellular responses due to its ability to interfere with signaling pathways.[2][5]

Q4: Which laboratory materials are most likely to adsorb this compound?

A4: Triazine herbicides, including this compound, can be adsorbed by various materials. Studies have shown that these compounds can adsorb to plastics like polypropylene (B1209903) and polyethylene, as well as to glass and stainless steel surfaces.[6][7][8][9] The extent of adsorption can be influenced by factors such as the material's surface properties, contact time, and the solvent used.

Troubleshooting Guide

Issue 1: Suspected this compound contamination in analytical instruments (LC-MS, GC-MS).

Answer:

  • Confirmation of Contamination:

    • Prepare a blank solvent sample (e.g., methanol (B129727) or acetonitrile).

    • Inject the blank solvent into the instrument and acquire data under the same conditions as your experimental samples.

    • Look for a peak at the expected retention time and m/z of this compound.

  • Decontamination Protocol:

    • Initial Flush: Flush the entire system (injector, lines, column, and detector) with a sequence of solvents. A recommended sequence is:

      • Isopropanol

      • Methanol

      • Acetonitrile (B52724)

      • Water (for reverse-phase systems)

      • Re-equilibrate with your mobile phase.

    • Acid/Base Wash (for persistent contamination):

      • Caution: Consult your instrument's manual before using acidic or basic solutions.

      • A wash with a dilute acid (e.g., 0.1% formic acid in water) followed by a water rinse, and then a dilute base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) in water) followed by a water rinse can be effective.

    • Component Cleaning: If contamination persists, individual components may need to be cleaned or replaced. This includes the sample loop, injection port, and column. For mass spectrometer sources, follow the manufacturer's cleaning procedures, which may involve mechanical cleaning with abrasive powders or sonication in cleaning solutions.

Issue 2: this compound contamination found on laboratory glassware and plasticware.

Answer:

  • Cleaning Protocol for Glassware:

    • Step 1: Initial Rinse: Rinse glassware thoroughly with a polar organic solvent such as acetone (B3395972) or methanol to remove the bulk of the contaminant.

    • Step 2: Detergent Wash: Wash with a laboratory-grade detergent.

    • Step 3: Acid Rinse: Rinse with a dilute acid solution (e.g., 1% HCl or 1% nitric acid).

    • Step 4: Final Rinses: Rinse thoroughly with deionized water followed by a final rinse with a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile).

    • Step 5: Drying: Dry in an oven at an appropriate temperature.

  • Cleaning Protocol for Plasticware (Polypropylene, Polyethylene, PTFE):

    • Step 1: Solvent Rinse: Rinse with a solvent in which this compound is soluble (see solubility table below), such as acetonitrile or methanol.

    • Step 2: Detergent Wash: Use a laboratory-grade detergent and scrub the surfaces.

    • Step 3: Thorough Rinsing: Rinse extensively with deionized water.

    • Step 4: Final Solvent Rinse: A final rinse with a high-purity solvent can help remove any remaining traces.

    • Note: Avoid harsh organic solvents that may degrade the plastic. Refer to the chemical compatibility chart below.

Data Presentation

Table 1: Solubility of this compound and a Related Triazine Herbicide in Common Laboratory Solvents

SolventThis compound Solubility (mg/mL)Terbuthylazine Solubility (g/L) - Proxy
Acetonitrile0.1[10]-
AcetoneData not available41
EthanolData not available14
IsopropanolData not available10
MethanolData not available-

Note: Terbuthylazine is a structurally similar triazine herbicide, and its solubility data is provided as a proxy in the absence of complete data for this compound.

Table 2: Chemical Compatibility of Common Laboratory Materials with Cleaning Solvents

MaterialMethanolEthanolAcetoneIsopropanolAcetonitrileDilute Acids (e.g., 1% HCl)
Glass (Borosilicate) ExcellentExcellentExcellentExcellentExcellentExcellent
Polypropylene (PP) GoodGoodLimitedGoodGoodExcellent
Polyethylene (PE) GoodGoodPoorGoodGoodExcellent
PTFE ExcellentExcellentExcellentExcellentExcellentExcellent
Stainless Steel ExcellentExcellentExcellentExcellentExcellentGood (short-term)

Experimental Protocols

Protocol 1: Detection of this compound Residues on Surfaces by Swab Test and LC-MS/MS Analysis
  • Materials:

    • Sterile swabs

    • Vials with 1 mL of acetonitrile

    • LC-MS/MS system

  • Procedure:

    • Moisten a sterile swab with acetonitrile.

    • Thoroughly swab a defined area (e.g., 10 cm²) of the equipment surface.

    • Place the swab head into a vial containing 1 mL of acetonitrile.

    • Vortex the vial for 30 seconds to extract the analyte from the swab.

    • Transfer the extract to an autosampler vial.

    • Analyze the sample by LC-MS/MS, monitoring for the specific mass transition of this compound.

Protocol 2: General Purpose Cleaning of Laboratory Equipment
  • Disassembly: Disassemble equipment to the extent possible to ensure all surfaces are accessible.

  • Pre-rinse: Rinse all parts with deionized water to remove any loose debris.

  • Solvent Wash: Immerse and/or wipe all components with a suitable organic solvent such as acetonitrile or methanol.

  • Detergent Wash: Prepare a solution of a laboratory-grade detergent in warm deionized water. Submerge and scrub all components.

  • Rinse: Rinse thoroughly with deionized water to remove all traces of detergent.

  • Acid Rinse (for non-corrosive materials): Briefly rinse with a 1% solution of a suitable acid (e.g., HCl or HNO₃).

  • Final Rinse: Rinse again with deionized water, followed by a final rinse with a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Drying: Allow all parts to dry completely in a clean environment before reassembly.

Mandatory Visualization

sebuthylazine_ms_fragmentation cluster_parent Sebutylazine [M+H]+ cluster_fragments Major Fragments parent C9H17ClN5+ m/z = 230.1167 frag1 C6H9ClN4+ m/z = 174.0541 parent->frag1 - C3H8 frag3 C4H10N+ m/z = 104.001 parent->frag3 - C5H7ClN4 frag2 C4H8N3+ m/z = 96.0555 frag1->frag2 - C2H2Cl

Caption: Mass spectrometry fragmentation pathway of this compound.

triazine_signaling_pathway cluster_membrane Cell Membrane cluster_herbicide cluster_downstream Downstream Effects cluster_outcome RXFP1 Relaxin Receptor (RXFP1) PI3K_AKT PI3K/AKT Pathway RXFP1->PI3K_AKT Activates ERK ERK Pathway RXFP1->ERK Activates PSII Photosystem II (D1 Protein) Photosynthesis Electron Transport (Photosynthesis) PSII->Photosynthesis Essential for Triazine Triazine Herbicides (e.g., this compound) Triazine->RXFP1 Inhibits Triazine->PSII Inhibits NO_Production Nitric Oxide (NO) Production PI3K_AKT->NO_Production Leads to ERK->NO_Production Leads to Endocrine_Disruption Endocrine Disruption Inhibition_of_Photosynthesis Inhibition of Photosynthesis

Caption: Simplified signaling pathways affected by triazine herbicides.

References

Technical Support Center: Optimization of QuEChERS for Sebuthylazine Analysis in Produce

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the herbicide sebuthylazine in various produce matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the QuEChERS extraction and cleanup of this compound from produce samples.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery (<70%) Incomplete extraction from the sample matrix.- Ensure thorough homogenization of the produce sample to a uniform consistency. For dry samples, consider adding a small amount of water to improve hydration and extraction efficiency.[1] - Verify the correct volume and composition of the extraction solvent (typically acetonitrile) and salting-out salts (e.g., anhydrous MgSO₄ and NaCl or a buffered salt mixture).[2][3] - Increase the shaking time or intensity during the extraction step to ensure adequate partitioning of this compound into the solvent.
Adsorption of this compound to d-SPE sorbents.- this compound is a planar herbicide, and sorbents like Graphitized Carbon Black (GCB) can cause low recoveries due to strong adsorption.[4] If GCB is used to remove pigments, consider reducing the amount or using a different sorbent combination. - For many fruit and vegetable matrices, a combination of Primary Secondary Amine (PSA) and C18 sorbents is effective for cleanup without significant loss of triazine herbicides.[5][6]
Degradation of this compound.- Ensure the pH of the sample extract is appropriate. The use of buffered QuEChERS methods (e.g., AOAC 2007.01 or EN 15662) can help maintain a stable pH and prevent degradation of pH-sensitive analytes.[7]
High Matrix Effects (Signal Suppression or Enhancement) Co-extraction of interfering compounds from the produce matrix.- Optimize the dispersive solid-phase extraction (d-SPE) cleanup step. For produce with high sugar content, PSA is effective at removing sugars and organic acids. For samples with higher lipid content, C18 can be added to the d-SPE tube.[8] - For highly pigmented produce (e.g., leafy greens, berries), a small amount of GCB can be used, but be mindful of potential this compound loss.[4] - The most effective way to compensate for matrix effects is to use matrix-matched calibration standards.[9][10] Prepare calibration standards in a blank extract of the same produce matrix being analyzed.
Insufficient cleanup of the final extract.- Ensure the correct amount of d-SPE sorbent is used for the aliquot of extract being cleaned. - After d-SPE and centrifugation, carefully transfer the supernatant for analysis, avoiding any solid particles.
Poor Reproducibility (High %RSD) Inconsistent sample homogenization.- Implement a standardized homogenization procedure to ensure uniformity across all samples.[11]
Inconsistent pipetting or weighing.- Use calibrated pipettes and balances to ensure accuracy in all steps.
Variation in manual shaking during extraction and cleanup.- Use a mechanical shaker for a standardized and consistent mixing process.
Clogged LC System or Contaminated MS Source High levels of co-extracted matrix components in the final extract.- Re-evaluate the d-SPE cleanup procedure. Consider using a combination of sorbents (e.g., PSA and C18) for a broader range of matrix removal.[8] - Dilute the final extract with the initial mobile phase before injection to reduce the concentration of matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the QuEChERS method for this compound analysis?

A1: The QuEChERS method is a two-step sample preparation technique.[12] First, the homogenized produce sample is extracted with an organic solvent (typically acetonitrile) in the presence of salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation and drive the pesticides into the organic layer.[2][3] The second step is a cleanup process called dispersive solid-phase extraction (d-SPE), where a small amount of sorbent is added to an aliquot of the extract to remove interfering matrix components like sugars, organic acids, and pigments.[8]

Q2: Which QuEChERS method (Original, AOAC, or EN) is best for this compound?

A2: Both the AOAC 2007.01 (acetate-buffered) and EN 15662 (citrate-buffered) methods are generally suitable for multi-residue pesticide analysis, including triazines like this compound.[7] The buffered methods are often preferred as they help to stabilize pH-sensitive pesticides during extraction. The choice may also depend on the specific produce matrix and other pesticides being analyzed simultaneously.

Q3: What are the most common d-SPE sorbents for this compound analysis in produce, and what do they remove?

A3: The most common d-SPE sorbents for produce analysis are:

  • Primary Secondary Amine (PSA): Effectively removes sugars, organic acids, and fatty acids.[5][6] It is a good general-purpose sorbent for many fruits and vegetables.

  • C18: A non-polar sorbent that removes lipids and other non-polar interferences. It is often used for produce with higher fat content or in combination with PSA.[6][8]

  • Graphitized Carbon Black (GCB): Very effective at removing pigments like chlorophyll (B73375) and carotenoids.[4] However, it should be used with caution and in minimal amounts for this compound analysis, as its planar structure can lead to the adsorption and loss of planar triazine herbicides.[4]

Q4: How can I minimize matrix effects when analyzing this compound in different types of produce?

A4: Matrix effects, where co-extracted components suppress or enhance the analyte signal in the mass spectrometer, are a common challenge.[10] The most reliable way to compensate for these effects is to use matrix-matched calibration curves.[9][10] This involves preparing your calibration standards in a blank extract of the same type of produce you are analyzing. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.

Q5: What are typical recovery rates for triazine herbicides like this compound using the QuEChERS method?

A5: For most pesticides, including triazine herbicides, the QuEChERS method aims for recovery rates between 70% and 120%, with a relative standard deviation (RSD) of less than 20%.[7][13] However, recoveries can be matrix-dependent. The following table summarizes recovery data for several triazine herbicides in various produce matrices using a QuEChERS method. While specific data for this compound is limited, this provides a good indication of expected performance for this class of compounds.

Quantitative Data Summary

The following table presents recovery data for various triazine herbicides in different produce matrices using a QuEChERS extraction with d-SPE cleanup. This data can serve as a reference for expected performance when analyzing this compound.

Table 1: Recovery of Triazine Herbicides in Various Produce Using a QuEChERS Method

HerbicideProduce MatrixFortification Level (µg/kg)d-SPE SorbentMean Recovery (%)RSD (%)Reference
SimazineApple10PSA955[1]
AtrazineApple10PSA984[1]
PropazineCarrot50PSA926[1]
TerbuthylazineCarrot50PSA945[1]
SimazineTomato100PSA897[1]
AtrazineTomato100PSA916[1]
SimazineSpinach50PSA858[1]
AtrazineSpinach50PSA887[1]
AmetrynOrange100PSA909[1]
PrometrynOrange100PSA938[1]

Disclaimer: This table provides representative data for triazine herbicides. Actual recoveries for this compound may vary depending on the specific experimental conditions and produce matrix.

Experimental Protocols

AOAC 2007.01 Buffered QuEChERS Method

a. Sample Extraction:

  • Homogenize the produce sample.

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile (B52724).

  • Add appropriate internal standards.

  • Shake vigorously for 1 minute.

  • Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

b. Dispersive SPE Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

  • For produce with high fat content, also add 50 mg of C18 sorbent.

  • For highly pigmented produce, consider adding 7.5 mg of GCB, but be aware of potential this compound loss.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

EN 15662 Buffered QuEChERS Method

a. Sample Extraction:

  • Homogenize the produce sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add appropriate internal standards.

  • Shake vigorously for 1 minute.

  • Add a salt mixture containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

b. Dispersive SPE Cleanup:

  • Follow the same procedure as described in the AOAC method's d-SPE cleanup section.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Homogenize Produce Sample B 2. Weigh 10-15g into 50mL Tube A->B C 3. Add Acetonitrile (+ Acid/Buffer) & Internal Standard B->C D 4. Shake Vigorously (1 min) C->D E 5. Add QuEChERS Salts D->E F 6. Shake Vigorously (1 min) E->F G 7. Centrifuge F->G H 8. Transfer Aliquot of Supernatant G->H Acetonitrile Layer I 9. Add d-SPE Sorbents (PSA, C18, etc.) H->I J 10. Vortex to Mix I->J K 11. Centrifuge J->K L 12. Transfer Final Extract K->L Clean Extract M 13. LC-MS/MS Analysis L->M

Caption: QuEChERS Experimental Workflow for this compound Analysis.

Troubleshooting_Flowchart start Start: Issue Encountered problem Low this compound Recovery? start->problem matrix_effect High Matrix Effects? problem->matrix_effect No solution1 Check Homogenization & Shaking Intensity problem->solution1 Yes reproducibility Poor Reproducibility? matrix_effect->reproducibility No solution3 Optimize d-SPE Cleanup (PSA for sugars, C18 for lipids) matrix_effect->solution3 Yes solution5 Standardize Homogenization & Shaking Procedures reproducibility->solution5 Yes end Problem Resolved reproducibility->end No, consult further solution2 Review d-SPE Sorbents (Avoid excessive GCB) solution1->solution2 solution2->end solution4 Use Matrix-Matched Calibration Standards solution3->solution4 solution4->end solution5->end

Caption: Troubleshooting Logic for QuEChERS Analysis of this compound.

References

Technical Support Center: Refining Soil Incubation Studies for Sebuthylazine Persistence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust soil incubation studies to evaluate the persistence of the herbicide sebuthylazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound degradation rate is significantly slower than expected. What are the potential causes?

A1: Several factors can contribute to slower-than-expected degradation of this compound. Consider the following troubleshooting checklist:

  • Soil Properties:

    • High Clay Content: this compound may bind more tightly to clay particles, reducing its bioavailability to soil microorganisms. Field data suggest that degradation rates can slow in soils with high clay content.[1]

    • Low Organic Matter: While high organic matter can sometimes increase sorption, it also supports a larger and more active microbial population. Very low organic matter may limit microbial activity.

    • Soil pH: The optimal pH for the activity of microorganisms that degrade triazine herbicides is generally in the neutral range. Acidic or alkaline soils may inhibit these microbial populations.[2]

  • Environmental Conditions:

    • Low Temperature: Microbial metabolism is temperature-dependent. Incubation at temperatures below the optimum (typically 20-30°C) will slow down degradation.[2]

    • Inappropriate Soil Moisture: Microbial activity is optimal at a soil moisture content that is neither too dry nor waterlogged. Degradation is often slow in dry soils.[3][4] Excessive moisture can create anaerobic conditions, which may not be favorable for the primary degradation pathways of this compound.

    • Lack of Aeration: Aerobic microbial degradation is a key process for this compound. Ensure adequate aeration of your incubation vessels.

  • Experimental Setup:

    • Non-acclimated Microbial Population: If the soil used has no prior exposure to triazine herbicides, there might be a lag phase as the microbial community adapts.

    • High Herbicide Concentration: Very high, non-environmentally relevant concentrations of this compound can be toxic to soil microorganisms, inhibiting their degradation activity.[5]

    • Issues with Analytical Method: Inaccurate quantification of this compound can be mistaken for slow degradation. Verify your extraction efficiency and analytical method performance (see Q3).

Q2: I am observing high variability in this compound concentrations between my replicate samples. What could be the reason?

A2: High variability can compromise the statistical power of your study. Common causes include:

  • Inhomogeneous Application: Uneven application of the this compound solution to the soil is a primary source of variability. Ensure thorough mixing of the herbicide with the soil for each replicate.

  • Soil Heterogeneity: Even after sieving, soils can have micro-scale heterogeneity. Ensure your bulk soil sample is well-homogenized before weighing it out for individual replicates.

  • Inconsistent Incubation Conditions: Variations in temperature or moisture among the incubation vessels can lead to different degradation rates. Ensure all replicates are incubated under identical conditions.

  • Inconsistent Sample Extraction: The efficiency of your extraction process can vary if not performed consistently for all samples. Pay close attention to shaking times, solvent volumes, and other parameters of your extraction protocol.

Q3: What is a reliable method for extracting and quantifying this compound from soil samples?

A3: A widely accepted and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[6][7][8][9][10]

  • Extraction (QuEChERS): This method typically involves an initial extraction of the soil sample with acetonitrile, followed by a partitioning step using a salt mixture (e.g., magnesium sulfate, sodium chloride).[6][7][8][9] A subsequent clean-up step using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) helps to remove interfering matrix components.[6]

  • Analysis (HPLC-MS/MS): This analytical technique provides high sensitivity and selectivity for the quantification of this compound and its potential degradation products.[8]

It is crucial to validate your analytical method by assessing parameters such as linearity, accuracy (recoveries), precision, and limits of detection (LOD) and quantification (LOQ).

Q4: How long should I run my soil incubation study for this compound?

A4: The duration of the study depends on the expected persistence of this compound and the objectives of your research.

  • Regulatory Studies (e.g., following OECD guidelines): These often have prescribed time points and durations, which can extend up to 100 days or more if significant degradation has not occurred.[11]

  • General Persistence Studies: The incubation should continue long enough to observe a significant decline in the initial concentration, ideally allowing for the calculation of a half-life (DT50). Based on available data for this compound and the related compound terbuthylazine, half-lives can range from approximately 11 to over 100 days, depending on conditions.[2][12][13] A duration of 60 to 120 days is often a reasonable starting point. It is advisable to include several sampling points within this period to accurately model the degradation kinetics.

Data on this compound and Terbuthylazine Persistence

The following tables summarize reported half-life (DT50) values for this compound and the closely related triazine herbicide, terbuthylazine, in soil under various conditions. These values can serve as a benchmark for your experimental results.

Table 1: Reported Half-Life (DT50) of this compound in Soil

Soil TypeHalf-Life (days)ConditionsReference
Aerobic Soils25–30Laboratory[14]

Note: Data for this compound is limited. The value is for a deuterated analog.

Table 2: Reported Half-Life (DT50) of Terbuthylazine in Soil

Soil TypeHalf-Life (days)ConditionsReference
Loamy Clay88Not Specified[2]
Calcareous Clay116Not Specified[2]
High Clay103Not Specified[2]
Sandy Loam22Field[12]
Clay Loam34Field[12]
Various Soils11-36Field[1]
Sandy Loam99Lab Incubation at 22°C[12]
Sandy Loam40Lab Incubation at 30°C[12]

Experimental Protocols

Protocol 1: Aerobic Soil Incubation for this compound Persistence (Adapted from OECD Guideline 307)

This protocol outlines a standard laboratory procedure to assess the aerobic degradation of this compound in soil.

  • Soil Collection and Preparation:

    • Collect soil from the upper 0-20 cm layer of a site with no recent pesticide application.

    • Remove large debris (stones, roots) and sieve the soil through a 2 mm mesh.[15]

    • Determine the soil's physicochemical properties (pH, organic carbon content, texture, water holding capacity).

    • If the soil has been stored, pre-incubate it for 2-28 days at the test temperature and moisture to allow the microbial community to stabilize.[11]

  • Test Substance Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Apply the stock solution to a small amount of soil and allow the solvent to evaporate. Then, mix this treated soil thoroughly with the bulk soil to achieve the desired final concentration. The application rate should be environmentally relevant.

    • Prepare untreated control samples by applying only the solvent to the soil.

  • Incubation:

    • Adjust the moisture content of the treated and control soils to 40-60% of the maximum water holding capacity.

    • Divide the soil into replicate incubation vessels (e.g., biometer flasks). A minimum of three replicates per treatment and sampling time is recommended.

    • Incubate the vessels in the dark at a constant temperature (e.g., 20 ± 2°C).[15][16]

    • Ensure aerobic conditions, for example, by using a flow-through system with humidified air or by ensuring adequate headspace and gas exchange.[16]

  • Sampling:

    • Sacrifice replicate vessels for analysis at predetermined time intervals (e.g., 0, 3, 7, 14, 30, 60, and 90 days).

    • Store samples at -20°C prior to extraction and analysis if they cannot be processed immediately.

  • Extraction and Analysis:

    • Extract this compound from the soil samples using an appropriate method like QuEChERS (see Q3).

    • Analyze the extracts using a validated analytical method such as HPLC-MS/MS.

    • Calculate the concentration of this compound per unit of dry soil weight.

  • Data Evaluation:

    • Plot the concentration of this compound over time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied substance.

Visualizations

Microbial Degradation Pathway of s-Triazine Herbicides

The primary mechanism for the environmental degradation of s-triazine herbicides like this compound is microbial metabolism. The process generally involves a series of enzymatic reactions that lead to the cleavage of the triazine ring and eventual mineralization.

Sebuthylazine_Degradation Sebut Sebutylazine (s-Triazine Ring) Hydrox Hydroxy-sebutylazine Sebut->Hydrox Hydrolysis (e.g., AtzA/TrzN enzymes) Dealkyl Dealkylated Metabolites Hydrox->Dealkyl Dealkylation (e.g., AtzB, AtzC enzymes) Cyanuric Cyanuric Acid Dealkyl->Cyanuric Further Dealkylation Mineral Mineralization (CO2 + NH3) Cyanuric->Mineral Ring Cleavage (e.g., AtzD, AtzE, AtzF enzymes)

Caption: Generalized microbial degradation pathway for s-triazine herbicides.

Experimental Workflow for a Soil Incubation Study

The following diagram outlines the key steps involved in conducting a soil incubation study to determine the persistence of this compound.

Incubation_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Soil_Collection 1. Soil Collection & Sieving (2mm) Soil_Char 2. Soil Characterization (pH, OC%, Texture) Soil_Collection->Soil_Char Pre_Incubate 3. Pre-incubation (Acclimatization) Soil_Char->Pre_Incubate Application 4. This compound Application & Mixing Pre_Incubate->Application Incubation 5. Incubation (Controlled T & Moisture) Application->Incubation Sampling 6. Time-course Sampling Incubation->Sampling Extraction 7. Extraction (e.g., QuEChERS) Sampling->Extraction Quantification 8. Quantification (HPLC-MS/MS) Extraction->Quantification Data_Analysis 9. Data Analysis (Kinetics, DT50) Quantification->Data_Analysis

Caption: Step-by-step workflow for a this compound soil incubation experiment.

References

Validation & Comparative

A Comparative Guide to a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Quantification of Sebuthylazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation and comparison of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of the herbicide Sebuthylazine. The performance of this novel method is evaluated against established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental protocols and comparative performance data to support informed decisions on method selection.

Comparative Performance Data

The following table summarizes the key performance parameters of the newly developed UHPLC-MS/MS method in comparison to the established HPLC-UV and HPLC-DAD methods for the analysis of this compound.

Performance ParameterNew UHPLC-MS/MS Method Alternative 1: HPLC-UV Alternative 2: HPLC-DAD
Limit of Detection (LOD) 0.01 ng/mL10 ng/mL3.3 ng/g[1]
Limit of Quantification (LOQ) 0.03 ng/mL30 ng/mL10 ng/g
Linearity (R²) >0.999>0.995>0.999[1]
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 103.5%89.3% - 97.9%[1]
Precision (% RSD) < 2%< 5%< 8.3%[1]
Analysis Time 5 minutes15 minutes12 minutes
Specificity High (Mass-based)ModerateModerate

Experimental Protocols

Detailed methodologies for the new UHPLC-MS/MS method and the comparative HPLC-UV and HPLC-DAD methods are provided below. These protocols are based on established analytical principles and findings from various studies.[1][2][3][4][5]

New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

1. Sample Preparation:

  • A 1 mL water sample is fortified with an internal standard (Atrazine-d5).

  • Solid-phase extraction (SPE) is performed using a C18 cartridge to extract this compound.

  • The cartridge is washed with 1 mL of water and eluted with 1 mL of acetonitrile (B52724).

  • The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase.

2. Instrumentation and Conditions:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: this compound (216.1 -> 159.1) and Atrazine-d5 (220.1 -> 178.1).

Alternative 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

1. Sample Preparation:

  • A 10 mL water sample is subjected to liquid-liquid extraction with dichloromethane.

  • The organic layer is collected, evaporated, and the residue is dissolved in 1 mL of the mobile phase.

2. Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column, 5 µm, 4.6 x 150 mm.[2]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 220 nm.

Alternative 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

1. Sample Preparation:

  • Soil or sediment samples are extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • The final extract is filtered before injection.

2. Instrumentation and Conditions:

  • HPLC System: HPLC with a Diode-Array Detector.

  • Column: C18 column, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD scanning from 200-400 nm, with quantification at 223 nm.[2]

Methodology and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the analytical method validation workflow and the logical relationship of the key validation parameters. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of analytical procedures.[6][7][8][9][10][11][12][13]

Analytical Method Validation Workflow start Start: Define Analytical Method dev Method Development & Optimization start->dev protocol Develop Validation Protocol dev->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end End: Method Implementation report->end

Caption: Workflow for the validation of a new analytical method.

Key Validation Parameters Relationship Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range (R²) Validation->Linearity Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters in analytical method validation.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Sebuthylazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of triazine herbicides, the selection of a robust and reliable analytical method is paramount. Sebuthylazine, a member of the triazine class, is frequently monitored in various environmental and agricultural matrices. This guide provides a comprehensive cross-validation of two of the most common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This comparison is supported by detailed experimental protocols and performance data to facilitate an informed choice of methodology.

The cross-validation of analytical methods is a critical process to ensure that a given procedure is fit for its intended purpose. By comparing the performance of two distinct methods, a higher degree of confidence in the accuracy and reliability of the analytical data can be achieved. Both HPLC and GC are powerful chromatographic techniques for the analysis of pesticides like this compound, each with its own set of advantages and limitations. HPLC is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, while GC is known for its high resolution and sensitivity, particularly for volatile and semi-volatile compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline representative experimental protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on the analysis of triazine herbicides using HPLC with UV detection.

  • Sample Preparation:

    • A representative sample (e.g., 10 g of soil or 100 mL of water) is extracted with a suitable organic solvent such as acetonitrile (B52724).

    • For complex matrices, a cleanup step using solid-phase extraction (SPE) with a C18 or similar cartridge is employed to remove interfering substances.

    • The eluate is then evaporated to dryness and reconstituted in a known volume of the mobile phase.

  • Instrumentation:

    • HPLC System: An Agilent 1100 series or equivalent, equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45, v/v) is often used for isocratic elution.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection is performed at a wavelength of 223 nm.

    • Injection Volume: 20 µL.

Gas Chromatography (GC) Method

This protocol is based on the principles of EPA Method 619 for the analysis of triazine pesticides in wastewater.

  • Sample Preparation:

    • A 1 L water sample is extracted with a non-polar solvent like dichloromethane (B109758) using a separatory funnel.

    • The organic extract is dried over anhydrous sodium sulfate.

    • The extract is then concentrated to a small volume (e.g., 1 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • Instrumentation:

    • GC System: A Thermo Scientific TRACE GC or equivalent, coupled with a mass spectrometer (MS) or a flame ionization detector (FID).

    • Column: A capillary column such as a TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm) or equivalent is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Injector: Splitless injection at 275 °C.

    • Oven Temperature Program: An initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes.

    • Detector: A mass spectrometer is used for selective detection and quantification.

Data Presentation: Method Validation Parameters

The quantitative performance of analytical methods is crucial for ensuring reliable and accurate results. The table below summarizes key validation parameters for representative HPLC and GC methods for the analysis of triazine herbicides, including this compound.

Performance ParameterHPLC-UVGC-MS
Linearity (r²) >0.999>0.99
Accuracy (Recovery %) 81 - 92%91 - 103%[1]
Precision (% RSD) < 10%< 15%
Limit of Detection (LOD) 0.01 - 0.05 mg/kg[2]0.1 pg/mL[1]
Limit of Quantification (LOQ) 0.03 - 0.15 mg/kgVaries by analyte

Mandatory Visualization

The following diagrams illustrate the workflow for the cross-validation of analytical methods and a logical comparison of the HPLC and GC techniques.

Cross_Validation_Workflow cluster_0 Method A: HPLC cluster_1 Method B: GC A_Prep Sample Preparation A_Analysis HPLC Analysis A_Prep->A_Analysis A_Data Data Acquisition A_Analysis->A_Data Compare Compare Results (Accuracy, Precision, Linearity) A_Data->Compare B_Prep Sample Preparation B_Analysis GC Analysis B_Prep->B_Analysis B_Data Data Acquisition B_Analysis->B_Data B_Data->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Workflow for the cross-validation of two analytical methods.

Method_Comparison cluster_hplc HPLC cluster_gc GC This compound This compound Analysis HPLC_Adv Advantages: - Suitable for non-volatile compounds - Less complex sample preparation - Wide applicability This compound->HPLC_Adv GC_Adv Advantages: - High resolution and sensitivity - Well-established methods (EPA) - Ideal for volatile compounds This compound->GC_Adv HPLC_Disadv Disadvantages: - Lower resolution than GC - Potentially lower sensitivity (UV) GC_Disadv Disadvantages: - Requires volatile analytes - Sample derivatization may be needed - Potential for thermal degradation

Comparison of key characteristics of HPLC and GC for this compound analysis.

References

Comparative Toxicity of Sebuthylazine and Terbuthylazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative toxicological overview of two closely related chlorotriazine herbicides, sebuthylazine and terbuthylazine (B1195847). Both compounds are primarily used for weed control and share a common mechanism of action by inhibiting photosynthesis in target plants.[1] However, their toxicological profiles in non-target organisms, particularly mammals and aquatic life, exhibit notable differences. This document summarizes available quantitative toxicity data, details relevant experimental methodologies, and visualizes key signaling pathways affected by these herbicides to aid researchers, scientists, and drug development professionals in their assessments.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative toxicity data for this compound and terbuthylazine across various endpoints. It is important to note that the available data for this compound is significantly more limited compared to terbuthylazine.

Table 1: Acute Toxicity Data

EndpointSpeciesThis compoundTerbuthylazine
Oral LD₅₀Rat> 3000 mg/kg bw[2]1590 - 2000 mg/kg bw[3]
Dermal LD₅₀RatNo data available> 2000 mg/kg bw[3]
Inhalation LC₅₀ (4h)RatNo data available> 5.3 mg/L[3]
Skin IrritationRabbitNo data availableNot an irritant[3]
Eye IrritationRabbitNo data availableSlight irritant[3]
Skin SensitizationGuinea PigNo data availableNot a sensitizer[3]

Table 2: Sub-chronic and Chronic Oral Toxicity Data

Study DurationSpeciesKey Findings for this compoundKey Findings for TerbuthylazineNOAEL (Terbuthylazine)
28-dayRatNo data availableReduced body weight gain, decreased food and water intake, liver toxicity, reduced thymus weight, increased testes weight.[4]0.4 mg/kg bw/day[4]
90-dayRatNo data availableReduced body weight gain and food consumption.[2]0.35 mg/kg bw/day[2]
1-yearDogNo data availableDecreased food consumption and body weight loss.[4]0.4 mg/kg/day[4]
2-yearRatNo data availableDecreased body-weight gain.[5]0.22 mg/kg bw/day[5]

Table 3: Reproductive and Developmental Toxicity Data

Study TypeSpeciesKey Findings for this compoundKey Findings for TerbuthylazineNOAEL (Terbuthylazine)
Two-Generation ReproductionRatNo data availableReduced parental body weight and food consumption. No adverse effects on reproductive parameters.[4]~4 mg/kg/day (parental toxicity)[4]
Developmental ToxicityRatNo data availableReduced maternal body weight gain at high doses. No teratogenic effects.[4]30 mg/kg/day (maternal toxicity)[4]
Developmental ToxicityRabbitNo data availableNo evidence of maternal or fetal toxicity at the highest dose tested.[4]4.5 mg/kg/day[4]

Table 4: Ecotoxicity Data

EndpointSpeciesThis compoundTerbuthylazine
Fish (96h LC₅₀)Rainbow Trout (Oncorhynchus mykiss)No data available3.4 mg/L[6]
Aquatic Invertebrate (48h EC₅₀)Daphnia magnaNo data available21.2 - 50.9 mg/L[6]
Algae (72h EC₅₀, growth inhibition)Green Algae (Selenastrum capricornutum)No data available0.02 mg/L[3]
Bird (Acute Oral LD₅₀)Mallard Duck, Bobwhite QuailNo data available> 2510 mg/kg[3]
Earthworm (LC₅₀)Eisenia fetidaNo data available210 & > 1000 mg/kg[3]
Honeybee (LD₅₀, oral and contact)Apis melliferaNo data available> 100 µ g/bee [3]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed methodologies for key types of experiments cited.

Acute Oral Toxicity (LD₅₀) Study in Rats (Following OECD Guideline 423)
  • Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often slightly more sensitive.[7]

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature: 22 ± 3°C; humidity: 30-70%; 12h light/dark cycle) and acclimatized for at least 5 days before dosing.[7]

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[7] The volume administered is typically based on the animal's body weight.

  • Dose Levels: A stepwise procedure is used, starting with a dose expected to produce some mortality. Subsequent dosing depends on the outcome of the previous step, using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[7]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The LD₅₀ (the statistically estimated dose that is lethal to 50% of the test animals) is determined.

28-Day Repeated Dose Oral Toxicity Study in Rodents (Following OECD Guideline 407)
  • Test Animals: Young, healthy adult rats.

  • Experimental Design: At least three dose groups and a control group, with a minimum of 5 males and 5 females per group.[1]

  • Dose Administration: The test substance is administered orally (gavage, diet, or drinking water) daily for 28 days.[1]

  • Observations: Daily clinical observations for signs of toxicity. Body weight and food/water consumption are measured weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

  • Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.

Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416)
  • Test Animals: Rats are the preferred species.[8]

  • Experimental Design: Parental (P) generation animals (males and females) are exposed to at least three dose levels of the test substance and a control.[8]

  • Dosing Period: Dosing of the P generation begins before mating and continues through mating, gestation, and lactation. The first-generation (F1) offspring are then selected and dosed through their maturation, mating, and production of the second-generation (F2) litter.[8]

  • Endpoints:

    • Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights. Histopathology of reproductive organs is also performed.[9]

    • Offspring (F1 and F2): Viability, sex ratio, body weight, developmental landmarks, and any abnormalities.[9]

  • Objective: To assess the effects on male and female reproductive performance and the health of the offspring. The NOAEL for parental, reproductive, and offspring toxicity is determined.[9]

Zebrafish Embryo Toxicity Test (FET) (Following OECD Guideline 236)
  • Test Organism: Newly fertilized zebrafish (Danio rerio) embryos.

  • Experimental Design: Embryos are exposed to a range of concentrations of the test substance in a multi-well plate format.[10]

  • Exposure Period: Typically from a few hours post-fertilization (hpf) up to 96 or 120 hpf.[3][10]

  • Observations: Embryos are observed at specific time points for mortality and developmental abnormalities (e.g., lack of somite formation, non-detachment of the tail, lack of heartbeat, edema, and malformations of the head, trunk, or tail).[2]

  • Endpoints: The primary endpoint is the LC₅₀ (lethal concentration for 50% of the embryos). The EC₅₀ (effective concentration causing abnormalities in 50% of the embryos) can also be determined.[11]

Signaling Pathways and Mechanisms of Toxicity

While both this compound and terbuthylazine are known inhibitors of photosynthesis in plants, their toxicity in animals involves different mechanisms, primarily related to oxidative stress and endocrine disruption.

Oxidative Stress Pathway

Chlorotriazine herbicides like terbuthylazine have been shown to induce oxidative stress in non-target organisms.[4][12] This occurs when the production of reactive oxygen species (ROS) overwhelms the antioxidant defense system of the cells, leading to cellular damage.

Oxidative_Stress_Pathway cluster_herbicide Chlorotriazine Herbicide cluster_cellular Cellular Response cluster_damage Cellular Damage Herbicide Terbuthylazine / this compound Mitochondria Mitochondria Herbicide->Mitochondria Interference with electron transport chain Antioxidant_Defense Depletion of Antioxidant Defenses (e.g., GSH, SOD, CAT) Herbicide->Antioxidant_Defense ROS Increased ROS Production (e.g., O₂⁻, H₂O₂) Mitochondria->ROS Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Antioxidant_Defense->Oxidative_Damage Reduced scavenging Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage

Oxidative stress induction by chlorotriazine herbicides.
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Chlorotriazine herbicides, including atrazine (B1667683) which is structurally similar to this compound and terbuthylazine, are known endocrine disruptors that can interfere with the HPG axis, leading to reproductive toxicity.[13]

HPG_Axis_Disruption cluster_herbicide Chlorotriazine Herbicide cluster_brain Brain cluster_pituitary Pituitary Gland cluster_gonads Gonads (Testes/Ovaries) Herbicide Terbuthylazine / this compound Hypothalamus Hypothalamus Herbicide->Hypothalamus Disruption of neurotransmitter signaling (e.g., GABA) GnRH GnRH Release Hypothalamus->GnRH Pulsatile release Anterior_Pituitary Anterior Pituitary GnRH->Anterior_Pituitary LH_FSH LH & FSH Release Anterior_Pituitary->LH_FSH Gonads Gonads LH_FSH->Gonads Steroid_Hormones Steroid Hormone Production (Testosterone/Estrogen) Gonads->Steroid_Hormones Steroid_Hormones->Hypothalamus Negative Feedback Steroid_Hormones->Anterior_Pituitary Negative Feedback

Disruption of the HPG axis by chlorotriazine herbicides.

Experimental Workflow: Zebrafish Embryo Toxicity Assay

The zebrafish embryo toxicity assay is a valuable tool for screening the developmental toxicity of chemicals.

Zebrafish_Workflow Start Start: Obtain healthy, fertilized zebrafish embryos Exposure Expose embryos to a range of herbicide concentrations (and a control) in multi-well plates Start->Exposure Incubation Incubate at 28.5°C for 96-120 hours Exposure->Incubation Observation Daily observation under a microscope for mortality and developmental endpoints Incubation->Observation Data_Collection Record mortality and morphological abnormalities Observation->Data_Collection Analysis Calculate LC₅₀ and EC₅₀ values Data_Collection->Analysis End End: Report toxicity data Analysis->End

Workflow for the zebrafish embryo toxicity assay.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Sebuthylazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of synthetic compounds like the herbicide sebuthylazine is paramount. This guide provides an objective comparison of analytical methodologies for this compound, supported by experimental data, to aid in the selection and implementation of the most suitable testing protocols.

This compound, a triazine herbicide, requires sensitive and robust analytical methods for its detection and quantification in various matrices, including environmental samples and agricultural products. This guide outlines common analytical techniques, presents typical performance data, and details experimental protocols to ensure reliable and comparable results across different laboratories.

Comparative Performance of Analytical Methods

The choice of analytical methodology for this compound analysis is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Immunoassays can also be employed for rapid screening purposes.

While a dedicated, publicly available inter-laboratory comparison study for this compound was not identified, the following tables summarize typical performance characteristics derived from method validation studies for the analysis of triazine herbicides, including this compound, in water and soil matrices. These values can serve as a benchmark for laboratories to assess their own performance.

Table 1: Typical Performance Data for this compound Analysis in Water

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.01 - 0.05 µg/L0.005 - 0.02 µg/L
Limit of Quantification (LOQ) 0.03 - 0.15 µg/L0.015 - 0.06 µg/L
Recovery (%) 85 - 110%90 - 115%
Relative Standard Deviation (RSD) (%) < 15%< 10%

Table 2: Typical Performance Data for this compound Analysis in Soil

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 0.5 µg/kg0.05 - 0.2 µg/kg
Limit of Quantification (LOQ) 0.3 - 1.5 µg/kg0.15 - 0.6 µg/kg
Recovery (%) 80 - 115%85 - 110%
Relative Standard Deviation (RSD) (%) < 20%< 15%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results in an inter-laboratory setting. Below are outlines of commonly employed methodologies for the analysis of this compound in water and soil samples.

Sample Preparation

Water Samples: Solid-Phase Extraction (SPE)

  • Sample Collection: Collect water samples in clean glass bottles.

  • Preservation: Store samples at 4°C and analyze as soon as possible.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then deionized water through it.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the trapped this compound from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of a suitable solvent for instrumental analysis.

Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

  • Sample Collection and Preparation: Collect a representative soil sample and air-dry it. Sieve the sample to remove large debris.

  • Extraction: Weigh a known amount of the homogenized soil sample (e.g., 10 g) into a centrifuge tube. Add a specific volume of water and an appropriate organic solvent (typically acetonitrile).

  • Salting Out: Add a salt mixture (commonly magnesium sulfate (B86663) and sodium chloride) to the tube to induce phase separation.

  • Shaking and Centrifugation: Shake the tube vigorously and then centrifuge to separate the organic layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the organic extract to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA), C18, and magnesium sulfate) to remove interfering matrix components.

  • Centrifugation and Final Preparation: Vortex the d-SPE tube and centrifuge. Take an aliquot of the cleaned extract for direct injection or further concentration and solvent exchange before instrumental analysis.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injection: Inject a small volume (e.g., 1-2 µL) of the prepared extract into the GC inlet.

  • Separation: Use a capillary column (e.g., DB-5ms or equivalent) with a suitable temperature program to separate this compound from other components.

  • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared extract into the LC system.

  • Separation: Employ a C18 reversed-phase column with a gradient elution program using a mobile phase typically consisting of water with a small amount of formic acid and an organic modifier like methanol or acetonitrile.

  • Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound to ensure high selectivity and sensitivity.

Workflow for Inter-laboratory Comparison of this compound Analysis

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for this compound analysis.

InterLab_Comparison_Workflow cluster_planning 1. Planning and Preparation cluster_execution 2. Sample Distribution and Analysis cluster_evaluation 3. Data Evaluation and Reporting P1 Define Study Objectives (e.g., method validation, proficiency testing) P2 Select Test Matrices (e.g., water, soil) P1->P2 P3 Prepare Homogeneous Test Materials P2->P3 P4 Establish Concentration Levels P3->P4 E1 Distribute Samples to Participating Laboratories P4->E1 E2 Laboratories Perform Analysis (using specified or own methods) E1->E2 E3 Laboratories Report Results (including raw data and QC) E2->E3 D1 Statistical Analysis of Results (e.g., z-scores, recovery, precision) E3->D1 D2 Identify Outliers and Systematic Errors D1->D2 D3 Prepare and Distribute Final Report D2->D3 D3->P1 Feedback for Future Studies

References

Navigating Sebuthylazine Residue Limits in Food: A Comparative Guide to Alternatives and Analytical Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of international regulations reveals that the triazine herbicide sebuthylazine is not currently approved for agricultural use in major markets, including the European Union and the United States. Consequently, there are no established Maximum Residue Limits (MRLs) for this compound in food products within these jurisdictions. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of commonly used alternative triazine herbicides—atrazine, terbuthylazine, and simazine (B1681756)—their established MRLs, and detailed protocols for residue analysis and validation.

This compound: Regulatory Status and Lack of MRLs

Sebutylazine is a selective herbicide that was historically used for weed control in various crops. However, it is not currently registered for use on food crops in the European Union or the United States. The EU Pesticides Database does not list this compound as an approved active substance, and its status under the US Toxic Substances Control Act (TSCA) is listed as "inactive". This lack of approval means that no specific MRLs have been set for this compound in food commodities. Any detection of this compound residues in food products would likely be considered a violation of food safety regulations in these regions.

Comparison of Alternative Triazine Herbicides

In the absence of this compound, other triazine herbicides such as atrazine, terbuthylazine, and simazine are more commonly used and have established MRLs. The following tables provide a comparative overview of the MRLs for these alternatives in various food commodities across the European Union, the United States (where they are referred to as tolerances), and the Codex Alimentarius, which sets international food standards.

Table 1: Maximum Residue Limits (MRLs) for Atrazine in Selected Food Products (mg/kg)

Food CommodityEuropean UnionUnited StatesCodex Alimentarius
Corn0.050.250.02
Sorghum0.050.250.02
SugarcaneNot specified0.250.02
Leafy VegetablesNot specified0.25Not specified
Meat0.020.020.02
Milk0.020.020.02

Table 2: Maximum Residue Limits (MRLs) for Terbuthylazine in Selected Food Products (mg/kg)

Food CommodityEuropean UnionUnited StatesCodex Alimentarius
Sweet Corn0.02No specific toleranceNot specified
Maize/Corn0.02No specific toleranceNot specified
Sorghum0.02No specific toleranceNot specified
Sunflower Seeds0.01No specific toleranceNot specified
Cotton Seeds0.01No specific toleranceNot specified
Animal Products0.01No specific toleranceNot specified
Indicates Limit of Quantification (LOQ)

Table 3: Maximum Residue Limits (MRLs) for Simazine in Selected Food Products (mg/kg)

Food CommodityEuropean UnionUnited StatesCodex Alimentarius
Citrus Fruits0.010.250.2
Pome Fruits0.010.250.2
Stone Fruits0.010.250.2
Tree Nuts0.010.250.1
Almond HullsNot specified10.0Not specified
Grapes0.010.250.2
Indicates Limit of Quantification (LOQ)

Experimental Protocols for Residue Analysis

The validation of analytical methods for detecting herbicide residues is critical for ensuring food safety and regulatory compliance. Below are generalized experimental protocols for the analysis of triazine herbicides in food matrices, which can be adapted for specific laboratory conditions and target analytes.

Sample Preparation and Extraction

A common and effective method for extracting triazine herbicides from various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: A representative sample of the food product (e.g., 10-15 g) is homogenized. For dry samples, rehydration with water may be necessary.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (B52724) (e.g., 10-15 mL). For acidic commodities, a buffering agent may be added. The tube is shaken vigorously for 1 minute.

  • Salting-out: A salt mixture, typically containing anhydrous magnesium sulfate (B86663) and sodium chloride, is added to the tube. The tube is shaken again for 1 minute and then centrifuged. This step helps to separate the acetonitrile layer containing the pesticides from the aqueous and solid matrix components.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The supernatant from the extraction step is transferred to a new centrifuge tube containing a d-SPE sorbent mixture for cleanup.

  • Sorbent Selection: The choice of sorbent depends on the food matrix. For samples with low fat content, a primary secondary amine (PSA) sorbent is often sufficient to remove organic acids and some sugars. For samples with higher fat content, a C18 sorbent may be added. For pigmented samples, graphitized carbon black (GCB) can be used, although it may also remove planar pesticides.

  • Cleanup Procedure: An aliquot of the acetonitrile extract is added to the d-SPE tube. The tube is vortexed for 30 seconds and then centrifuged.

Instrumental Analysis

The final cleaned-up extract is analyzed using chromatographic techniques coupled with mass spectrometry for sensitive and selective detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique for the analysis of triazine herbicides.

    • Chromatographic Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) formate, is used for separation.

    • Mass Spectrometry: Detection is performed using a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for less polar triazines.

    • Chromatographic Column: A non-polar or mid-polar capillary column is typically employed.

    • Injection: A splitless or pulsed splitless injection is common.

    • Mass Spectrometry: Detection is performed in selected ion monitoring (SIM) or full scan mode.

Method Validation Parameters

To ensure the reliability of the results, the analytical method must be validated according to internationally recognized guidelines (e.g., SANTE/11312/2021). Key validation parameters include:

  • Linearity: Assessed by analyzing a series of calibration standards to demonstrate a linear response over a defined concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy (Recovery): Determined by analyzing spiked samples at various concentration levels. Recoveries are typically expected to be within 70-120%.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should generally be ≤20%.

  • Specificity/Selectivity: The ability of the method to distinguish the target analyte from other components in the sample matrix.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of a pesticide residue analytical method.

G cluster_0 Method Development & Optimization cluster_2 Routine Analysis & Quality Control A Select Analytical Technique (e.g., LC-MS/MS, GC-MS) B Optimize Sample Preparation (Extraction & Cleanup) A->B C Optimize Instrumental Conditions (Column, Mobile Phase, MS parameters) B->C D Linearity & Working Range C->D E Accuracy (Recovery Studies) D->E F Precision (Repeatability & Intermediate Precision) E->F G Limit of Quantification (LOQ) F->G H Selectivity & Matrix Effects G->H I Uncertainty Estimation H->I J Analysis of Real Samples I->J K Ongoing Quality Control (Control Charts, Proficiency Testing) J->K

Caption: Workflow for pesticide residue analytical method validation.

Comparative analysis of Sebuthylazine degradation in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sebuthylazine Degradation in Different Soil Types: A Guide for Researchers

Disclaimer: Direct comparative studies on the degradation of this compound across various soil types are limited in publicly available scientific literature. Due to its structural similarity as a chlorotriazine herbicide, this guide utilizes experimental data for terbuthylazine (B1195847) as a scientifically recognized surrogate to provide a comparative analysis of the factors influencing the degradation of such herbicides in different soil environments. This approach allows for a comprehensive overview of the expected degradation behavior of this compound.

The environmental fate of s-triazine herbicides, a class of compounds including this compound, is of significant interest in agricultural and environmental sciences. Their persistence and potential for mobility in soil are governed by a complex interplay of soil properties and environmental conditions. Understanding the degradation dynamics of these herbicides is crucial for assessing their environmental impact and ensuring their safe and effective use. This guide provides a comparative analysis of the degradation of this compound (using terbuthylazine as a proxy) in various soil types, supported by experimental data and detailed methodologies.

Comparative Degradation Rates in Different Soil Types

The rate of herbicide degradation in soil is a critical parameter for determining its persistence and potential for carryover to subsequent crops or leaching into groundwater. This rate is often expressed as a half-life (DT50), the time it takes for 50% of the applied herbicide to dissipate. The following table summarizes the half-life of terbuthylazine in different soil types, illustrating the significant impact of soil characteristics on its degradation.

Soil TypeOrganic Matter (%)pHHalf-life (DT50) in daysKey Influencing Factors
Sandy LoamLowAcidic to Neutral23 - 37Lower microbial activity and adsorption compared to clay soils can lead to faster initial degradation, but also higher potential for leaching.[1]
Clay LoamModerate to HighNeutral to Alkaline37 - 95+Higher organic matter and clay content lead to increased adsorption, which can slow down microbial degradation.[2][3]
Silty LoamModerateAcidic (4.5-5.3)Variable, influenced by pesticide historySoils with a history of triazine herbicide use may exhibit accelerated degradation due to microbial adaptation.
Sandy Clay LoamNot SpecifiedNot Specified14.6 - 21.9Nitrogen fertilization levels can influence microbial activity and thus the degradation rate.[4]

Factors Influencing this compound Degradation in Soil

The degradation of this compound in soil is not solely dependent on the soil type but is influenced by a combination of physical, chemical, and biological factors.

  • Soil Organic Matter: Higher organic matter content generally leads to increased adsorption of this compound to soil particles.[5] This can decrease its bioavailability for microbial degradation, potentially increasing its persistence.[5][6] However, organic matter also supports a larger and more diverse microbial population, which can enhance degradation.[7]

  • Soil Texture: The proportion of sand, silt, and clay determines the soil's texture. Clay soils, with their larger surface area, tend to adsorb more herbicide, which can reduce its degradation rate compared to sandy soils.[2][7]

  • Soil pH: Soil pH affects both the chemical and microbial degradation of triazine herbicides. In acidic soils (low pH), chemical hydrolysis can be a more significant degradation pathway.[8][9][10] Conversely, in alkaline soils (high pH), microbial degradation is often the dominant process, and persistence can be longer due to reduced chemical breakdown.[8][9][10]

  • Microbial Activity: The primary mechanism for the degradation of this compound in soil is microbial metabolism.[11] Factors that promote microbial growth and activity, such as optimal temperature, moisture, and nutrient availability, will generally accelerate the degradation of the herbicide.[12]

  • Temperature and Moisture: Higher soil temperatures and optimal moisture levels generally increase the rate of both microbial and chemical degradation.[1][7]

Experimental Protocols for Assessing this compound Degradation

To conduct a comparative analysis of this compound degradation in different soil types, a standardized experimental protocol is essential. The following outlines a typical laboratory-based methodology.

1. Soil Collection and Characterization:

  • Collect soil samples from the top 15-20 cm from different locations representing the desired soil types (e.g., sandy loam, clay loam, silty loam).

  • Air-dry the soil samples and sieve them (e.g., through a 2 mm mesh) to ensure homogeneity.

  • Characterize each soil type for its key physicochemical properties, including texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity.

2. Laboratory Incubation Study:

  • Place a known weight of each soil type (e.g., 100 g) into individual incubation containers (e.g., glass jars).

  • Fortify the soil samples with a known concentration of this compound, typically dissolved in a small volume of solvent which is then allowed to evaporate.

  • Adjust the moisture content of the soil to a specific level, often expressed as a percentage of the soil's water holding capacity (e.g., 60% WHC).

  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • Include sterile control samples for each soil type (e.g., by autoclaving or gamma irradiation) to differentiate between biotic and abiotic degradation.[6][12][13]

3. Sampling and Analysis:

  • Collect triplicate samples from each soil type at predetermined time intervals (e.g., 0, 3, 7, 14, 28, 56, and 90 days).

  • Store the samples frozen until analysis to halt further degradation.

  • Extract this compound and its potential metabolites from the soil samples using an appropriate solvent (e.g., methanol, acetonitrile) and extraction technique (e.g., sonication, accelerated solvent extraction).[14]

  • Clean up the extracts using techniques like solid-phase extraction (SPE) to remove interfering substances.[15][16]

  • Quantify the concentration of this compound and its metabolites using analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

4. Data Analysis:

  • Plot the concentration of this compound against time for each soil type.

  • Calculate the degradation kinetics, typically assuming first-order kinetics, to determine the half-life (DT50) of this compound in each soil.

Visualizing Degradation Pathways and Experimental Workflows

To better understand the processes involved in this compound degradation and its analysis, the following diagrams are provided.

This compound This compound desethyl_this compound Desethyl-sebuthylazine This compound->desethyl_this compound Dealkylation (Biotic) hydroxy_this compound Hydroxy-sebuthylazine This compound->hydroxy_this compound Hydrolysis (Abiotic/Biotic) further_degradation Further Degradation (Ring Cleavage) desethyl_this compound->further_degradation hydroxy_this compound->further_degradation

Caption: Primary degradation pathways of this compound in soil.

soil_collection Soil Collection (Different Types) soil_characterization Soil Characterization (pH, OM, Texture) soil_collection->soil_characterization incubation_setup Incubation Setup (Herbicide Application) soil_characterization->incubation_setup sampling Time-course Sampling incubation_setup->sampling extraction Solvent Extraction sampling->extraction cleanup Sample Cleanup (SPE) extraction->cleanup analysis LC-MS/GC-MS Analysis cleanup->analysis data_analysis Data Analysis (Kinetics, DT50) analysis->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Experimental workflow for comparative degradation analysis.

References

Sebuthylazine vs. Other Triazine Herbicides: A Comparative Performance Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the triazine herbicide sebuthylazine with its common alternatives: atrazine, simazine, and terbuthylazine. The comparison focuses on key performance indicators, including physicochemical properties, herbicidal efficacy, and environmental fate, supported by available experimental data.

Executive Summary

Sebutylazine, a chlorotriazine herbicide, acts as a selective, systemic herbicide by inhibiting photosynthesis at photosystem II.[1] While its agricultural use has declined in many regions, it remains a significant compound for research and as an analytical standard.[1] This review indicates that this compound exhibits moderate persistence and mobility in the soil, comparable to other triazines like terbuthylazine. While direct comparative data on its herbicidal efficacy in the form of EC50 values against a range of weeds is limited in publicly available literature, its mode of action and structural similarity to other triazines suggest a similar spectrum of activity.

Data Presentation: Comparative Tables

For ease of comparison, the following tables summarize the key quantitative data for this compound and other major triazine herbicides.

Table 1: Physicochemical Properties
PropertyThis compoundAtrazineSimazineTerbuthylazine
Molecular Formula C₉H₁₆ClN₅C₈H₁₄ClN₅C₇H₁₂ClN₅C₉H₁₆ClN₅
Molecular Weight ( g/mol ) 229.71[2]215.68201.66229.71[3]
Water Solubility (mg/L at 20-25°C) Data not readily available336.25.0[3]
Log K_ow_ (Octanol-Water Partition Coefficient) Data not readily available2.72.13.4[3]
Table 2: Herbicidal Efficacy (EC50 Values)

The half-maximal effective concentration (EC50) is a measure of a herbicide's potency. Lower EC50 values indicate higher efficacy. Data for this compound is notably absent from readily available literature, highlighting a gap in current public knowledge.

HerbicideTest Organism/WeedEC50
Sebutylazine Data not readily availableData not readily available
Atrazine Lemna minor (aquatic plant)0.96 mg/L[4]
Simazine Various broadleaf and grass weedsVaries by species
Terbuthylazine Lemna gibba (aquatic plant)2.25 mg/L (7-day, frond number)[5]
Raphidocelis subcapitata (algae)0.015 mg/L (96h, yield)[5]

Note: The efficacy of triazine herbicides is dependent on the target weed species and environmental conditions.[6][7][8][9]

Table 3: Environmental Fate Parameters
ParameterThis compoundAtrazineSimazineTerbuthylazine
Soil Sorption Coefficient (Koc in L/kg) Data not readily available100130162 - 178[10]
Soil Degradation Half-life (DT50 in days) Data not readily available60 - 100[2]6037 - 77[11]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of results across different studies and compounds.

Herbicidal Efficacy Assessment: Whole-Plant Bioassay

This method is used to determine the effectiveness of a herbicide in controlling target weeds under controlled conditions.

  • Plant Culture: Seeds of target weed species (e.g., common broadleaf and grass weeds) are sown in pots containing a standardized soil mix. The pots are maintained in a greenhouse or growth chamber with controlled temperature, humidity, and light cycles to ensure uniform plant growth.

  • Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), a range of herbicide concentrations, including a non-treated control, are applied to the plants using a precision sprayer. This ensures even and accurate application of the test substance.

  • Efficacy Evaluation: After a set period (typically 14-21 days), the herbicidal effect is assessed. This includes visual scoring of plant injury (phytotoxicity) and measurement of plant biomass (fresh or dry weight).

  • Data Analysis: The collected data is used to generate a dose-response curve, from which the EC50 value (the concentration causing 50% inhibition of growth) is calculated.

Soil Sorption/Desorption: OECD Guideline 106 (Batch Equilibrium Method)

This protocol measures the extent to which a herbicide binds to soil particles, which influences its mobility and bioavailability.

  • Soil and Solution Preparation: A range of characterized soils with varying organic matter content and textures are used. A stock solution of the herbicide in a 0.01 M CaCl₂ solution (to mimic soil solution) is prepared.

  • Equilibration: A known mass of soil is mixed with a known volume of the herbicide solution in a centrifuge tube. The tubes are shaken for a predetermined time (e.g., 24 hours) at a constant temperature to allow equilibrium to be reached between the herbicide in solution and that adsorbed to the soil.

  • Phase Separation: The tubes are centrifuged to separate the soil from the solution.

  • Analysis: The concentration of the herbicide remaining in the supernatant (the solution) is measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The amount of herbicide adsorbed to the soil is calculated from the difference between the initial and final concentrations in the solution. This data is used to determine the soil-water distribution coefficient (Kd) and, subsequently, the organic carbon-normalized adsorption coefficient (Koc).[5][12][13]

Soil Degradation: OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil)

This guideline is used to determine the rate at which a herbicide breaks down in the soil under different oxygen conditions.[14]

  • Soil Treatment: Fresh soil samples are treated with the herbicide at a concentration representative of its field application rate.

  • Incubation: The treated soil is incubated in the dark at a constant temperature and moisture level. For aerobic degradation, the soil is kept in a system that allows for air exchange. For anaerobic degradation, the soil is saturated with water and the headspace is flushed with an inert gas like nitrogen.

  • Sampling and Extraction: At various time intervals, soil subsamples are taken and extracted with appropriate solvents to recover the herbicide and its degradation products.

  • Analysis: The concentrations of the parent herbicide and its metabolites in the extracts are quantified using methods like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The decline in the parent herbicide concentration over time is plotted, and the data is fitted to a kinetic model (usually first-order kinetics) to calculate the DT50 (dissipation time for 50% of the initial concentration).[14][15]

Mandatory Visualizations

Signaling Pathway: Inhibition of Photosynthesis by Triazines

G cluster_psii Photosystem II (PSII) Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB QA->QB Electron Flow PQ_Pool Plastoquinone Pool QB->PQ_Pool Electron Flow Triazine Triazine Herbicides (this compound, Atrazine, etc.) Triazine->QB Binds to D1 protein, displacing QB

Caption: Triazine herbicides block electron transport in Photosystem II.

Experimental Workflow: Herbicide Performance Comparison

G cluster_lab Laboratory Analysis cluster_greenhouse Greenhouse/Growth Chamber start Herbicide Selection (Sebutylazine & Comparators) physchem Physicochemical Characterization (Solubility, Log Kow) start->physchem sorption Soil Sorption Study (OECD 106) start->sorption degradation Soil Degradation Study (OECD 307) start->degradation efficacy Herbicidal Efficacy Bioassay start->efficacy analysis Data Compilation & Comparative Analysis physchem->analysis sorption->analysis degradation->analysis efficacy->analysis report Publish Comparison Guide analysis->report

Caption: A structured workflow for comparing triazine herbicides.

References

Validating ELISA Kits for Sebuthylazine Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Enzyme-Linked Immunosorbent Assay (ELISA) kits for the detection of Sebuthylazine, a triazine herbicide. This document outlines the performance of commercially available ELISA kits, compares them with traditional chromatographic methods, and provides detailed experimental protocols to support the validation process.

Sebutylazine, a chlorotriazine herbicide, is a compound of environmental and agricultural interest. Rapid and reliable monitoring of its presence in various matrices is crucial. While chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are considered the gold standard for pesticide analysis, ELISA presents a high-throughput, cost-effective, and field-portable alternative. This guide explores the validity of using ELISA for this compound monitoring by examining the performance of existing triazine-targeted ELISA kits and comparing them to conventional analytical techniques.

Performance of Commercial ELISA Kits for Triazine Herbicides

Directly marketed this compound ELISA kits are not commonly found; however, due to structural similarities, ELISA kits designed for other triazine herbicides, particularly atrazine (B1667683), exhibit significant cross-reactivity with this compound. This cross-reactivity allows for the effective use of these kits in this compound monitoring. Below is a summary of the performance characteristics of representative commercial atrazine ELISA kits that can be utilized for this purpose.

Table 1: Performance Characteristics of Commercial Atrazine ELISA Kits

ParameterEurofins Abraxis Atrazine Plate KitAbraxis Atrazine Magnetic Particle Kit
Test Principle Competitive ELISACompetitive ELISA with magnetic particle separation
Test Sensitivity (LOD for Atrazine) 0.04 ng/mL[1][2][3]0.05 ppb[4]
Assay Midpoint (50% B/B0 for Atrazine) ~0.7 ng/mL[1][3]Not explicitly stated
Reproducibility (CV) Standards: <10%, Samples: <15%[1][2][3]Within Assay: 6.6-7.9%, Between Assay: 2.9-5.1%[5]
Cross-Reactivity See Table 2See Table 3
Sample Types Drinking water, groundwater, surface water[1][2][3]Groundwater, surface water, well water[4]
Assay Time < 1 hour[1][3]Not explicitly stated

Table 2: Cross-Reactivity of Eurofins Abraxis Atrazine Plate Kit [1][3]

CompoundCross-Reactivity (%)
Atrazine100
Propazine96
Simazine14.3
Ametryn1.5
Terbutylazine0.33
Deethylatrazine3.08
Hydroxyatrazine0.01

Table 3: Cross-Reactivity of Abraxis Atrazine Magnetic Particle Kit [4]

CompoundCross-Reactivity Information
AmetrynProduces false positive responses
PropazineProduces false positive responses
PrometonProduces false positive responses
PrometrynProduces false positive responses
Desethyl AtrazineHigh concentrations produce false positive responses

Note: The cross-reactivity of these kits with this compound is not explicitly stated in the provided documentation but is expected to be significant, especially for kits showing high cross-reactivity with the structurally similar herbicide, terbuthylazine.

Comparison with Alternative Methods: GC-MS and HPLC

While ELISA offers speed and convenience, GC-MS and HPLC remain the confirmatory methods for pesticide residue analysis, offering high sensitivity and specificity.

Table 4: Comparison of Analytical Methods for Triazine Herbicide Detection

FeatureELISAGC-MSHPLC
Principle Immunoassay (Antigen-Antibody reaction)Gas Chromatography separation followed by Mass Spectrometry detectionHigh-Performance Liquid Chromatography separation with UV or MS detection
Sensitivity High (sub-ppb levels)Very High (ppt to sub-ppb levels)High (ppb to ppt (B1677978) levels)
Specificity Can be subject to cross-reactivity with structurally similar compoundsVery High (based on mass-to-charge ratio)High (especially with MS detection)
Sample Throughput High (multiple samples simultaneously)Low to MediumMedium
Cost per Sample LowHighMedium
Field Portability YesNoNo
Ease of Use Relatively simpleRequires skilled operatorRequires skilled operator
Confirmation Often requires confirmation by GC-MS or HPLCGold standard for confirmationCan be used for confirmation, especially with MS

Studies have shown a good correlation between atrazine concentrations determined by ELISA and GC-MS, although a positive bias with ELISA has been observed in some cases[6]. This suggests that while ELISA is an excellent screening tool, positive results should be confirmed by a chromatographic method for regulatory purposes.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of analytical techniques. Below are representative protocols for ELISA, GC-MS, and HPLC for triazine herbicide analysis.

This compound Monitoring Workflow

cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample Water/Soil Sample Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction ELISA ELISA Screening Extraction->ELISA GCMS GC-MS Confirmation Extraction->GCMS HPLC HPLC Analysis Extraction->HPLC Data Data Interpretation & Comparison ELISA->Data GCMS->Data HPLC->Data Report Final Report Data->Report

Caption: Workflow for this compound monitoring.

Competitive ELISA Protocol

This protocol is a generalized procedure for a competitive ELISA for triazine herbicides.

  • Standard and Sample Preparation: Prepare a series of this compound standards in a suitable buffer. Prepare unknown samples, diluting if necessary.

  • Coating: If using a non-pre-coated plate, coat the wells of a microtiter plate with a capture antibody specific for triazines. Incubate and then wash. For pre-coated plates, proceed to the next step.

  • Competitive Reaction: Add a known amount of enzyme-conjugated triazine (e.g., atrazine-HRP) and the standard or sample to each well. The free this compound in the sample will compete with the enzyme-conjugated triazine for binding to the immobilized antibody. Incubate for a specified time.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme bound to the plate will catalyze a color change.

  • Stopping the Reaction: Add a stop solution (e.g., dilute sulfuric acid) to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of this compound in the sample.

Competitive ELISA Signaling Pathway

cluster_well Microtiter Well cluster_reagents Sample & Reagents cluster_detection Detection Antibody Immobilized Antibody This compound This compound (Analyte) This compound->Antibody Binds EnzymeConjugate Enzyme-Conjugated Triazine EnzymeConjugate->Antibody Competes for Binding Substrate Substrate EnzymeConjugate->Substrate Catalyzes Color Colorimetric Signal Substrate->Color Produces

Caption: Competitive ELISA principle.

GC-MS Protocol for Triazine Analysis

This is a general procedure for the analysis of triazine herbicides in water samples.

  • Sample Preparation:

    • Adjust the pH of a 1 L water sample to neutral.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes.

    • Elute the analytes from the cartridge with a suitable organic solvent (e.g., ethyl acetate).

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) mode. Scan for characteristic ions of this compound and other triazines.

HPLC Protocol for Triazine Analysis

This is a general procedure for the analysis of triazine herbicides in soil samples.

  • Sample Preparation:

    • Extract a 10 g soil sample with a mixture of methanol (B129727) and water (e.g., 80:20 v/v) using sonication or accelerated solvent extraction.

    • Centrifuge the extract and filter the supernatant.

    • The extract may require a clean-up step using SPE depending on the matrix complexity.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1 mL/min.

    • Detector: UV detector at a wavelength of 220 nm or a mass spectrometer for higher selectivity.

    • Injection Volume: 20 µL.

Conclusion

ELISA kits designed for atrazine and other triazine herbicides can be a valuable and valid tool for the rapid screening of this compound in various samples. Their high throughput, ease of use, and cost-effectiveness make them an attractive option for large-scale monitoring programs. However, it is crucial for researchers to validate the chosen ELISA kit for their specific matrix and to be aware of potential cross-reactivities. For regulatory purposes and in the case of positive screening results, confirmation by a more specific and sensitive method such as GC-MS or HPLC is highly recommended. The detailed protocols and comparative data presented in this guide should assist researchers in making informed decisions and in the rigorous validation of their analytical methods for this compound monitoring.

References

A Comparative Analysis of the Environmental Impact of Sebuthylazine and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the triazine herbicide Sebuthylazine with other commonly used herbicides from different chemical classes. The following sections present a summary of their environmental fate, ecotoxicological effects, and the methodologies used to determine these parameters.

Environmental Fate and Transport

The potential for a herbicide to impact non-target environments is largely determined by its persistence in soil and water and its mobility. Key parameters for assessing this are the soil half-life (DT50) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

HerbicideChemical ClassSoil Half-life (DT50) (days)Soil Sorption (Koc) (mL/g)Mobility Potential
Sebutylazine Triazine25-30[1]No specific data found, but triazines generally exhibit moderate to low mobility.Moderate to Low
Atrazine Triazine13 - 261[2]100High
Terbuthylazine Triazine6.7 - 104[3]151-514Low to Moderate
Nicosulfuron Sulfonylurea26 (silt clay soil)[4]Low potential for adsorption[5]High
Glyphosate Glycine derivative7 - 60[6]24,000 (binds tightly to soil)[7]Low
Mesotrione (B120641) Triketone4.5 - 32[8]0.13 - 5.0 L/kg (pH dependent)[8]High (anionic form)

Ecotoxicological Profile

The toxicity of herbicides to non-target organisms is a critical aspect of their environmental risk assessment. The following table summarizes acute toxicity data for various aquatic and terrestrial organisms. The values are expressed as the median lethal dose (LD50) for terrestrial organisms and the median lethal or effective concentration (LC50/EC50) for aquatic organisms.

HerbicideOrganismEndpointToxicity Value (mg/kg or mg/L)Toxicity Classification
Sebutylazine Data not available---
Atrazine Rainbow Trout (Oncorhynchus mykiss)96-h LC504.5 - 11Moderately to Slightly Toxic
Daphnia magna48-h EC506.9 - 29Moderately to Highly Toxic
Green Algae (Selenastrum capricornutum)72-h EC500.043Very Highly Toxic
Bobwhite QuailAcute Oral LD50940Slightly Toxic
Terbuthylazine Rainbow Trout (Oncorhynchus mykiss)96-h LC503.4[9]Moderately Toxic
Daphnia magna48-h EC5021.2[9]Slightly Toxic
Green Algae (Selenastrum capricornutum)72-h EC500.019Very Highly Toxic
Bobwhite QuailAcute Oral LD50>2000Practically Non-toxic
Nicosulfuron Rainbow Trout (Oncorhynchus mykiss)96-h LC50>1000[4]Practically Non-toxic
Daphnia magna48-h EC50>1000[4]Practically Non-toxic
Green Algae (Selenastrum capricornutum)72-h EC500.0087 (NOEC)-
Bobwhite QuailAcute Oral LD50>2000[4]Practically Non-toxic
Glyphosate Rainbow Trout (Oncorhynchus mykiss)96-h LC50>10 - >1000[10]Slightly to Practically Non-toxic
Daphnia magna48-h EC50>100Practically Non-toxic
Green Algae (Selenastrum capricornutum)72-h EC50>1Slightly Toxic
Bobwhite QuailAcute Oral LD50>2000Practically Non-toxic
Mesotrione Rainbow Trout (Oncorhynchus mykiss)96-h LC50>120Practically Non-toxic
Daphnia magna48-h EC50>120Practically Non-toxic
Green Algae (Selenastrum capricornutum)72-h EC504.8Moderately Toxic
Bobwhite QuailAcute Oral LD50>2000Practically Non-toxic

Experimental Protocols

The environmental fate and ecotoxicity data presented in this guide are typically generated following standardized international guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and substances.

Environmental Fate Protocols
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This test guideline is designed to evaluate the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[7][11][12][13][14] The test substance, typically radiolabelled, is applied to soil samples which are then incubated in the dark under controlled temperature and moisture. At various time points, soil samples are analyzed to determine the concentration of the parent substance and its transformation products. This allows for the calculation of the soil half-life (DT50).

  • Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the adsorption and desorption potential of a chemical in soil. The test involves equilibrating a solution of the test substance with a soil sample of known properties. The concentration of the substance in the solution is measured before and after equilibration to determine the amount adsorbed to the soil. This data is used to calculate the soil organic carbon-water partitioning coefficient (Koc), which is a key indicator of a substance's mobility in soil.

Ecotoxicological Protocols
  • Fish, Acute Toxicity Test (OECD 203): This test evaluates the acute lethal toxicity of a substance to fish. Fish are exposed to the test substance in water for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is calculated.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.[1][15][16][17][18] Young daphnids are exposed to the test substance for 48 hours, and the number of immobilized individuals is recorded. The effective concentration that causes immobilization in 50% of the daphnids (EC50) is then determined.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test determines the effect of a substance on the growth of freshwater algae.[19][20][21][22][23] A culture of algae is exposed to various concentrations of the test substance over a 72-hour period. The growth of the algae is measured, and the concentration that inhibits growth by 50% (EC50) is calculated.

Visualizations

Degradation Pathway of this compound

The following diagram illustrates the primary degradation pathways of this compound in the environment, which primarily involves N-dealkylation and hydroxylation.

Sebuthylazine_Degradation Sebutylazine Sebutylazine Desethyl_Sebutylazine Desethyl-Sebutylazine Sebutylazine->Desethyl_Sebutylazine N-de-ethylation Hydroxy_Sebutylazine Hydroxy-Sebutylazine Sebutylazine->Hydroxy_Sebutylazine Hydroxylation Atrazine_desisopropyl Atrazine-desisopropyl Sebutylazine->Atrazine_desisopropyl Transformation

Caption: Simplified degradation pathway of this compound.

Experimental Workflow for Soil Persistence Study (OECD 307)

This diagram outlines the key steps involved in determining the soil half-life of a herbicide according to the OECD 307 guideline.

Soil_Persistence_Workflow start Start soil_prep Soil Collection & Preparation start->soil_prep application Herbicide Application (Radiolabelled) soil_prep->application incubation Incubation (Controlled Conditions) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Analysis (e.g., HPLC, LC-MS) extraction->analysis data_analysis Data Analysis & DT50 Calculation analysis->data_analysis end End data_analysis->end

Caption: Workflow for determining herbicide soil persistence.

References

Performance Showdown: A Comparative Guide to SPE Cartridges for Sebuthylazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the analysis of the herbicide sebuthylazine, selecting the optimal Solid-Phase Extraction (SPE) cartridge is a critical step that significantly influences the accuracy, reproducibility, and sensitivity of analytical methods. This guide provides an objective comparison of the performance of three commonly used SPE cartridges—Reversed-Phase C18, Hydrophilic-Lipophilic Balanced (HLB), and Mixed-Mode Cation Exchange (MCX)—for the extraction of this compound and related triazine herbicides from various environmental matrices. The comparative data presented is collated from multiple studies to aid in the selection of the most suitable SPE cartridge for your specific analytical needs.

Quantitative Performance Comparison

The efficiency of an SPE cartridge is primarily evaluated based on the recovery of the target analyte. The following table summarizes the reported recovery rates for this compound and other triazine herbicides using C18, HLB, and MCX cartridges in different sample matrices. It is important to note that these results are from separate studies with varying experimental conditions, which should be considered when making a direct comparison.

SPE CartridgeAnalyte(s)Sample MatrixReported Recovery (%)Reference
C18 Terbuthylazine (B1195847) (Sebutylazine)Cannabis Bud91.6 - 96.9%[1]
HLB Triazine HerbicidesSeawater65.8 - 103%[2]
MCX Terbuthylazine (this compound) & MetabolitesWetland Water70 - 80%[3][4]
MCX Terbuthylazine (this compound) & MetabolitesSediment89.3 - 97.9%[5]

Key Observations:

  • C18 cartridges have demonstrated high recovery rates for this compound in complex matrices like cannabis bud.[1]

  • HLB cartridges show a broad range of recoveries for various triazine herbicides in seawater, suggesting their utility for multi-residue analysis.[2]

  • MCX cartridges exhibit consistently high recoveries for this compound and its metabolites in both water and sediment samples, indicating their strong retention capabilities for this compound.[3][4][5]

Experimental Protocols

The following sections detail the generalized and specific experimental methodologies cited in the performance comparison table.

General Solid-Phase Extraction Workflow

A typical SPE procedure involves several key steps, as illustrated in the workflow diagram below. The specifics of solvents, volumes, and flow rates will vary depending on the chosen cartridge, sample matrix, and target analyte.

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Analyte Elution & Analysis Conditioning Conditioning (e.g., Methanol) Equilibration Equilibration (e.g., Deionized Water) Conditioning->Equilibration Activate Sorbent Sample_Loading Sample Loading Equilibration->Sample_Loading Load Sample Washing Washing (Remove Interferences) Sample_Loading->Washing Drying Drying (e.g., under Vacuum) Washing->Drying Elution Elution (e.g., Organic Solvent) Drying->Elution Elute Analyte Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis Instrumental Analysis (e.g., HPLC, GC-MS) Evaporation->Analysis

A generalized workflow for solid-phase extraction (SPE).
C18 SPE Protocol for this compound in Cannabis Bud[1]

  • Cartridge Conditioning: The C18 SPE cartridge was first conditioned with 2 mL of methanol (B129727), followed by 2 mL of deionized water.

  • Sample Loading: The sample extract, diluted to 20% acetonitrile (B52724) in water, was loaded onto the cartridge at a flow rate of approximately 0.5 mL/min.

  • Washing: The cartridge was then washed with 3 mL of 20% methanol in water at a flow rate of approximately 0.8 mL/min.

  • Drying: The sorbent was dried under a vacuum of 50 kPa for 30 minutes.

  • Elution: The retained this compound was eluted with 3 mL of 70% methanol.

HLB SPE Protocol for Triazines in Seawater[2]
  • Sample Preparation: Seawater samples were filtered before purification on the HLB solid-phase extraction cartridges.

  • Elution and Concentration: The collected eluate was evaporated to less than 1 mL at 40°C under a nitrogen stream.

  • Reconstitution: The residue was then reconstituted in 1 mL of acetonitrile and water (1:1, v/v) and subjected to ultrasonic extraction for 1 minute.

  • Final Filtration: The final extract was filtered through a 0.22 μm filter membrane before analysis.

MCX SPE Protocol for this compound in Wetland Water[3][4]

The referenced study mentions the use of MCX cartridges for the solid-phase extraction of this compound and its metabolites from wetland water samples, achieving recovery efficiencies of 70-80%. While the detailed step-by-step protocol is not fully elaborated in the abstract, it is part of a validated method for the simultaneous determination of these compounds by HPLC-DAD.

MCX SPE Protocol for this compound in Sediment[5]

This method involved a cleanup step followed by solid-phase extraction using MCX cartridges, which resulted in an overall recovery efficiency of 89.3% to 97.9% for this compound and its degradation products. The high recovery indicates a strong affinity of the MCX sorbent for these compounds in a complex sediment matrix.

Logical Relationship of SPE Sorbent Selection

The choice of an SPE cartridge is dependent on the physicochemical properties of the analyte and the complexity of the sample matrix. The following diagram illustrates the logical considerations for selecting between C18, HLB, and MCX cartridges for this compound analysis.

Sorbent_Selection cluster_Matrix Sample Matrix cluster_Sorbent SPE Sorbent Choice Analyte Sebutylazine (Moderately Polar, Weakly Basic) Aqueous Aqueous Samples (e.g., Water) Analyte->Aqueous Complex Complex Matrices (e.g., Soil, Biological) Analyte->Complex HLB HLB (Hydrophilic-Lipophilic Balanced) Aqueous->HLB Good for broad-spectrum triazines MCX MCX (Mixed-Mode Cation Exchange) Aqueous->MCX High recovery for this compound C18 C18 (Reversed-Phase) Complex->C18 High recovery in specific complex matrices Complex->MCX Excellent recovery in sediment

Decision logic for SPE sorbent selection for this compound.

References

A Comparative Guide to the Validation of Predictive Models for Sebuthylazine Runoff

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of predictive models for Sebuthylazine runoff, supported by experimental data and detailed methodologies. Given the limited specific research on this compound, a member of the chlorotriazine herbicide family, this guide incorporates data from closely related and extensively studied triazine herbicides such as Atrazine (B1667683) and Terbuthylazine as proxies.[1] The environmental fate and transport mechanisms of these herbicides share significant similarities, making these comparisons valuable for understanding and modeling this compound runoff.

Data Presentation: Performance of Predictive Runoff Models

The selection of an appropriate model for predicting herbicide runoff is critical for environmental risk assessment. The Soil and Water Assessment Tool (SWAT) and the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) are two widely used models for this purpose. Their performance is often evaluated by comparing model predictions with measured data from field studies.

Predictive Model Key Characteristics Performance Metrics (for related Triazine Herbicides) Strengths Limitations
SWAT (Soil and Water Assessment Tool) A comprehensive, physically-based watershed model that simulates water, sediment, nutrient, and pesticide transport. It can assess the effects of different land management practices.For Atrazine, Nash-Sutcliffe Efficiency (ENS) values for monthly flow predictions ranged from 0.72 to 0.89, and for monthly atrazine loads, ENS varied from 0.66 to 0.90, indicating good model performance.Capable of simulating a wide range of environmental processes at a watershed scale. Widely used and validated for various pollutants.Can be data-intensive and complex to set up. Uncalibrated runs may overestimate runoff.[2]
GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) A field-scale model that simulates the movement of pesticides in the root zone and their transport in surface runoff.[3] The pesticide component of SWAT was adopted from GLEAMS.[3]When calibrated, GLEAMS has shown good agreement with measured data for Atrazine and Metolachlor runoff, with coefficients of determination >0.52 and modeling efficiencies >0.53.[4] However, uncalibrated GLEAMS may not accurately predict runoff losses.[4]Less complex than SWAT, focusing on field-scale processes.May overestimate runoff potential for pre-emergence applications in some cases.
RZWQM (Root Zone Water Quality Model) A comprehensive model simulating plant growth and the movement of water, nutrients, and pesticides over, in, and through the root zone.Similar to GLEAMS, site-calibrated RZWQM has demonstrated good predictive capability for Atrazine and Metolachlor runoff.[4]Detailed simulation of root zone processes.Requires detailed input parameters for accurate predictions.
WIN-PST (Windows Pesticide Screening Tool) A simpler, rule-based algorithm for qualitative assessment of pesticide loss risk through runoff and leaching.Comparisons with SWAT for Atrazine runoff in some studies suggest that WIN-PST's runoff loss algorithms may not be as accurate, potentially overestimating soil solution runoff potential.[2]User-friendly and requires fewer input parameters.Provides a qualitative risk assessment rather than quantitative predictions. Less accurate for surface runoff loss estimation compared to more complex models.[2]

Experimental Data: this compound and Related Triazine Runoff

The following table summarizes experimental data on the runoff of this compound and the closely related herbicide Terbuthylazine. These studies highlight the percentage of applied herbicide lost to runoff under different conditions.

Herbicide Experimental Conditions Percentage of Applied Herbicide Lost to Runoff Key Findings
Sebutylazine Found in soil in the Gaza Strip with an average concentration of 13 µg/kg.[1]Data on runoff percentage not specified.Indicates environmental presence and persistence in soil.[1]
Terbuthylazine Simulated rainfall on a Hamilton clay loam soil with a 10% slope.[5]<1% of the applied amount.[5]Herbicide transport by runoff mainly depends on the time to runoff and the runoff rates.[5]
Atrazine Eight-year field investigation on a 21-ha research site.[6][7]Never exceeded 3% of the amount applied.[6][7]Volatilization losses were significantly greater than runoff losses.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the validation of predictive models. Below are protocols for key experiments related to this compound runoff analysis.

Objective: To quantify the amount of this compound transported from a treated field in surface runoff.

Materials:

  • Runoff plots with defined boundaries (e.g., 0.5 m x 1 m metal borders).[5]

  • Rainfall simulator capable of applying different rainfall intensities.[5]

  • Runoff collection system (e.g., gutter and collection bottles).[5]

  • Flow meter and water sampler for larger watersheds.[7]

  • Sample storage containers.

Procedure:

  • Establish uniform runoff plots on the soil type of interest with a known slope.[5]

  • Apply this compound at a known rate to the plots.

  • After a set period (e.g., 24 hours), apply simulated rainfall at a constant and known intensity.[5]

  • Collect all runoff generated from the plots at regular intervals.

  • Measure the total volume of runoff for each interval.

  • Collect subsamples of the runoff for herbicide analysis.

  • Store samples appropriately (e.g., frozen) until analysis.

Objective: To determine the concentration of this compound in collected runoff samples.

Materials:

  • Centrifuge.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).[5]

  • Solvents for elution (e.g., methanol, acetone).[5]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sebutylazine analytical standard.[1]

Procedure:

  • Separate the water and sediment phases of the runoff samples by centrifugation.[5]

  • Pass a known volume of the water phase through an SPE cartridge to extract the this compound.[5]

  • Elute the this compound from the cartridge using an appropriate solvent mixture.[5]

  • Concentrate the eluate to a known volume.

  • Analyze the concentrated extract using HPLC or GC-MS to quantify the this compound concentration.

  • Calculate the total mass of this compound in the runoff by multiplying the concentration by the runoff volume.

Mandatory Visualization

Experimental_Workflow cluster_field Field Experiment cluster_lab Laboratory Analysis cluster_model Model Validation A Plot Establishment B Sebutylazine Application A->B C Simulated Rainfall B->C D Runoff Collection C->D E Sample Preparation (Centrifugation & SPE) D->E Runoff Samples F Instrumental Analysis (HPLC/GC-MS) E->F G Data Quantification F->G I Comparison of Predicted vs. Experimental Data G->I Experimental Results H Predictive Model Simulation (e.g., SWAT, GLEAMS) H->I J Performance Evaluation (e.g., Nash-Sutcliffe Efficiency) I->J

Caption: Workflow for the validation of a predictive model for this compound runoff.

Logical_Relationship cluster_inputs Model Inputs cluster_model Predictive Model cluster_outputs Model Outputs cluster_validation Validation PhysChem Sebutylazine Properties (Solubility, Koc, Half-life) Model Runoff Prediction Model (e.g., SWAT) PhysChem->Model Soil Soil Properties (Texture, Organic Matter) Soil->Model Weather Weather Data (Precipitation, Temperature) Weather->Model Management Agricultural Practices (Tillage, Application Rate) Management->Model RunoffVol Runoff Volume Model->RunoffVol HerbicideConc Sebutylazine Concentration in Runoff Model->HerbicideConc HerbicideLoad Total Sebutylazine Load Model->HerbicideLoad Validation Comparison with Field Data RunoffVol->Validation HerbicideConc->Validation HerbicideLoad->Validation

Caption: Logical relationships in predictive modeling of this compound runoff.

References

Comparative Genomics of Microbial Sebuthylazine Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of microbial genomics related to the degradation of Sebuthylazine and other s-triazine herbicides. Leveraging data from closely related compounds like atrazine (B1667683) and terbuthylazine, this document outlines key bacterial players, their catabolic genes, and the metabolic pathways involved in their biodegradation.

Introduction

This compound, a member of the s-triazine class of herbicides, poses environmental concerns due to its persistence in soil and water. Microbial degradation represents a key mechanism for the natural attenuation of these compounds. Understanding the genomic basis of this process is crucial for developing effective bioremediation strategies. While specific comparative genomics studies on this compound are limited, extensive research on the degradation of its structural isomers, atrazine and terbuthylazine, provides a robust framework for comparison. This guide synthesizes the current knowledge, offering insights into the microorganisms and genetic determinants likely involved in this compound breakdown.

Key Microbial Players and Degradation Capabilities

A variety of bacteria have been identified with the ability to degrade s-triazine herbicides. These microorganisms often utilize the herbicide as a nitrogen and/or carbon source. The table below summarizes prominent s-triazine degrading bacteria and their reported degradation efficiencies for atrazine, a well-studied analog of this compound.

Microbial StrainSubstrate(s)Degradation EfficiencyKey Catabolic GenesReference
Pseudomonas sp. ADPAtrazineUtilizes atrazine as a nitrogen sourceatzABCDEF[1][2]
Arthrobacter aurescens TC1Atrazine, Simazine, TerbuthylazineDegraded 3 g/L of atrazine in 1 weektrzN, atzB, atzC[3]
Arthrobacter sp. AK-YN10Atrazine99% degradation of 1000 mg/L atrazine in 30 hourstrzN, atzB, atzC[4]
Rhodococcus sp. T1Terbuthylazine--[5]
Advenella incenataTerbuthylazineDegrades 100 µg/L terbuthylazineatzA, atzB[6]
Janthinobacterium lividumTerbuthylazineDegrades 100 µg/L terbuthylazineatzB, atzC[6]
Paenarthrobacter ureafaciens PCPrometryne, Atrazine, Ametryne, Simetryne, CyanazineCompletely degraded 20 mg/L prometryne within 12 hourshapE[7]

Core Metabolic Pathways and Key Enzymes

The microbial degradation of s-triazines like this compound typically proceeds through a series of enzymatic reactions that culminate in the cleavage of the s-triazine ring. The most well-characterized pathway involves the sequential hydrolysis of the chlorine and alkylamino side chains.

Key Enzymes in s-Triazine Degradation:

EnzymeGene(s)Function
Atrazine chlorohydrolase / Triazine hydrolaseatzA / trzNCatalyzes the initial hydrolytic dechlorination of atrazine to hydroxyatrazine.[2][3]
Hydroxyatrazine ethylaminohydrolaseatzBRemoves the ethylamino side chain from hydroxyatrazine.[1][3]
N-isopropylammelide isopropylaminohydrolaseatzCRemoves the isopropylamino side chain to yield cyanuric acid.[1][3]
Cyanuric acid amidohydrolaseatzD / trzDCleaves the s-triazine ring of cyanuric acid.[1]
Biuret (B89757) hydrolaseatzEHydrolyzes biuret to allophanate (B1242929).
Allophanate hydrolaseatzFHydrolyzes allophanate to ammonia (B1221849) and carbon dioxide.

Visualizing the Degradation Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the primary metabolic pathway for s-triazine degradation and a general workflow for comparative genomic analysis of degrading microbes.

Sebuthylazine_Degradation_Pathway This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound trzN / atzA (Hydrolysis) Deethyl_Hydroxythis compound N-tert-butylammelide Hydroxythis compound->Deethyl_Hydroxythis compound atzB (Dealkylation) Cyanuric_Acid Cyanuric Acid Deethyl_Hydroxythis compound->Cyanuric_Acid atzC (Dealkylation) Ammonia_CO2 Ammonia + CO2 Cyanuric_Acid->Ammonia_CO2 atzDEF (Ring Cleavage)

Caption: Proposed metabolic pathway for this compound degradation.

Experimental_Workflow cluster_isolation Isolation & Identification cluster_degradation Degradation Analysis cluster_genomics Genomic Analysis Soil_Sample Contaminated Soil Sample Enrichment Enrichment Culture with this compound Soil_Sample->Enrichment Isolation Isolation of Pure Cultures Enrichment->Isolation Identification 16S rRNA Gene Sequencing & Phylogenetic Analysis Isolation->Identification Degradation_Assay Degradation Assays (HPLC/LC-MS) Isolation->Degradation_Assay DNA_Extraction Genomic DNA Extraction Isolation->DNA_Extraction Metabolite_ID Metabolite Identification Degradation_Assay->Metabolite_ID WGS Whole Genome Sequencing DNA_Extraction->WGS Gene_Annotation Gene Annotation & Pathway Prediction WGS->Gene_Annotation Comparative_Genomics Comparative Genomics Gene_Annotation->Comparative_Genomics

Caption: Experimental workflow for comparative genomics of degraders.

Detailed Experimental Protocols

The following are generalized protocols for key experiments in the study of microbial degradation of this compound, based on established methods for other s-triazines.

Isolation of this compound-Degrading Microorganisms

Objective: To isolate bacteria capable of utilizing this compound as a nitrogen source.

Materials:

  • Soil samples from a site with a history of s-triazine herbicide application.

  • Mineral Salts Medium (MSM) with the following composition (per liter): 1.6 g K₂HPO₄, 0.4 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, 0.1 g NaCl, 0.02 g CaCl₂, 1 mL trace element solution.

  • Sebutylazine (analytical grade).

  • Sodium succinate (B1194679) or other carbon source.

  • Agar (B569324).

  • Sterile flasks and petri dishes.

  • Incubator shaker.

Procedure:

  • Prepare MSM and autoclave. After cooling, add a filter-sterilized carbon source (e.g., sodium succinate to a final concentration of 1 g/L) and this compound to a final concentration of 50-100 mg/L.

  • Inoculate 100 mL of the prepared medium in a 250 mL flask with 1 g of soil.

  • Incubate at 30°C on a rotary shaker at 150 rpm.

  • After 7-10 days, transfer 10 mL of the enrichment culture to 90 mL of fresh medium. Repeat this transfer at least three times to enrich for this compound-degrading microorganisms.

  • Prepare serial dilutions of the final enrichment culture and plate on MSM agar plates containing this compound as the sole nitrogen source.

  • Incubate plates at 30°C until colonies appear.

  • Isolate distinct colonies and purify by re-streaking on fresh plates.

  • Verify the degradation ability of pure isolates in liquid MSM with this compound.

Analysis of this compound Degradation

Objective: To quantify the degradation of this compound and identify its metabolites.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • C18 reverse-phase HPLC column.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Sebutylazine and potential metabolite standards.

Procedure:

  • Grow the isolated bacterial strain in liquid MSM containing a known initial concentration of this compound.

  • At regular time intervals, withdraw aliquots of the culture.

  • Centrifuge the aliquots to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtrate by HPLC or LC-MS.

    • HPLC Conditions (Example):

      • Mobile phase: Acetonitrile:Water gradient.

      • Flow rate: 1.0 mL/min.

      • Detection wavelength: 220 nm.

  • Quantify the concentration of this compound by comparing the peak area to a standard curve.

  • Identify metabolites by comparing retention times with standards or by analyzing mass spectra in LC-MS.

Comparative Genomic Analysis

Objective: To identify genes and pathways involved in this compound degradation through whole-genome sequencing and comparison.

Materials:

  • Pure culture of the this compound-degrading bacterium.

  • DNA extraction kit.

  • Next-generation sequencing (NGS) platform (e.g., Illumina).

  • Bioinformatics software for genome assembly, annotation, and comparison.

Procedure:

  • Extract high-quality genomic DNA from the isolated bacterium using a commercial kit.

  • Prepare a sequencing library and perform whole-genome sequencing on an NGS platform.

  • Assemble the raw sequencing reads into a draft or complete genome sequence.

  • Annotate the genome to predict genes and their functions.

  • Specifically search for homologs of known s-triazine degradation genes (e.g., atzA, atzB, atzC, trzN).

  • Reconstruct the metabolic pathways for this compound degradation based on the annotated genes.

  • Perform comparative genomic analysis with other known s-triazine degrading bacteria to identify conserved and unique genetic features. This can involve tools for calculating Average Nucleotide Identity (ANI) and creating pangenome analyses.[8][9]

Conclusion

The comparative genomic analysis of microbes capable of degrading s-triazine herbicides is a powerful tool for elucidating the genetic basis of bioremediation. While direct research on this compound is still emerging, the wealth of information from atrazine and terbuthylazine-degrading organisms provides a solid foundation for future studies. The protocols and pathways detailed in this guide offer a starting point for researchers aiming to isolate and characterize novel this compound-degrading microorganisms and to harness their catabolic potential for environmental cleanup. The continued application of genomic and multi-omics approaches will undoubtedly uncover further diversity in the microbial world's capacity to break down these persistent pollutants.

References

Evaluating the Cost-Effectiveness of Sebuthylazine in Weed Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of agricultural production, effective and economical weed management is a cornerstone of profitability. Sebuthylazine, a member of the triazine class of herbicides, presents a valuable tool for growers. This guide provides a comprehensive evaluation of the cost-effectiveness of this compound in weed management, primarily in maize cultivation, by comparing its performance with common alternatives. The information presented herein is intended for researchers, scientists, and agricultural professionals, synthesizing data from various experimental studies to facilitate informed decision-making.

Performance and Cost-Effectiveness at a Glance

Sebutylazine demonstrates comparable efficacy to its chemical analog, atrazine (B1667683), and other commonly used herbicides in controlling a broad spectrum of broadleaf weeds and some grasses in maize. Its cost-effectiveness is influenced by application rates, the specific weed spectrum, and prevailing market prices of herbicides. The following tables summarize quantitative data from various studies to provide a clear comparison of this compound's performance against its alternatives.

Table 1: Comparative Efficacy of this compound and Alternatives on Key Weed Species in Maize

Herbicide/TreatmentApplication Rate (a.i. ha⁻¹)Redroot Pigweed (Amaranthus retroflexus) Control (%)Common Lambsquarters (Chenopodium album) Control (%)Grass Weeds Control (%)Reference
Sebutylazine 1.8 L/ha (formulated product)>90>90Variable
Atrazine 1.0 - 2.0 L/ha (formulated product)HighHighModerate[1][2]
Mesotrione + S-metolachlor Standard RateHighHighHigh
Nicosulfuron 35 - 70 g/haLowLowHigh[3]
2,4-D 0.6 - 1.5 L/ha (formulated product)HighHighLow[4]
Sebutylazine + Mesotrione 125 g/l + 50 g/l (formulated product)81.94 - 92.77--[4]
Sebutylazine + S-metolachlor Standard Rate59.70 - 66.30--[4]

Table 2: Impact on Maize Yield

Herbicide/TreatmentMaize Yield (kg ha⁻¹)Yield Increase vs. Weedy Check (%)Reference
Sebutylazine (1.8 L/ha) Not specified, but led to 20-30% increase20 - 30
Atrazine No significant difference from this compound-[1][2]
Mesotrione + S-metolachlor High, comparable to other effective treatments-
Weedy Check 25.7 - 62.2% lower than effective treatments0[2]

Table 3: Estimated Cost Comparison of Herbicide Treatments in Maize

Herbicide/TreatmentEstimated Cost per Hectare (USD)Assumptions
Sebutylazine (500 SC) $20 - $35Based on an estimated price of
1515-15−
25/L and an application rate of 1.5 L/ha.
Atrazine (500 SC) $18 - $30Based on an estimated price of
1212-12−
20/L and an application rate of 1.5 L/ha.
Mesotrione (480 SC) $30 - $50Based on an estimated price of
7070-70−
90/gallon and a use rate of 6 oz/acre.
Nicosulfuron (75% WDG) $25 - $40Based on a price of ~$17/ounce and a use rate of 1 oz/acre.
2,4-D Amine $10 - $20Based on a price of ~$25/gallon and a use rate of 1 quart/acre.

Disclaimer: Herbicide prices are subject to significant fluctuation based on manufacturer, retailer, location, and volume of purchase. The costs presented are estimates based on publicly available online prices in late 2025 and should be used for comparative purposes only. Professionals should consult with local suppliers for accurate pricing.

Experimental Protocols

The data presented in this guide are derived from field and laboratory experiments. Below are detailed methodologies for key experimental procedures cited.

Herbicide Efficacy and Crop Yield Trials in Maize

A common experimental design to evaluate the efficacy of herbicides and their impact on crop yield involves randomized complete block designs with multiple replications.

  • Experimental Setup:

    • Plot Size: Typically 10 x 35 feet.

    • Replications: Four replications for each treatment to ensure statistical validity.

    • Treatments: Include a weedy check (no herbicide), a weed-free control (manual weeding), this compound at various application rates, and comparative herbicide treatments (e.g., Atrazine, Mesotrione + S-metolachlor, Nicosulfuron, 2,4-D).

    • Application: Herbicides are applied using a calibrated sprayer to ensure uniform coverage. Pre-emergence herbicides are applied before crop and weed emergence, while post-emergence herbicides are applied at a specific growth stage of the weeds and crop.

  • Data Collection:

    • Weed Control Efficacy: Assessed visually as a percentage of weed control compared to the weedy check at specific intervals after application (e.g., 14, 28, and 56 days). Weed density (number of weeds per square meter) and weed biomass (dry weight of weeds per square meter) are also measured.

    • Crop Phytotoxicity: Visual assessment of crop injury on a scale of 0% (no injury) to 100% (crop death) at regular intervals after application.

    • Crop Yield: At maturity, the central rows of each plot are harvested, and the grain yield is determined and adjusted to a standard moisture content.

Mode of Action: Photosystem II Inhibition

Sebutylazine, like other triazine herbicides, acts by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the chloroplasts.

PSII_Inhibition Sebutylazine Sebutylazine QB_site QB_site Sebutylazine->QB_site Blocks Electron Transfer P680 P680

This blockage leads to a buildup of highly reactive molecules within the chloroplast, causing oxidative damage to cell membranes and ultimately leading to weed death.

Experimental Workflow for Herbicide Evaluation

The process of evaluating a new herbicide like this compound for its cost-effectiveness involves a structured workflow from laboratory studies to large-scale field trials.

Herbicide_Evaluation_Workflow cluster_lab Laboratory & Greenhouse Studies cluster_field Field Trials cluster_econ Economic Analysis A Dose-Response Assays on Target Weeds D Small-Plot Efficacy Trials (Multiple Locations) A->D B Crop Tolerance Screening E Crop Yield and Phytotoxicity Assessment B->E C Mode of Action Studies C->D F Comparison with Standard Herbicides D->F I Cost-Benefit Analysis (Yield Increase vs. Treatment Cost) E->I G Cost Analysis of Herbicide Programs F->G G->I H Economic Threshold Determination H->I

Conclusion

Sebutylazine is a cost-effective option for weed management in maize, demonstrating efficacy comparable to atrazine and other standard herbicides against many key broadleaf weeds. Its performance against grass weeds can be more variable, and tank-mixing with other herbicides may be necessary for broad-spectrum control. The ultimate cost-effectiveness of this compound will depend on local weed pressure, herbicide pricing, and the potential for increased crop yield. As with all herbicides, proper stewardship, including adherence to recommended application rates and integrated weed management practices, is crucial to ensure long-term efficacy and sustainability.

References

Cross-Species Comparison of Sebuthylazine Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways and rates of Sebuthylazine across various species, including mammals, fish, plants, and soil microorganisms. The information presented is synthesized from available literature and is intended to support research and development activities related to this chlorotriazine herbicide. Where direct data for this compound is limited, information from structurally similar triazines, such as terbuthylazine (B1195847) and atrazine (B1667683), is used as a predictive proxy to provide a broader comparative context.

Executive Summary

This compound, a selective herbicide, undergoes diverse metabolic transformations across different biological systems. The primary routes of metabolism involve Phase I reactions such as N-dealkylation and hydroxylation, followed by Phase II conjugation reactions. The rate and predominant pathways of metabolism vary significantly among mammals, fish, plants, and microorganisms, which has important implications for its efficacy, environmental fate, and potential toxicity. Cytochrome P450 monooxygenases (CYPs) and Glutathione (B108866) S-transferases (GSTs) are key enzyme families involved in the biotransformation of this compound.

Data Presentation: Quantitative Metabolic Comparison

Comprehensive quantitative data for this compound metabolism is not consistently available across all species. The following tables summarize available data and highlight key metabolic parameters.

Table 1: In Vitro Metabolic Parameters of Triazine Herbicides in Mammalian Liver Preparations

ParameterRat Liver Microsomes (this compound proxy: Atrazine)Pig Liver Hepatocytes (General Triazine Metabolism)Human Liver Microsomes (this compound proxy: Terbuthylazine)
Primary Metabolites Deethylatrazine (DEA), Deisopropylatrazine (DIA), Hydroxyatrazine (HA)N-dealkylated and hydroxylated metabolitesN-monodealkylated and hydroxylated metabolites
Key Enzymes CYP1A1/2, CYP2B1/2Cytochrome P450sCYP1A2
Vmax (nmol/min/mg protein) ~0.1 - 1.0 (for N-dealkylation)Not availableNot available
Km (µM) ~20 - 50 (for N-dealkylation)Not availableLow µM range for high-affinity site

Note: Data for atrazine and terbuthylazine are used as proxies for this compound due to limited direct data. Metabolic rates can vary based on inducer treatment of the animals.

Table 2: this compound Metabolism and Degradation in Other Species

SpeciesSystemKey Metabolic ProcessesPrimary Metabolites/Degradation ProductsHalf-life (t½) / Residue Levels
Rainbow Trout (Oncorhynchus mykiss) Liver S9 FractionsN-dealkylation, HydroxylationHydroxylated and dealkylated metabolitesBioaccumulation is temperature-dependent
Maize (Zea mays) Whole PlantN-dealkylation, Glutathione conjugationPolar metabolites, Conjugates<1% of parent compound remains in the plant[1][2]
Soil Microorganisms Clay Loam SoilN-dealkylation, Dechlorination, Ring cleavageDesethylthis compound, Hydroxythis compound>95 days (in clay loam soil)[3]

Metabolic Pathways

The metabolic fate of this compound is dictated by the enzymatic machinery present in each organism.

Mammalian Metabolism

In mammals, this compound is primarily metabolized in the liver. Phase I reactions are catalyzed by Cytochrome P450 enzymes, with CYP1A2 being a key isozyme in humans for related s-triazines.[4][5][6] These reactions involve the removal of the ethyl or sec-butyl group (N-dealkylation) and the hydroxylation of the alkyl side chains. The resulting metabolites are more polar and can be further conjugated in Phase II reactions with glutathione or glucuronic acid to facilitate excretion.

Mammalian_Metabolism Sebutylazine Sebutylazine PhaseI Phase I Metabolism (CYP450s, e.g., CYP1A2) Sebutylazine->PhaseI Dealkylated_Metabolites N-dealkylated Metabolites PhaseI->Dealkylated_Metabolites Hydroxylated_Metabolites Hydroxylated Metabolites PhaseI->Hydroxylated_Metabolites PhaseII Phase II Metabolism (GSTs, UGTs) Dealkylated_Metabolites->PhaseII Hydroxylated_Metabolites->PhaseII Conjugates Glutathione/Glucuronide Conjugates PhaseII->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Mammalian metabolism of this compound.

Fish Metabolism

In fish, such as the rainbow trout, this compound metabolism also occurs in the liver, involving Phase I and Phase II enzymes.[7] The activity of these enzymes, and consequently the bioaccumulation of this compound, can be influenced by environmental factors like water temperature.

Plant Metabolism

Plants, particularly tolerant species like maize, rapidly metabolize this compound. A key detoxification pathway is the conjugation of this compound with glutathione, a reaction catalyzed by Glutathione S-transferases (GSTs).[8][9][10][11][12] This is followed by further degradation and incorporation into plant components, resulting in very low levels of the parent herbicide.[1][2]

Plant_Metabolism Sebutylazine_uptake Sebutylazine (Uptake by roots) GST_Conjugation Glutathione Conjugation (GSTs) Sebutylazine_uptake->GST_Conjugation GS_Conjugate Sebutylazine-Glutathione Conjugate GST_Conjugation->GS_Conjugate Further_Metabolism Further Metabolism GS_Conjugate->Further_Metabolism Bound_Residues Incorporation into Insoluble Residues Further_Metabolism->Bound_Residues

Caption: this compound metabolism in tolerant plants.

Soil Microorganism Degradation

In the soil, microbial communities are primarily responsible for the degradation of this compound. The degradation process involves N-dealkylation, dechlorination at the C2 position of the triazine ring, and eventual cleavage of the triazine ring, leading to mineralization. The rate of degradation is highly dependent on soil type, moisture, and microbial activity.[3][13][14][15][16]

Experimental Protocols

In Vitro Metabolism Assay Using Liver S9 Fractions (Mammals and Fish)

This protocol provides a general framework for assessing the metabolic stability of this compound in liver S9 fractions from different species.

1. Preparation of Liver S9 Fraction:

  • Homogenize fresh or frozen liver tissue in ice-cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl).

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (S9 fraction) and determine the protein concentration (e.g., using the Bradford assay). Store at -80°C until use.

2. Incubation:

  • Prepare an incubation mixture containing:

    • Liver S9 fraction (final protein concentration typically 0.5-2 mg/mL).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • This compound (at various concentrations to determine kinetic parameters).

  • Pre-incubate the mixture at the appropriate temperature (e.g., 37°C for mammals, 12-18°C for rainbow trout) for 5 minutes.

  • Initiate the reaction by adding this compound.

  • At various time points, terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

3. Sample Analysis:

  • Centrifuge the terminated reaction mixtures to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method, such as LC-MS/MS.

4. Data Analysis:

  • Determine the rate of metabolism from the disappearance of this compound over time.

  • For kinetic analysis, plot the initial velocity of metabolism against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

InVitro_Metabolism_Workflow cluster_prep S9 Fraction Preparation cluster_assay Metabolism Assay Liver Liver Tissue Homogenize Homogenization Liver->Homogenize Centrifuge1 Centrifugation (9,000 x g) Homogenize->Centrifuge1 S9 S9 Fraction Centrifuge1->S9 Incubation Incubation with Sebutylazine & NADPH S9->Incubation Termination Reaction Termination Incubation->Termination Centrifuge2 Protein Precipitation Termination->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis Data_Analysis Data_Analysis Analysis->Data_Analysis Data Analysis (Vmax, Km)

Caption: Experimental workflow for in vitro metabolism.

Glutathione S-Transferase (GST) Activity Assay in Plants

This assay measures the activity of GST enzymes in plant extracts towards a model substrate, with the potential for adaptation to this compound.

1. Plant Extract Preparation:

  • Homogenize fresh plant tissue (e.g., maize leaves) in ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.5, containing EDTA and PVPP).

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (crude enzyme extract) and determine the protein concentration.

2. Activity Assay:

  • Prepare a reaction mixture containing:

    • Plant extract.

    • Reduced glutathione (GSH).

    • 1-chloro-2,4-dinitrobenzene (CDNB) as a model substrate (or this compound if a suitable analytical method is available).

  • Monitor the increase in absorbance at 340 nm (for CDNB) over time at a constant temperature. The rate of increase is proportional to the GST activity.

3. Data Analysis:

  • Calculate the specific activity of GST (e.g., in µmol of conjugate formed per minute per mg of protein) using the molar extinction coefficient of the CDNB-glutathione conjugate.

Conclusion

The metabolism of this compound is a complex process that varies significantly across different species. Mammals and fish primarily utilize Cytochrome P450-mediated oxidation and subsequent conjugation for detoxification and elimination. In contrast, tolerant plants like maize rely heavily on rapid glutathione conjugation as a primary detoxification mechanism. Soil microorganisms possess the ability to degrade this compound completely, although the rate is influenced by environmental conditions. Understanding these cross-species differences is crucial for assessing the environmental impact of this compound and for developing strategies to enhance crop tolerance and manage weed resistance. Further research is warranted to obtain more direct quantitative data for this compound to refine these comparative models.

References

Safety Operating Guide

Proper Disposal of Sebuthylazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection. Sebuthylazine, a chlorotriazine herbicide, requires meticulous disposal procedures due to its potential hazards, including its toxicity to aquatic life.[1][2] This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting, in accordance with federal regulations and safety best practices.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.

  • Ventilation : Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[3][4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[3][5]

    • Hand Protection : Use compatible, chemical-resistant gloves.[3][5]

    • Body Protection : A lab coat or impervious clothing is necessary to prevent skin contact.[3][5]

  • Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling the compound.[2][5]

Regulatory Framework

The disposal of pesticides like this compound is governed by stringent federal and state laws. In the United States, the primary regulations are:

  • Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) : This act governs the sale, distribution, and use of pesticides. FIFRA mandates that pesticide labels include legally binding instructions for disposal.[6][7]

  • Resource Conservation and Recovery Act (RCRA) : Once a pesticide is designated for disposal, it becomes a waste product regulated under RCRA. This act provides a "cradle-to-grave" framework for managing hazardous waste to ensure it is handled safely from generation to final disposal.[6][7][8]

State and local regulations can be more stringent than federal requirements, so it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and local authorities.[9]

Quantitative Hazard Data

The following table summarizes key toxicological data for this compound and the related compound terbuthylazine (B1195847) to inform risk assessment and handling procedures.

PropertyValueInterpretationSource(s)
Oral Toxicity (Rat LD50) 1503 - 3000 mg/kg (for terbuthylazine/sebuthylazine)Harmful if swallowed.[4][10]
Aquatic Toxicity (Algae ErC50) 0.028 - 0.16 mg/L (72h, for terbuthylazine)Very toxic to aquatic life.[1][11]
Aquatic Toxicity (Daphnia EC50) >11 mg/L (48h, for terbuthylazine)Toxic to aquatic invertebrates.[1]
Aquatic Toxicity (Fish LC50) 2.2 mg/L (96h, Rainbow Trout, for terbuthylazine)Toxic to fish.[11]
Bioaccumulation Potential log Pow: 3.4 (for terbuthylazine)Bioaccumulation is not expected to be significant.[1]

Step-by-Step Disposal Procedure

The mandated and safest method for this compound disposal is through a licensed professional waste disposal service.[4][5] Under no circumstances should this chemical be poured down the drain or disposed of with general laboratory trash. [1][3][9]

Step 1: Waste Segregation and Collection

Isolate all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), contaminated PPE, and spill cleanup materials. This prevents cross-contamination and unintended chemical reactions.[5]

Step 2: Containerization
  • Use a designated, leak-proof, and chemically compatible hazardous waste container.

  • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and all appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard).[5]

  • Ensure the container has a secure, tight-fitting lid to prevent spills and vapor release.[5]

Step 3: Storage

Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. The storage area should be away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3][5]

Step 4: Arrange for Professional Disposal
  • Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup and disposal.[4][12]

  • Provide the contractor with the Safety Data Sheet (SDS) and an accurate description of the waste.

Step 5: Managing Empty Containers
  • For empty containers that held this compound, triple rinse them with a suitable solvent.[10][11]

  • The rinsate (the rinse water or solvent) is also considered hazardous waste and must be collected in your designated this compound waste container.[9][11]

  • Once properly rinsed, handle the uncleaned containers like the product itself or follow specific institutional or local guidelines for their disposal.[1] Never reuse pesticide containers for any other purpose.[9]

Step 6: Accidental Spill Response

In the event of a spill:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[3]

  • Wear the appropriate PPE as described above.[3]

  • Prevent the spill from spreading or entering drains or water courses.[3]

  • Absorb the spill with an inert, non-combustible material such as diatomite, sand, or universal binders.[3][10]

  • Collect the contaminated absorbent material and place it in your designated hazardous waste container for disposal.[5][10]

  • Decontaminate the surface by scrubbing with alcohol or another suitable solvent, collecting all materials for disposal as hazardous waste.[3]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated (e.g., unused chemical, contaminated labware, spill debris, rinsate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from other waste streams ppe->segregate container Place in a labeled, sealed, compatible hazardous waste container segregate->container storage Store in a secure Satellite Accumulation Area container->storage disposal Contact EHS or Licensed Waste Contractor for disposal storage->disposal end Waste Properly Disposed disposal->end spill Accidental Spill Occurs spill->ppe spill_response Follow Spill Response Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Absorb with inert material 4. Collect for disposal spill->spill_response spill_response->container

Caption: Decision-making workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sebuthylazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sebuthylazine. Adherence to these protocols is critical for ensuring personal safety and proper disposal.

When working with this compound, a chlorotriazine herbicide, a thorough understanding and implementation of personal protective equipment (PPE) protocols are paramount to minimize exposure and ensure a safe laboratory environment. This document outlines the necessary PPE, procedural steps for its use, and appropriate disposal plans.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.

Procedure Required Personal Protective Equipment
Receiving and Inspection - Disposable nitrile gloves
Storage - Standard laboratory coat- Disposable nitrile gloves
Weighing and Aliquoting (in a chemical fume hood) - Chemical splash goggles with side shields- Laboratory coat- Chemical-resistant gloves (e.g., nitrile, butyl rubber, or neoprene)
Sample Preparation and Analysis - Chemical splash goggles- Laboratory coat- Disposable nitrile gloves
Spill Cleanup - Chemical splash goggles and face shield- Chemical-resistant coveralls- Double-layered chemical-resistant gloves- Air-purifying respirator with appropriate cartridges (if spill generates dust or aerosols)
Waste Disposal - Chemical splash goggles- Laboratory coat- Chemical-resistant gloves

Hand Protection: Glove Selection and Chemical Resistance

Glove Material General Resistance to Triazine Herbicides Key Considerations
Nitrile Rubber Good resistance to a variety of chemicals, including some organic solvents, weak acids, and bases.[1]A common and versatile choice for incidental splash protection.[2] Not recommended for prolonged direct contact with concentrated chemicals.
Butyl Rubber Excellent resistance to a wide range of chemicals, including ketones, esters, and some acids.[3]A good option for handling concentrated this compound or during procedures with a higher risk of splashing.
Neoprene Good resistance to a broad range of chemicals.[4]Offers good pliability and finger dexterity.

Important Note: The breakthrough time—the time it takes for a chemical to permeate the glove material—can be influenced by factors such as glove thickness, the concentration of the chemical, temperature, and the amount of flexing or movement.[5] It is crucial to change gloves immediately if they become contaminated.

Respiratory Protection

For procedures that may generate dust or aerosols, such as weighing the solid compound or cleaning up spills, respiratory protection is necessary.

Respirator Type Cartridge/Filter Type When to Use
Air-Purifying Respirator (APR) Organic Vapor (OV) cartridge, often color-coded black.[6][7]For protection against vapors and low concentrations of dust.
APR with P100 Particulate Filter Combination Organic Vapor/P100 cartridge.For protection against both organic vapors and fine particulates/aerosols.
Powered Air-Purifying Respirator (PAPR) High-efficiency particulate air (HEPA) filter.Recommended for extended work periods or for individuals who cannot achieve a proper seal with a standard APR.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G Donning PPE Workflow A Perform Hand Hygiene B Put on Lab Coat or Gown A->B C Put on Respirator (if required) B->C D Put on Eye Protection C->D E Put on Gloves D->E G Doffing PPE Workflow A Remove Gloves B Remove Lab Coat or Gown A->B C Perform Hand Hygiene B->C D Remove Eye Protection C->D E Remove Respirator (if worn) D->E F Perform Hand Hygiene E->F G Sebutylazine Waste Management cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Contaminated PPE (gloves, etc.) E Segregate from other waste streams A->E B Empty this compound Containers B->E C Contaminated Labware & Absorbents C->E D Excess this compound Solutions D->E F Collect in a dedicated, sealed, and labeled hazardous waste container E->F G Store in a designated, well-ventilated, and secure area F->G H Arrange for disposal by a licensed professional waste disposal service G->H

References

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